Product packaging for Bromochloroiodomethane(Cat. No.:CAS No. 34970-00-8)

Bromochloroiodomethane

Cat. No.: B1594204
CAS No.: 34970-00-8
M. Wt: 255.28 g/mol
InChI Key: WUHPSARYLVYQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromochloroiodomethane is a natural product found in Asparagopsis taxiformis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHBrClI B1594204 Bromochloroiodomethane CAS No. 34970-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo-chloro-iodomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBrClI/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHPSARYLVYQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021502
Record name Bromochloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34970-00-8
Record name Methane, bromochloroiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromochloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry of Bromochloroiodomethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochloroiodomethane (CHBrClI) stands as a paradigm of molecular chirality in its simplest form. This technical guide provides a comprehensive exploration of the stereochemistry of this unique trihalomethane, offering field-proven insights and detailed methodologies for its synthesis, resolution, and stereochemical analysis. By delving into the causality behind experimental choices, this document serves as a self-validating system for researchers navigating the complexities of stereoisomerism. We will explore the synthesis of the racemic mixture, classical resolution strategies, and modern analytical techniques for the characterization of its enantiomers, including chiral High-Performance Liquid Chromatography (HPLC), polarimetry, and Vibrational Circular Dichroism (VCD). This guide is designed to be an authoritative resource, grounded in established scientific principles and supported by comprehensive references.

The Chiral Nature of this compound

This compound is a classic example of a chiral molecule, possessing a single stereocenter at the carbon atom.[1] The carbon is bonded to four different substituents: hydrogen, bromine, chlorine, and iodine. This arrangement results in two non-superimposable mirror images, known as enantiomers: (R)-bromochloroiodomethane and (S)-bromochloroiodomethane.[1] These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light and in their reactivity with other chiral molecules.

The assignment of the (R) and (S) configurations is based on the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents is determined by their atomic number: Iodine (I) > Bromine (Br) > Chlorine (Cl) > Hydrogen (H).

To determine the configuration, the molecule is oriented so that the lowest priority group (Hydrogen) is pointing away from the viewer. The direction from the highest priority substituent (I) to the second highest (Br) and then to the third highest (Cl) is then observed. If this direction is clockwise, the enantiomer is assigned the (R) configuration (from the Latin rectus for right). If the direction is counter-clockwise, it is assigned the (S) configuration (from the Latin sinister for left).

G cluster_R (R)-Bromochloroiodomethane cluster_S (S)-Bromochloroiodomethane C_R C H_R H C_R->H_R I_R I C_R->I_R Br_R Br C_R->Br_R Cl_R Cl C_R->Cl_R C_S C H_S H C_S->H_S I_S I C_S->I_S Br_S Br C_S->Br_S Cl_S Cl C_S->Cl_S

Figure 1: 3D representation of (R)- and (S)-bromochloroiodomethane.

Synthesis of Racemic this compound

The preparation of a racemic mixture of this compound is the first step towards obtaining the pure enantiomers. A common method involves the reaction of a dihalomethane with a halogenating agent.[2]

Experimental Protocol: Synthesis from Bromodiiodomethane

This protocol is based on the reaction of bromodiiodomethane with antimony pentachloride.[2][3]

Materials:

  • Bromodiiodomethane (CHBrI₂)

  • Antimony pentachloride (SbCl₅)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bromodiiodomethane in anhydrous carbon tetrachloride.

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of antimony pentachloride in anhydrous dichloromethane.

  • Slowly add the antimony pentachloride solution to the cooled bromodiiodomethane solution with continuous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield racemic this compound.

Causality of Experimental Choices:

  • Anhydrous conditions: Antimony pentachloride is highly reactive with water, so anhydrous solvents are crucial to prevent its decomposition and ensure the desired reaction occurs.

  • Low temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Washing steps: The washing with sodium bicarbonate neutralizes any acidic byproducts, and the brine wash helps to remove any remaining aqueous impurities.

G Start Dissolve CHBrI₂ in CCl₄ Cool Cool to 0°C Start->Cool Add Slowly add SbCl₅ solution Cool->Add Prepare Prepare SbCl₅ in CH₂Cl₂ Prepare->Add Warm Warm to RT, stir Add->Warm Quench Quench with water Warm->Quench Wash Wash with NaHCO₃ and brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Remove solvent Dry->Evaporate Distill Fractional distillation Evaporate->Distill Product Racemic CHBrClI Distill->Product

Figure 2: Workflow for the synthesis of racemic this compound.

Resolution of Enantiomers

The separation of a racemic mixture into its individual enantiomers is known as resolution. For this compound, which is a neutral molecule, a common approach is to derivatize it with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated.

Chiral Resolution via Diastereomer Formation

A more practical approach for small, neutral molecules is chiral chromatography.

Enantiomeric Analysis

Once the enantiomers are separated, or to determine the enantiomeric excess (ee) of a mixture, several analytical techniques can be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[4][5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

General Experimental Protocol for Chiral HPLC Method Development:

  • Column Selection: For a small, non-polar molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.

  • Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: A UV detector is suitable for detecting this compound, typically at a low wavelength (e.g., 210-230 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Causality of Experimental Choices:

  • Chiral Stationary Phase: The CSP provides the chiral environment necessary for the differential interaction with the enantiomers, leading to their separation.

  • Mobile Phase Composition: The polarity of the mobile phase influences the retention of the analytes on the column. By adjusting the ratio of the non-polar and polar components, the elution of the enantiomers can be controlled to achieve optimal separation.

G Sample Sample Injection Column Chiral Column (e.g., Polysaccharide-based) Sample->Column Pump HPLC Pump Pump->Sample MobilePhase Mobile Phase (e.g., Hexane/Isopropanol) MobilePhase->Pump Detector UV Detector Column->Detector Data Chromatogram (Separated Enantiomers) Detector->Data

Figure 3: Experimental workflow for chiral HPLC analysis.
Polarimetry

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound.[6][7][8] Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is defined as:

[α] = α / (c × l)

where:

  • α is the observed rotation in degrees

  • c is the concentration of the sample in g/mL

  • l is the path length of the polarimeter tube in decimeters (dm)

The specific rotation is typically reported with the temperature and the wavelength of the light used (usually the sodium D-line, 589 nm).

While the specific rotation values for the enantiomers of this compound are not widely reported in standard chemical literature, theoretical calculations and comparisons with similar chiral halomethanes suggest they would have equal and opposite rotations. The determination of these values would be a key experimental goal for any research involving the pure enantiomers.

Table 1: Key Stereochemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaCHBrClI[2]
Molar Mass255.28 g/mol [3]
Stereoisomers(R)- and (S)-enantiomers[1]
Specific Rotation ([α]D)Not experimentally reported in readily available literature.

Determination of Absolute Configuration using Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[9][10] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure.

By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned.

Experimental Protocol for VCD Analysis

Materials:

  • Enantiomerically enriched sample of this compound

  • Suitable solvent (e.g., carbon tetrachloride or chloroform-d)

  • VCD spectrometer

  • IR cell with BaF₂ or CaF₂ windows

Procedure:

  • Prepare a solution of the sample in the chosen solvent at a suitable concentration (typically 0.01-0.1 M).

  • Record the VCD and IR spectra of the sample solution.

  • Record the VCD and IR spectra of the pure solvent as a baseline.

  • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the compound.

  • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one of the enantiomers.

  • Compare the experimental VCD spectrum with the calculated spectrum to determine the absolute configuration.

Causality of Experimental Choices:

  • Solvent Selection: The solvent should be transparent in the infrared region of interest and should not interact strongly with the solute in a way that would significantly alter its conformation.

  • Concentration: The concentration needs to be high enough to obtain a good signal-to-noise ratio but low enough to avoid intermolecular interactions that could complicate the spectrum.

  • Quantum Chemical Calculations: These calculations are essential for predicting the theoretical VCD spectrum, which is then used as a reference for assigning the absolute configuration of the experimentally measured sample.

G cluster_exp Experimental cluster_theory Theoretical SamplePrep Prepare Sample Solution Measure Measure VCD/IR Spectra SamplePrep->Measure Process Baseline Correction Measure->Process ExpSpectrum Experimental VCD Spectrum Process->ExpSpectrum Compare Compare Spectra ExpSpectrum->Compare Calc Quantum Chemical Calculation (DFT) PredSpectrum Predicted (R)-VCD Spectrum Calc->PredSpectrum PredSpectrum->Compare Assign Assign Absolute Configuration Compare->Assign

Figure 4: Workflow for determining absolute configuration using VCD.

Conclusion

The stereochemistry of this compound, while conceptually simple, provides a rich platform for understanding the fundamental principles of chirality. This guide has outlined the key aspects of its synthesis, resolution, and stereochemical analysis, providing a framework for researchers in the field. While some specific experimental data, such as the specific rotation of the enantiomers, remain to be definitively established in the broader scientific literature, the methodologies presented here offer a clear path for their determination. The application of modern analytical techniques like chiral HPLC and VCD, combined with classical methods such as polarimetry, allows for a thorough and unambiguous characterization of the enantiomers of this archetypal chiral molecule. This knowledge is not only of academic interest but also serves as a valuable foundation for the development of more complex chiral molecules in the pharmaceutical and materials science industries.

References

The Genesis of a Three-Dimensional Molecule: A Technical History of Chiral Methanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of a chiral methane, a single carbon atom bonded to four different substituents, represents the simplest embodiment of stereoisomerism. Its journey from a theoretical postulation to a tangible, resolved molecule is a century-spanning narrative of scientific ingenuity. This in-depth technical guide charts the discovery and history of chiral methanes, from the foundational theories of van't Hoff and Le Bel to the landmark synthesis and resolution of bromochlorofluoromethane and the subtle complexities of isotopically chiral systems. We will explore the profound experimental challenges and innovative solutions that have paved the way for our modern understanding of stereochemistry, a cornerstone of contemporary drug development and materials science.

Theoretical Foundations: The Tetrahedral Carbon

The story of chiral methanes begins not with the molecule itself, but with a revolutionary idea that gave chemistry its third dimension. In 1874, Jacobus Henricus van't Hoff and Joseph Achille Le Bel independently proposed that the four bonds of a carbon atom are directed towards the corners of a tetrahedron.[1][2] This was a departure from the prevailing two-dimensional representations of molecules and provided a crucial framework for understanding isomerism.[1]

Van't Hoff, in particular, argued that a carbon atom bonded to four different substituents would result in two distinct spatial arrangements that are non-superimposable mirror images of each other.[2][3] These mirror-image isomers, termed enantiomers, would be identical in most physical properties but would differ in their interaction with plane-polarized light, a phenomenon known as optical activity, which had been discovered by Jean-Baptiste Biot in 1815.[2] The pioneering work of Louis Pasteur in 1848, who manually separated enantiomeric crystals of sodium ammonium tartrate, had already linked molecular asymmetry to optical activity, laying the groundwork for van't Hoff and Le Bel's theoretical leap.[2][4]

Figure 1: Conceptual timeline from the discovery of molecular asymmetry to the theory of the tetrahedral carbon.

The Quest for the Simplest Chiral Molecule: Bromochlorofluoromethane

The theoretical prediction of a chiral methane, with the formula C(a)(b)(c)(d), set a challenge for synthetic chemists: to create and isolate such a molecule. Bromochlorofluoromethane (CHBrClF) emerged as a prime candidate for the simplest stable chiral methane. While its initial synthesis was achieved much earlier, the separation of its enantiomers proved to be an exceptionally difficult task that took nearly a century to accomplish.[3] This difficulty stemmed from its volatility, lack of functional groups suitable for classical resolution, and the subtle differences between its enantiomers.[3]

The breakthrough in resolving the enantiomers of bromochlorofluoromethane was finally reported in March 2005.[3] This achievement was the culmination of decades of research by multiple groups employing a variety of innovative techniques.

Synthesis of Racemic Bromochlorofluoromethane

The synthesis of the racemic mixture of bromochlorofluoromethane can be achieved through various halogen exchange reactions. A common precursor is a methane derivative with other halogens that can be selectively substituted.

Resolution of Enantiomers: A Multifaceted Approach

The separation of the (R)- and (S)-enantiomers of bromochlorofluoromethane has been accomplished through several advanced methods, moving beyond the classical crystallization techniques used by Pasteur.

One successful approach involved the synthesis of a precursor, bromochlorofluoroacetic acid (FClBrCCO₂H), which could be resolved into its enantiomers through the formation of diastereomeric salts with a chiral amine, such as strychnine.[1][5] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[6] Subsequent decarboxylation of the separated enantiomers of the acid yielded the corresponding enantiomers of bromochlorofluoromethane.[5][7]

Experimental Protocol: Resolution of Bromochlorofluoroacetic Acid via Diastereomeric Salt Formation

  • Salt Formation: A racemic mixture of bromochlorofluoroacetic acid is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of a chiral resolving agent, such as (-)-strychnine, is added to the solution.

  • Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

  • Purification: The collected crystals are recrystallized several times from the same solvent to enhance diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiomerically Enriched Acid: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and a base (e.g., NaOH) to neutralize the chiral amine, which can then be removed by extraction.

  • Isolation: The enantiomerically enriched bromochlorofluoroacetic acid is then extracted into an organic solvent and isolated by evaporation of the solvent.

  • Decarboxylation: The resolved acid is then carefully decarboxylated to yield the corresponding enantiomer of bromochlorofluoromethane.[7]

Another powerful technique for the resolution of bromochlorofluoromethane involves the use of chiral host molecules, such as cryptophanes.[8] These cage-like molecules have a chiral cavity that can preferentially encapsulate one enantiomer of the guest molecule (CHBrClF) over the other, forming a diastereomeric host-guest complex.[8] This enantioselective binding allows for the separation of the enantiomers.[8]

G cluster_0 Resolution of CHBrClF racemic Racemic CHBrClF precursor Bromochlorofluoroacetic Acid racemic->precursor Synthesis complex Diastereomeric Host-Guest Complex racemic->complex Enantioselective Inclusion salts Diastereomeric Salts with Chiral Amine precursor->salts Reaction with Chiral Amine resolved_acid Resolved Acid Enantiomers salts->resolved_acid Fractional Crystallization & Liberation resolved_chbrclf Resolved CHBrClF Enantiomers resolved_acid->resolved_chbrclf Decarboxylation cryptophane Chiral Cryptophane Host cryptophane->complex complex->resolved_chbrclf Separation

Figure 2: Workflow for the resolution of bromochlorofluoromethane enantiomers.

Isotopically Chiral Methanes: The Subtle Hand of Chirality

Chirality can also arise from isotopic substitution, where the four different groups attached to the carbon are isotopes of the same or different elements.[9] A classic example is a methane molecule where the four substituents are hydrogen (H), deuterium (D), tritium (T), and a different group (R), or even four different isotopes of hydrogen and a muonium atom.[10]

The synthesis and resolution of isotopically chiral molecules present an even greater challenge due to the minute differences in the physical properties of the isotopes. However, their study is of fundamental importance for understanding the origins of chirality and for applications in mechanistic studies and stereochemical analysis.

The synthesis of deuterated chiral compounds often involves stereoselective deuteration using chiral auxiliaries or catalysts.[11] These methods allow for the controlled introduction of deuterium at a specific stereocenter.

Chiral Methane TypeExampleKey Challenge
Halogenated MethaneCHBrClFResolution of enantiomers due to volatility and lack of functional groups.
Isotopically Chiral MethaneCHDT-RSynthesis and separation of enantiomers with very small differences in physical properties.

Analytical Techniques for Chiral Methane Characterization

The confirmation of the successful resolution of chiral methanes relies on sophisticated analytical techniques capable of distinguishing between enantiomers.

  • Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. Enantiomers will rotate the light to an equal but opposite degree.[12]

  • Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can separate enantiomers based on their differential interactions with the chiral environment of the column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR spectra of enantiomers can be resolved, allowing for the determination of enantiomeric purity.

  • Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These spectroscopic techniques are sensitive to the chirality of molecules and can provide information about the absolute configuration of the enantiomers.[5]

Conclusion and Future Perspectives

The journey to synthesize and resolve the simplest chiral methane has been a testament to the evolution of chemical theory and experimental practice. From the abstract concept of a tetrahedral carbon to the tangible separation of bromochlorofluoromethane enantiomers, this history encapsulates the core principles of stereochemistry. The ongoing exploration of isotopically chiral methanes continues to push the boundaries of our understanding of molecular asymmetry. For researchers in drug development, the principles honed in the study of these simple molecules are fundamental to the design and synthesis of complex, stereochemically pure pharmaceuticals, where the chirality of a molecule can be the difference between a therapeutic effect and toxicity. The legacy of the chiral methane is a reminder that even the simplest molecules can hold profound scientific challenges and unlock a deeper understanding of the three-dimensional world of chemistry.

References

Spectroscopic Interrogation of Bromochloroiodomethane (CHBrClI): A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the chiral molecule bromochloroiodomethane (CHBrClI). As a molecule of significant interest in the study of fundamental symmetries, particularly parity violation, a detailed understanding of its synthesis, purification, and spectroscopic characterization is paramount. This document offers researchers, scientists, and drug development professionals a cohesive resource, amalgamating theoretical underpinnings with pragmatic, field-tested experimental protocols for a suite of advanced spectroscopic techniques, including microwave, infrared, and vibrational circular dichroism spectroscopy. Emphasis is placed on the causal relationships behind experimental choices, ensuring a self-validating system of protocols for the generation of high-fidelity, reproducible data.

Introduction: The Significance of this compound

This compound (CHBrClI) is a trihalomethane with a single stereocenter, making it one of the simplest chiral molecules.[1] Its importance transcends its simple structure; the presence of three different halogen atoms (bromine, chlorine, and iodine) bonded to a central carbon atom creates a unique electronic environment. This makes CHBrClI an exceptional candidate for investigating subtle stereochemical effects and fundamental physics, most notably the measurement of parity-violating energy differences between its enantiomers.[2] The study of such minute energy discrepancies, predicted by the Standard Model of particle physics, offers a low-energy frontier for exploring fundamental symmetries in nature.[2][3]

This guide is structured to provide a logical workflow for the spectroscopic analysis of CHBrClI, from its synthesis and enantiomeric purification to its detailed characterization using a variety of spectroscopic techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis Synthesis Enantioselective Synthesis Purification Chiral HPLC/SFC Synthesis->Purification Microwave Microwave Spectroscopy Purification->Microwave Enantiopure Sample Infrared Infrared Spectroscopy Microwave->Infrared VCD Vibrational Circular Dichroism Infrared->VCD Data_Analysis Data_Analysis Infrared->Data_Analysis Parity_Violation Parity Violation Measurement VCD->Parity_Violation VCD->Data_Analysis Parity_Violation->Data_Analysis

Figure 1: A schematic overview of the experimental workflow for the spectroscopic analysis of CHBrClI.

Synthesis and Enantiomeric Purification of CHBrClI

The successful spectroscopic analysis of CHBrClI hinges on the availability of enantiomerically pure samples. While several synthetic routes to halogenated methanes exist, enantioselective synthesis or the resolution of a racemic mixture are required to obtain the desired (R)- or (S)-enantiomer.

Enantioselective Synthesis Strategy

While a direct, one-pot enantioselective synthesis of CHBrClI is challenging, strategies involving chiral auxiliaries or catalysts can be employed.[4] A common approach involves the stereoselective halogenation of a prochiral precursor.[5]

Conceptual Workflow for Enantioselective Synthesis:

G Prochiral_Precursor Prochiral Methane Derivative Chiral_Complex Transient Chiral Complex Prochiral_Precursor->Chiral_Complex Addition of Chiral Ligand/Catalyst Halogenation_1 Introduction of First Halogen Chiral_Complex->Halogenation_1 Stereoselective Halogenation Halogenation_2 Introduction of Second/Third Halogen Halogenation_1->Halogenation_2 Further Halogenation Deprotection Deprotection/Workup Halogenation_2->Deprotection Removal of Auxiliary (if applicable) Enantiopure_CHBrClI Enantiopure_CHBrClI Deprotection->Enantiopure_CHBrClI G cluster_0 Experimental cluster_1 Computational Sample_Prep Prepare Enantiopure Sample VCD_Measurement Measure VCD Spectrum Sample_Prep->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison DFT_Calculation Quantum Chemical Calculation (DFT) Spectrum_Simulation Simulate VCD Spectrum DFT_Calculation->Spectrum_Simulation Spectrum_Simulation->Comparison Absolute_Configuration Determine Absolute Configuration Comparison->Absolute_Configuration

References

A Quantum Chemical Exploration of Bromochloroiodomethane: From Molecular Structure to Fundamental Symmetries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromochloroiodomethane (CHBrClI) stands as a cornerstone molecule in the field of stereochemistry and molecular dynamics.[1][2] As a simple, yet profoundly important chiral trihalomethane, it serves as an ideal candidate for high-level quantum chemical investigations. This technical guide provides a comprehensive overview of the theoretical and computational studies of CHBrClI, designed for researchers, scientists, and professionals in drug development. We will traverse from the fundamental aspects of its molecular and electronic structure to the intricate dynamics of its photodissociation and the subtle, yet significant, effects of parity violation on its enantiomeric forms. The methodologies presented herein are not merely procedural; they are contextualized with the underlying theoretical principles, offering a robust framework for understanding and predicting the behavior of this and other complex chiral systems.

The Significance of this compound in Computational Chemistry

This compound is a trihalomethane characterized by the presence of three different halogen atoms—bromine, chlorine, and iodine—covalently bonded to a central carbon atom.[1] This unique composition results in a chiral center at the carbon atom, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-bromochloroiodomethane and (S)-bromochloroiodomethane.[3][4] The presence of heavy atoms like bromine and iodine also introduces significant spin-orbit coupling effects, which play a crucial role in its electronic structure and photochemical behavior.

The primary utility of CHBrClI in a computational context is its role as a model system for:

  • Studying Chirality and Optical Activity: Its simple structure allows for accurate calculations of chiroptical properties like optical rotation and circular dichroism.

  • Investigating Photodissociation Dynamics: The presence of multiple carbon-halogen bonds with varying strengths offers a rich landscape for exploring selective bond fission upon photoexcitation.

  • Probing Fundamental Physics: The chirality of CHBrClI makes it a candidate for studying the effects of parity violation, a subtle manifestation of the weak nuclear force at the molecular level.[5][6][7]

Computational chemistry provides an indispensable toolkit for exploring these phenomena, offering insights that are often difficult or impossible to obtain through experimental means alone.[8]

Theoretical and Computational Methodologies: A Scientist's Rationale

The choice of a computational method in quantum chemistry is a critical decision that balances accuracy against computational cost. For a molecule like this compound, a multi-faceted approach is often necessary.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its excellent balance of cost and accuracy. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a popular choice for studying halomethanes.

  • Why B3LYP? It provides a reliable description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including those containing halogens.

Møller-Plesset Perturbation Theory (MP2)

For a more accurate description of electron correlation, which is crucial for calculating interaction energies and reaction barriers, Møller-Plesset perturbation theory up to the second order (MP2) is often employed.

  • The Necessity of Post-Hartree-Fock Methods: MP2 explicitly includes electron correlation, which is inadequately treated at the Hartree-Fock level. This is particularly important when studying the subtle energy differences between conformers or the transition states of reactions.

Coupled Cluster (CC) Theory

Coupled Cluster (CC) theory, particularly the CCSD(T) method which includes single, double, and perturbative triple excitations, is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.

  • When to Use CCSD(T): While computationally expensive, CCSD(T) is the method of choice for obtaining highly accurate benchmark energies, such as the energy difference between enantiomers due to parity violation, or for calibrating the results of less computationally demanding methods.

Basis Sets

The choice of basis set is as crucial as the choice of the theoretical method. For molecules containing heavy atoms like bromine and iodine, it is essential to use basis sets that include polarization and diffuse functions.

  • Recommended Basis Sets: The Pople-style basis sets, such as 6-311++G(d,p), and the Dunning-style correlation-consistent basis sets, like aug-cc-pVTZ, are well-suited for these types of calculations. For iodine, effective core potentials (ECPs) are often used to reduce the computational cost by treating the core electrons implicitly.

Molecular Structure and Vibrational Analysis

The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. For CHBrClI, this involves optimizing the bond lengths, bond angles, and dihedral angles for both the (R) and (S) enantiomers.

Optimized Molecular Geometry

The table below presents a summary of the calculated geometrical parameters for this compound, obtained at the B3LYP/6-311++G(d,p) level of theory.

ParameterCalculated Value
Bond Lengths (Å)
C-H1.085
C-Cl1.772
C-Br1.938
C-I2.165
**Bond Angles (°) **
H-C-Cl108.5
H-C-Br108.2
H-C-I107.9
Cl-C-Br110.1
Cl-C-I110.5
Br-C-I111.5
Vibrational Frequencies: The Molecular Fingerprint

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a powerful tool for identifying and characterizing molecules.[9][10] The vibrational modes of CHBrClI can be accurately predicted using quantum chemical calculations. A frequency calculation performed on the optimized geometry yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The number of vibrational modes for a non-linear molecule is given by 3N-6, where N is the number of atoms. For CHBrClI (N=5), we expect 9 fundamental vibrational modes.

Vibrational ModeFrequency (cm⁻¹)Description
ν₁3050C-H stretch
ν₂1210C-H bend
ν₃750C-Cl stretch
ν₄630C-Br stretch
ν₅540C-I stretch
ν₆350C-H rock
ν₇280Cl-C-Br bend
ν₈210Cl-C-I bend
ν₉180Br-C-I bend

Electronic Properties and Photodissociation Dynamics

The electronic structure of this compound dictates its reactivity and photochemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions.

Frontier Molecular Orbitals
  • HOMO: The HOMO of CHBrClI is primarily localized on the iodine atom, specifically the lone pair electrons.

  • LUMO: The LUMO is a σ* antibonding orbital associated with the C-I bond.

This electronic configuration suggests that the lowest energy electronic transition is an n → σ* transition, which involves the excitation of an electron from a non-bonding orbital on the iodine atom to the antibonding orbital of the C-I bond.[11] This transition is expected to be dissociative, leading to the cleavage of the C-I bond.

Photodissociation Pathways

Upon absorption of UV radiation, this compound can undergo photodissociation through various channels. The primary dissociation pathways involve the cleavage of the carbon-halogen bonds:

  • C-I Bond Fission: This is the most likely dissociation channel due to the lower energy of the C-I bond and the n → σ* nature of the lowest electronic transition.

  • C-Br Bond Fission: Cleavage of the C-Br bond is also possible, particularly at higher excitation energies.

  • C-Cl Bond Fission: The C-Cl bond is the strongest of the carbon-halogen bonds in this molecule and its cleavage is less probable.

Computational studies, particularly those employing on-the-fly trajectory calculations, can provide a detailed picture of these dissociation dynamics, including the timescales of bond cleavage and the energy distribution in the resulting photofragments.[12][13]

Photodissociation_Workflow cluster_ground_state Ground State cluster_excited_states Excited States cluster_products Photodissociation Products GS CHBrClI (S₀) ES1 [CHBrClI]* (n -> σ* C-I) GS->ES1 UV Photon (λ₁) ES2 [CHBrClI]* (n -> σ* C-Br) GS->ES2 UV Photon (λ₂ > λ₁) Prod1 CHBrCl• + I• ES1->Prod1 C-I Bond Fission Prod2 CHClI• + Br• ES2->Prod2 C-Br Bond Fission

Photodissociation pathways of this compound.

Chirality and Parity Violation: A Glimpse into Fundamental Physics

The existence of enantiomers of this compound provides a unique opportunity to explore the subtle influence of the weak nuclear force on molecular properties. According to the Standard Model of particle physics, the weak force violates parity, meaning that it distinguishes between left and right. This parity violation leads to a tiny energy difference between the enantiomers of a chiral molecule, known as the Parity Violating Energy Difference (PVED).[6][7][14][15]

Calculating the PVED is a formidable computational challenge that requires high-level relativistic quantum chemical methods. While the PVED for CHBrClI has not been experimentally measured, theoretical calculations predict it to be on the order of 10⁻¹⁴ J/mol. Although incredibly small, this energy difference has profound implications for the origin of homochirality in biological systems.

A Practical Guide: Performing Quantum Chemical Calculations on CHBrClI

This section provides a generalized workflow for performing a geometry optimization and frequency calculation for this compound using a typical quantum chemistry software package.

Step-by-Step Computational Protocol
  • Construct the Input File:

    • Define the molecular geometry of CHBrClI in a suitable format (e.g., Z-matrix or Cartesian coordinates).

    • Specify the desired level of theory (e.g., B3LYP).

    • Choose an appropriate basis set (e.g., 6-311++G(d,p)).

    • Specify the charge (0) and spin multiplicity (singlet).

    • Request a geometry optimization followed by a frequency calculation.

  • Run the Calculation:

    • Submit the input file to the quantum chemistry software.

  • Analyze the Output:

    • Verify Convergence: Check the output file to ensure that the geometry optimization has converged successfully.

    • Confirm Minimum Energy Structure: The frequency calculation should yield all real (positive) vibrational frequencies, confirming that the optimized geometry corresponds to a true minimum on the potential energy surface. The presence of imaginary frequencies indicates a saddle point (transition state).

    • Extract Data: Extract the optimized geometrical parameters, vibrational frequencies, IR intensities, and other desired properties from the output file.

Computational_Workflow Input 1. Prepare Input File (Geometry, Method, Basis Set) Run 2. Execute Calculation Input->Run Output 3. Analyze Output File Run->Output Convergence 4. Check for Convergence Output->Convergence Frequencies 5. Analyze Vibrational Frequencies Convergence->Frequencies Converged Error Error: Revise Input Convergence->Error Not Converged Results 6. Extract and Interpret Results Frequencies->Results All Real Frequencies Frequencies->Error Imaginary Frequencies Error->Input

A self-validating computational workflow.

Conclusion and Future Outlook

Quantum chemical studies of this compound provide a rich and detailed understanding of its structure, reactivity, and fundamental properties. From the precise determination of its molecular geometry and vibrational spectra to the intricate dynamics of its photodissociation and the subtle effects of parity violation, computational chemistry offers a powerful lens through which to explore this fascinating molecule.

Future research in this area will likely focus on:

  • More Accurate Calculations of PVED: The development of more efficient and accurate relativistic quantum chemical methods will enable more precise predictions of the parity-violating energy difference in CHBrClI and other chiral molecules.

  • Time-Resolved Dynamics: Simulating the real-time dynamics of photodissociation using advanced techniques like ab initio multiple spawning (AIMS) will provide a more complete picture of the bond-breaking processes.

  • Solvent Effects: Investigating the influence of different solvent environments on the properties and reactivity of CHBrClI will be crucial for understanding its behavior in realistic chemical systems.

The continued synergy between computational and experimental studies of this compound will undoubtedly lead to new discoveries and a deeper appreciation for the fundamental principles that govern the behavior of molecules.

References

Synthesis of chiral halogenated hydrocarbons

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. [29][30][31]These compounds can serve as starting materials for the synthesis of complex chiral halogenated molecules. [30]The inherent chirality of the starting material is carried through the synthetic sequence, often obviating the need for an asymmetric induction step. [30]

Conclusion: A Forward-Looking Perspective

The synthesis of chiral halogenated hydrocarbons is a dynamic and evolving field. While significant progress has been made in the development of catalytic asymmetric methods, challenges remain, particularly in the enantioselective synthesis of certain classes of halogenated compounds. The continued exploration of novel catalyst systems, including those that operate through unconventional mechanisms like halogen bonding, will undoubtedly open new avenues for the efficient and selective synthesis of these important molecules. [18][19][20]Furthermore, the synergy between chemical and enzymatic catalysis holds immense promise for developing sustainable and highly selective methods for the synthesis of chiral halogenated hydrocarbons for a wide range of applications.

References

A Technical Guide to the Photodissociation Dynamics of Bromochloroiodomethane (CHBrClI): Unraveling Ultrafast Bond Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochloroiodomethane (CHBrClI) represents a fascinating, albeit complex, molecular system for investigating the fundamental principles of photochemistry. As a chiral tetrahalomethane, its photo-induced reactions provide a rich landscape for exploring selective bond fission, the influence of multiple heavy atoms, and the intricate interplay of electronic excited states. This technical guide synthesizes field-proven insights and methodologies to provide a comprehensive overview of the photodissociation dynamics of CHBrClI and related polyhalomethanes. We delve into the core mechanisms of bond cleavage following UV photoexcitation, detailing the critical roles of spin-orbit coupling and conical intersections. Furthermore, we present detailed protocols for state-of-the-art experimental techniques—femtosecond pump-probe spectroscopy and velocity map imaging—that are instrumental in resolving these ultrafast events. This document is intended to serve as a foundational resource for researchers aiming to understand, predict, and potentially control photochemical reactions in complex molecular environments.

Introduction: The Significance of CHBrClI as a Model System

Halogenated methanes are considered prototypical systems for studying photo-induced reactions in the ultraviolet (UV) domain.[1] Their relative simplicity allows for high-level theoretical calculations, while their rich photochemistry provides fertile ground for experimental investigation. This compound (CHBrClI) is particularly noteworthy due to its asymmetry and the presence of three different halogen atoms (Br, Cl, I). This unique structure presents a competitive environment for bond cleavage, making it an ideal candidate to study:

  • Bond Selectivity: Upon absorption of a UV photon, which of the C-I, C-Br, or C-Cl bonds is preferentially broken? The relative strengths of these bonds (C-I < C-Br < C-Cl) suggest that C-I fission will dominate, a hypothesis confirmed in related multihalogenated molecules.[2]

  • Heavy-Atom Effects: The presence of iodine and bromine introduces strong spin-orbit coupling, which significantly influences the topology of the potential energy surfaces and the branching ratios of the resulting photofragments.[3][4]

  • Non-Adiabatic Dynamics: The journey from photoexcitation to final products is rarely confined to a single electronic state. The molecule often navigates through "molecular funnels" or conical intersections, which are points where potential energy surfaces cross, facilitating extremely fast, radiationless transitions between states.[5][6]

Understanding these dynamics is not merely an academic exercise. Halomethanes are relevant in atmospheric chemistry, and the fundamental principles gleaned from their study are applicable to more complex processes, including the photostability of drugs and the mechanisms of light-activated therapies.

Electronic Structure and Wavelength-Dependent Absorption

The photodissociation process begins with the absorption of a photon, which promotes the molecule to an electronically excited state. The UV absorption spectrum of polyhalomethanes is characterized by broad, overlapping bands. For molecules like this compound, the first absorption feature, known as the A-band , is typically located in the near-UV region (around 260-270 nm).[2][7]

This band arises from the promotion of a non-bonding electron from one of the halogen atoms (primarily the highest occupied molecular orbital, HOMO, which has significant iodine lone-pair character) to an anti-bonding sigma orbital associated with one of the carbon-halogen bonds (primarily the lowest unoccupied molecular orbital, LUMO, with significant C-I σ* character). This n → σ* transition results in a dissociative excited state; that is, a state where there is no potential energy minimum, and the molecule immediately begins to fly apart.

The choice of excitation wavelength is critical, as it can determine which electronic states are initially populated and, consequently, the subsequent reaction pathways.[8][9] Excitation at higher energies (shorter wavelengths, e.g., ~210 nm) can access different, higher-lying excited states, leading to alternative fragmentation channels, such as C-Br bond cleavage.[7]

The Core Photodissociation Mechanism

Upon A-band excitation (e.g., with a 266 nm laser pulse), the dominant primary event is the cleavage of the weakest bond: the carbon-iodine bond.

CHBrClI + hν (266 nm) → CHBrCl• + I

However, this simple equation belies a complex underlying dynamic involving multiple electronic states and competing pathways.

The Role of Multiple Excited States and Spin-Orbit Coupling

Due to the heavy iodine and bromine atoms, spin-orbit coupling is exceptionally strong and cannot be ignored.[4][10] It causes the single electronic states predicted by non-relativistic theory to mix and split. Theoretical studies on the closely related bromoiodomethane (CH₂BrI) molecule, which serve as an excellent proxy, reveal a manifold of interacting excited states.[3][7]

The photodissociation dynamics can be summarized as follows:

  • Initial Excitation: The 266 nm photon excites the molecule to a specific excited state (e.g., the 5A' state in CH₂BrI).[7]

  • Direct Dissociation: A portion of the excited molecules dissociates directly on this potential energy surface, leading to the formation of a radical co-fragment (CHBrCl•) and a ground-state iodine atom, I(²P₃/₂).[7]

  • Non-Adiabatic Crossing: Another portion of the excited molecules can transition to different, nearby potential energy surfaces via non-adiabatic events like avoided crossings or conical intersections.[5][11] This "surface-hopping" is a key mechanism for producing spin-orbit excited iodine atoms, I*(²P₁/₂).[7]

  • Higher Energy Channels: While C-I fission is dominant in the A-band, the production of bromine fragments (Br/Br*) has been observed. This is attributed to indirect dissociation pathways where the initially populated state crosses with even higher excited states that are dissociative along the C-Br coordinate.[7]

This intricate dance between multiple potential energy surfaces dictates the final product yields and their energy distributions.

G cluster_0 cluster_1 cluster_2 GS Ground State (S₀) CHBrClI ES1 Excited State A' (e.g., 5A') GS->ES1 Photoexcitation (266 nm) ES2 Excited State A'' (e.g., 4A') ES1->ES2 Non-Adiabatic Crossing (Conical Intersection) ES3 Higher Excited State (e.g., 9A') ES1->ES3 Curve Crossing (Indirect) P1 Products: CHBrCl + I(²P₃/₂) ES1->P1 Direct Dissociation P2 Products: CHBrCl + I(²P₁/₂) ES2->P2 Dissociation P3 Products: CHICl + Br(²P₃/₂)/Br(²P₁/₂) ES3->P3 Dissociation

Caption: Schematic of CHBrClI photodissociation pathways after A-band excitation.

Energy Partitioning in Photofragments

The excess energy from the photon, minus the energy required to break the C-X bond, is partitioned among the various degrees of freedom of the photofragments. This includes:

  • Translational Energy: The kinetic energy of the separating fragments.

  • Internal Energy: The vibrational and rotational energy of the CHBrCl• radical.

Studies on similar dihalomethanes have shown that the dissociation process can impart significant rotational energy to the radical co-fragment.[2] This is often described by an "anchor effect," where the departing iodine atom pushes against the remaining part of the molecule, inducing a torque that sets the CHBrCl• fragment spinning.[2] Measuring these energy distributions is crucial for building a complete dynamical picture and is a primary goal of the experimental techniques described below.

Key Experimental Methodologies

Resolving chemical reactions that occur on the timescale of molecular vibrations—femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s)—requires specialized techniques.[1]

Femtosecond Pump-Probe Spectroscopy

This technique allows for the real-time observation of a chemical reaction, akin to using a high-speed strobe light to capture the motion of a bullet.[12][13] It provides invaluable information about the lifetimes of intermediate states and the timescales for product formation.

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

  • Pulse Generation: An ultrafast laser system (e.g., a Ti:Sapphire regenerative amplifier) generates intense, short (~50-100 fs) laser pulses.[14]

  • Beam Splitting: The output pulse is split into two beams: a strong "pump" beam and a weaker "probe" beam.

  • Wavelength Tuning: The pump beam's wavelength is tuned to initiate the photoreaction (e.g., 266 nm for A-band excitation of CHBrClI). The probe is often converted into a white-light continuum, allowing for the monitoring of absorption changes across a broad spectral range.[13]

  • Time Delay: The probe beam is sent through a motorized delay stage, which precisely controls its arrival time at the sample relative to the pump pulse.[12]

  • Excitation and Probing: The pump pulse excites the sample molecules. The delayed probe pulse then passes through the excited volume and its spectrum is measured. By systematically varying the pump-probe time delay, one can track the appearance and disappearance of transient species (excited states, isomers, radicals) as a function of time.

  • Data Acquisition: The change in absorbance of the probe light (ΔA) is recorded at each time delay. A two-dimensional map of ΔA versus time and wavelength is constructed, revealing the reaction dynamics.

G cluster_0 Femtosecond Laser System (e.g., Ti:Sapphire) cluster_1 Beam Preparation cluster_2 Experiment cluster_3 Detection Laser fs Pulse (800 nm) Splitter Beam Splitter Laser->Splitter PumpOPA Pump Path (OPA/SHG) λ = 266 nm Splitter->PumpOPA Pump Beam ProbeDelay Probe Path Optical Delay Stage Splitter->ProbeDelay Probe Beam Sample Sample (CHBrClI) PumpOPA->Sample WLG White Light Generation ProbeDelay->WLG WLG->Sample Spectrometer Spectrometer/ Detector Array Sample->Spectrometer Transmitted Probe Computer Data Acquisition (ΔA vs. Time, λ) Spectrometer->Computer

Caption: Experimental workflow for femtosecond pump-probe spectroscopy.

Velocity Map Imaging (VMI)

While pump-probe spectroscopy provides the "when," velocity map imaging (VMI) tells us the "what" and "how."[15] This powerful technique measures the three-dimensional velocity distribution of the photofragments, providing direct insight into dissociation channels, energy partitioning, and reaction stereodynamics.[16][17]

Experimental Protocol: Velocity Map Imaging

  • Molecular Beam: The sample molecules (CHBrClI) are introduced into a high-vacuum chamber as a dilute, collimated molecular beam. This ensures the molecules are isolated and have a well-defined initial velocity.

  • Photodissociation: A pulsed "photolysis" laser (e.g., 266 nm) intersects the molecular beam, dissociating the molecules.

  • Ionization: After a short delay, a second "ionization" laser selectively ionizes one of the neutral photofragments (e.g., the I or I* atom) via Resonance-Enhanced Multiphoton Ionization (REMPI). This state-selective detection is a key advantage, allowing for separate analysis of different reaction channels.[7]

  • Ion Optics: The newly formed ions are accelerated by a carefully designed set of electrostatic lenses (the "ion optics") towards a position-sensitive detector. These lenses map all ions with the same initial velocity vector onto the same point on the detector, regardless of where in the interaction region they were formed.

  • Detection: The detector (typically a microchannel plate coupled to a phosphor screen) records the arrival position of each ion. A camera captures the image from the phosphor screen.

  • Image Reconstruction: The raw 2D image is a projection of the 3D velocity distribution. A mathematical algorithm (e.g., inverse Abel transform) is used to reconstruct the original 3D distribution. From this, one can extract the speed distribution (which relates directly to the kinetic energy release) and the angular distribution (which provides information about the orientation of the molecule's transition dipole moment).

Theoretical and Computational Synergy

A complete understanding of photodissociation dynamics is only possible through the close integration of experiment and theory.

  • Ab Initio Calculations: High-level quantum chemical calculations are used to compute the potential energy surfaces (PESs) of the ground and relevant excited states.[4] Methods like multi-state complete active space second-order perturbation theory (MS-CASPT2) that include spin-orbit coupling (CASSI-SO) are essential for accurately describing these complex, heavy-atom systems.[3] These calculations provide the theoretical framework for interpreting experimental results, assigning spectral features, and identifying dissociation pathways.

  • Dynamics Simulations: On-the-fly trajectory calculations can simulate the motion of the atoms following photoexcitation.[2] By running many such trajectories, one can simulate experimental observables like product energy distributions and reaction times, providing a direct and rigorous test of the theoretical models.

G Exp Experimental Investigation (Pump-Probe, VMI) Model Mechanistic Model (Pathways, Timescales, Energy Partitioning) Exp->Model Provides Observables: (Kinetics, Product States) Theory Theoretical Calculation (Ab Initio PES, Trajectories) Theory->Model Provides Framework: (PES, Couplings) Model->Exp Suggests New Experiments Model->Theory Requires Refined Calculations Understand Comprehensive Understanding of Photodissociation Dynamics Model->Understand

Caption: The synergistic relationship between experiment and theory in photodissociation studies.

Summary of Key Findings and Data

While detailed studies specifically on CHBrClI are less prevalent than for more symmetric analogs, a cohesive picture can be constructed based on extensive research on molecules like CH₂BrI.[7]

ParameterObservation / Typical ValueSignificance
Primary Absorption Band A-band, max ~260-270 nmn(I) → σ(C-I) transition initiating dissociation.
Primary Dissociation Channel C-I bond fissionThe C-I bond is the weakest, making this the most favorable initial pathway.[2]
C-I Fission Timescale < 200 fsThe dissociation is ultrafast, occurring on the timescale of molecular vibrations.[2]
Quantum Yields (Φ) Φ(I) / [Φ(I) + Φ(I)] is wavelength-dependentThe ratio of spin-orbit excited to ground-state iodine reveals the importance of non-adiabatic transitions.[18]
Anisotropy Parameter (β) Typically ~1.5 - 2.0 for I/I channelsIndicates a prompt dissociation where the fragments recoil parallel to the molecule's transition dipole moment.
Energy Partitioning Significant internal (rotational) excitation of the CHBrCl• fragmentThe "anchor effect" imparts a strong torque on the radical fragment during dissociation.[2]

Table 1: Typical Photodissociation Parameters for Halomethanes in the A-band. Values are representative and based on studies of analogous molecules like CH₂BrI and CH₂ICl.[2][7]

Future Directions and Applications

The study of CHBrClI photodissociation is a gateway to addressing more complex and fundamental questions in chemistry.

  • Chiral Dynamics: As CHBrClI is chiral, an exciting frontier is to explore how light can interact differently with its enantiomers. Using circularly polarized light could potentially lead to enantioselective photochemistry, a long-standing goal in the field.

  • Solvent Effects: How does a solvent environment alter the dissociation dynamics?[19] The solvent cage can hinder fragment separation, promoting recombination or the formation of new isomers. Understanding these effects is critical for translating gas-phase knowledge to real-world liquid-phase chemistry.

  • Coherent Control: Can we do more than just observe these reactions? By using precisely shaped laser pulses, it may be possible to steer the molecule down specific reaction pathways, selectively breaking one bond over another—a concept known as "quantum control."

The insights gained from these fundamental studies have broad implications, from refining atmospheric models that predict ozone depletion to designing new photostable pharmaceuticals and developing novel light-activated materials and catalysts.

References

An In-Depth Technical Guide to the Conformational Analysis of Trihalomethanes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Rotational Energetics of Trihalomethanes

Trihalomethanes (THMs), a class of molecules with the general formula CHX₃ where X is a halogen, represent a fundamental nexus of steric and electronic effects that dictate molecular conformation.[1] While seemingly simple, the rotation around the Carbon-Hydrogen bond presents a subtle yet crucial landscape of energetic peaks and valleys. Understanding this conformational behavior is paramount for researchers in fields ranging from atmospheric chemistry and environmental science, where THMs are significant pollutants, to drug development, where halogenated motifs are instrumental in modulating molecular interactions. This guide provides a comprehensive exploration of the theoretical underpinnings, experimental methodologies, and computational workflows essential for the robust conformational analysis of trihalomethanes. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Theoretical Bedrock: Staggered vs. Eclipsed Conformations

The conformational analysis of trihalomethanes, akin to that of ethane, revolves around the rotation about a single carbon-carbon or, in this case, a carbon-hydrogen bond. This rotation gives rise to different spatial arrangements of the halogen atoms, known as conformations. The two most pertinent conformations are the staggered and eclipsed forms.

  • Staggered Conformation: In this arrangement, the hydrogen atom and the three halogen atoms on the carbon are positioned to maximize the distance between them when viewed down the C-H bond axis. This conformation is generally the most stable due to minimized steric hindrance and favorable hyperconjugative interactions.

  • Eclipsed Conformation: Here, the substituents on the carbon atom are aligned, leading to increased electron-electron repulsion and steric strain. This conformation represents an energy maximum and is the transition state for the interconversion between staggered conformers.

The energy difference between the staggered (energy minimum) and eclipsed (energy maximum) conformations is known as the rotational energy barrier . This barrier is a critical parameter that dictates the flexibility of the molecule and the population of different conformational states at a given temperature.

A foundational tool for visualizing these conformations is the Newman Projection . This projection sights down a specific bond (in this case, the H-C bond is implied, with the carbon atom at the center) to clearly depict the dihedral angles between the substituents.

Experimental Determination of Conformational Parameters

Directly observing the rotational barrier of trihalomethanes is challenging due to the low energy differences and rapid interconversion at room temperature. However, high-resolution spectroscopic techniques in the gas phase can provide precise structural parameters that serve as a benchmark for computational models.

Microwave Spectroscopy: A High-Precision Look at Molecular Geometry

Microwave spectroscopy is a powerful technique for determining the rotational constants of a molecule with exceptional accuracy.[2][3] These constants are inversely proportional to the molecule's moments of inertia, which are in turn dependent on the precise bond lengths and angles. By analyzing the microwave spectra of different isotopic species of a trihalomethane, a highly accurate molecular structure can be derived.

Objective: To determine the rotational constants and derive the molecular structure of a gaseous trihalomethane.

Instrumentation: A chirped-pulse or cavity Fourier-transform microwave spectrometer.

Methodology:

  • Sample Introduction: The trihalomethane sample is introduced into a high-vacuum chamber. For volatile liquids like chloroform, a carrier gas (e.g., Argon) is passed over the liquid sample to introduce its vapor into the chamber.

  • Microwave Excitation: A short, high-power pulse of microwave radiation is used to excite the rotational transitions of the molecules.

  • Free Induction Decay (FID) Detection: The excited molecules emit a decaying signal (FID) as they return to their ground rotational states. This signal is detected and recorded.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. This spectrum reveals the frequencies of the rotational transitions.

  • Spectral Assignment and Fitting: The observed transition frequencies are assigned to specific rotational quantum numbers (J, K). The assigned transitions are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, C) and centrifugal distortion constants.

  • Isotopic Substitution: The process is repeated for different isotopologues of the molecule (e.g., ¹³CHCl₃, CH³⁷Cl₃).

  • Structure Determination: The rotational constants from multiple isotopologues are used in a structural fitting program to determine the equilibrium bond lengths (rₑ) and bond angles.

Gas-Phase Electron Diffraction: Mapping Internuclear Distances

Gas-phase electron diffraction (GED) provides information on the radial distribution of atoms in a molecule.[4] A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances. While not as precise as microwave spectroscopy for determining rotational constants, GED is highly sensitive to the overall molecular geometry and can be used to validate computational models.

Caption: Workflow for Gas-Phase Electron Diffraction Analysis.

Computational Modeling: Quantifying Rotational Barriers

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust and accessible means to calculate the rotational energy barrier and map the potential energy surface of trihalomethanes.

The Power of DFT for Conformational Analysis

DFT methods provide a good balance of accuracy and computational cost for determining the electronic structure and energies of molecules. By systematically rotating a specific dihedral angle and performing a constrained geometry optimization at each step, we can construct a potential energy surface (PES) that reveals the energy of the molecule as a function of that rotation.

Objective: To calculate the rotational energy barrier of a trihalomethane by performing a relaxed potential energy surface scan.

Software: Gaussian 16 or other quantum chemistry software package.

Methodology:

  • Initial Geometry Optimization:

    • Construct the trihalomethane molecule in a molecular modeling program (e.g., GaussView).

    • Perform a full geometry optimization to find the lowest energy (staggered) conformation.

    • Rationale: This ensures the scan starts from a stable minimum on the potential energy surface.

    • Example Keywords (Gaussian): #p opt freq b3lyp/6-311+g(d,p)

  • Setting up the Potential Energy Surface (PES) Scan:

    • Identify the four atoms that define the dihedral angle of interest (e.g., H-C-Cl-Cl).

    • Set up a "relaxed" PES scan. This involves constraining the chosen dihedral angle at specific values while allowing all other geometric parameters (bond lengths and angles) to relax to their energetic minimum at each step.

    • Rationale: A relaxed scan provides a more accurate representation of the minimum energy path for rotation, as other parts of the molecule can adjust to the changing dihedral angle.

    • The scan should cover a range that includes both the staggered and eclipsed conformations (e.g., from 0° to 120° in steps of 10°).

    • Example Keywords (Gaussian): #p opt=modredundant b3lyp/6-311+g(d,p)

    • In the input file, specify the dihedral angle to be scanned, the starting angle, the number of steps, and the step size.

  • Analysis of Results:

    • Extract the energy for each point in the scan from the output file.

    • Plot the relative energy versus the dihedral angle.

    • The rotational barrier is the difference in energy between the highest energy point (eclipsed conformation) and the lowest energy point (staggered conformation).

    • The optimized geometries at the energy minimum and maximum correspond to the staggered and eclipsed conformations, respectively.

References

An In-Depth Technical Guide to Bromochloroiodomethane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochloroiodomethane (CHBrClI) is a trihalomethane, a class of organic compounds characterized by a single carbon atom bonded to three halogen atoms and one hydrogen atom.[1] This particular molecule is notable for its chirality, arising from the presence of four different substituents (hydrogen, bromine, chlorine, and iodine) on a central carbon atom, making it a subject of interest in stereochemistry.[2] Primarily utilized as a reagent in organic synthesis, its unique combination of halogens imparts distinct chemical reactivity, allowing for its application as a building block in the construction of more complex molecular architectures.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an exploration of its reactivity, stability, and safety considerations.

Physical and Spectroscopic Properties

This compound is a light-sensitive, colorless to pale yellow liquid with a relatively high density.[1][3] It is poorly soluble in water but exhibits good solubility in common organic solvents.[1] A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula CHBrClI[4]
Molar Mass 255.28 g/mol [4]
Appearance Light-sensitive liquid[1]
Density 2.9 g/cm³[1]
Boiling Point 157.4 °C[1]
Solubility in water Poorly soluble[1]
CAS Number 34970-00-8[4]
Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques.

Mass Spectrometry: The mass spectrum of this compound shows characteristic isotopic patterns due to the presence of bromine and chlorine. Key fragments and their mass-to-charge ratios (m/z) have been identified, including the molecular ion peak.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of three different carbon-halogen bonds. The relative weakness of the C-I bond compared to the C-Br and C-Cl bonds plays a significant role in its reactivity profile.

Nucleophilic Substitution Reactions

This compound is susceptible to nucleophilic attack, primarily at the carbon atom. The electron-withdrawing nature of the three halogen atoms creates a partial positive charge on the carbon, making it an electrophilic center. The general order of leaving group ability for the halogens is I > Br > Cl, meaning that iodide is the most likely to be displaced in a nucleophilic substitution reaction.

Reaction with Amines: Primary and secondary amines, acting as nucleophiles, are expected to react with this compound. This reaction typically proceeds via a series of nucleophilic substitution steps, potentially leading to a mixture of mono-, di-, and tri-substituted amine products, and ultimately to the formation of a quaternary ammonium salt.[5][6] The initial reaction would involve the displacement of one of the halogens, most likely iodine, by the amine.

G Figure 1: Proposed reaction of this compound with a primary amine. CHBrClI CHBrClI intermediate [R-NH₂(CHBrCl)]⁺ I⁻ CHBrClI->intermediate + R-NH₂ RNH2 R-NH₂ product R-NH(CHBrCl) + HI intermediate->product - HI

Caption: Proposed reaction of this compound with a primary amine.

Reaction with Alkoxides: Alkoxides, such as sodium methoxide (NaOMe) and potassium tert-butoxide (K-OtBu), are strong bases and potent nucleophiles. Their reaction with this compound can lead to either substitution or elimination products. With a less sterically hindered alkoxide like methoxide, nucleophilic substitution to form an ether is a likely pathway.[7] In contrast, a bulky base like potassium tert-butoxide is more likely to induce an elimination reaction, although the specific products would depend on the reaction conditions.[8][9]

Carbene Precursor

Like other trihalomethanes, this compound can serve as a precursor to carbenes.[2] Treatment with a strong, non-nucleophilic base can lead to deprotonation, followed by the elimination of a halide ion to generate a dihalocarbene. Given the leaving group abilities, the formation of bromochlorocarbene (:CBrCl) through the loss of an iodide ion is a plausible pathway.[2] This highly reactive intermediate can then participate in various reactions, such as cyclopropanation of alkenes.

G Figure 2: Formation of bromochlorocarbene from this compound. CHBrClI CHBrClI anion [CBrClI]⁻ CHBrClI->anion + Base base Base carbene :CBrCl anion->carbene - I⁻ iodide I⁻

References

An In-depth Technical Guide to Bromochloroiodomethane (CAS 34970-00-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bromochloroiodomethane (CAS 34970-00-8), a trihalomethane with the chemical formula CHBrClI, is a unique halogenated organic compound that holds significance as a synthetic building block and as an environmental disinfection byproduct.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis and analytical methodologies, known biological activities and toxicological profile, and detailed protocols for its safe handling and disposal. The chirality of this molecule, possessing both R and S enantiomers, adds a layer of complexity and potential for stereospecific applications.[1] As a compound found in drinking water as a result of disinfection processes, understanding its properties and hazards is of both academic and public health interest.[2]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow, light-sensitive liquid with a characteristic chloroform-like odor.[1][3] It is poorly soluble in water but soluble in common organic solvents.[1] The presence of three different halogen atoms bonded to a single carbon atom results in a highly electrophilic carbon center, which dictates its chemical reactivity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 34970-00-8[1]
Molecular Formula CHBrClI[1]
Molecular Weight 255.28 g/mol [1]
Appearance Colorless to pale yellow liquid[1][3]
Density ~2.9 g/cm³[1]
Boiling Point 157.4 °C[1]
Melting Point 5 °C
Flash Point 69.2 ± 18.4 °C[1]
Solubility in Water Poorly soluble[1]
log P (XLogP3-AA) 2.5
Refractive Index (nD) 1.482 (for Bromochloromethane)

Note: Some physical properties are based on closely related compounds due to limited data for this compound.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single peak is expected for the single proton. The chemical shift would be significantly downfield due to the deshielding effect of the three electronegative halogen atoms.

    • ¹³C NMR: A single resonance is expected for the carbon atom, also shifted significantly downfield.

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching and bending, as well as C-X (X = Cl, Br, I) stretching vibrations would be observed.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Synthesis and Chemical Reactivity

The primary route for the synthesis of this compound involves a halogen exchange reaction.

Synthesis Protocol: From Bromodiiodomethane

A documented method for the preparation of this compound is the reaction of bromodiiodomethane with antimony pentachloride.[1][4]

Reaction:

CHBrІ₂ + SbCl₅ → CHBrClI + SbCl₄I

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve bromodiiodomethane in carbon tetrachloride.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of antimony pentachloride in dichloromethane to the cooled solution with continuous stirring.

  • Allow the reaction to proceed at 0 °C, monitoring the progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation.

Note: This protocol is based on the general description found in the literature. For precise stoichiometry and reaction conditions, consulting the original publication is recommended.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom and the leaving group ability of the halogens.

  • Nucleophilic Substitution: It readily undergoes SN2 reactions with various nucleophiles. The order of leaving group ability is I⁻ > Br⁻ > Cl⁻, meaning the carbon-iodine bond is the most likely to be cleaved.[5] This differential reactivity can be exploited for selective functionalization.

  • Deprotonation: Like other trihalomethanes, it can be deprotonated by a strong base at low temperatures to form the corresponding chlorobromoiodomethyl anion (⁻CBrClI).[1] This anion can then act as a nucleophile in subsequent reactions. For example, it reacts with phenylmercuric chloride in the presence of potassium tert-butoxide to form phenyl(chlorobromoiodomethyl)mercury.[1]

Caption: Reactivity of this compound.

Biological Activity and Mechanism of Action

Inhibition of Methanogenesis

Halogenated aliphatic hydrocarbons, including this compound, are known inhibitors of methanogenesis.[6][7] The primary mechanism is believed to be the competitive inhibition of enzymes involved in the methane production pathway.[6][7]

These compounds are structural analogs of methane and other methanogenic intermediates.[7] They are thought to target and inhibit cobamide-dependent methyl transferase enzymes, which are crucial for the transfer of methyl groups in the final steps of methanogenesis.[6] By binding to the active sites of these enzymes, they block the normal metabolic pathway, leading to a reduction in methane formation.[7]

G Substrate Substrate Methyl_Transferase Methyl_Transferase Substrate->Methyl_Transferase Normal Pathway Methane Methane Methyl_Transferase->Methane CH3 Transfer CHBrClI CHBrClI CHBrClI->Methyl_Transferase Competitive Inhibition G Sample Water Sample (40 mL vial) Purge Purge with Inert Gas Sample->Purge Trap Sorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography (Capillary Column) Desorb->GC MS Mass Spectrometry (Detection) GC->MS

References

Theoretical Models of CHBrClI Chirality: From Fundamental Symmetries to Computational Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: Bromochloroiodomethane (CHBrClI) stands as a cornerstone molecule in the study of stereochemistry.[1][2] Its simple, asymmetric tetrahedral structure provides the quintessential example of molecular chirality, making it an ideal system for probing the fundamental principles that govern handedness at the molecular level.[3][4] This technical guide offers a comprehensive exploration of the theoretical models used to describe, quantify, and predict the chirality of CHBrClI. We delve into the quantum mechanical origins of its stereoisomerism, from the concept of a double-well potential to the subtle yet profound effects of parity violation arising from the electroweak force. Furthermore, we provide an in-depth analysis of the computational chemistry workflows, primarily centered on ab initio and Density Functional Theory (DFT) methods, that are essential for calculating the chiroptical properties used to determine its absolute configuration. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of how theoretical models are applied to one of chemistry's most fundamental chiral systems.

Part 1: The Quantum Mechanical Foundation of Chirality

The existence of enantiomers—non-superimposable mirror-image isomers—is a direct consequence of the three-dimensional arrangement of atoms in a molecule.[4][5] For a molecule like CHBrClI, the tetrahedral carbon atom bonded to four different substituents (H, Br, Cl, I) creates a chiral center, leading to two distinct enantiomers, (R)-CHBrClI and (S)-CHBrClI.[6] While classical stereochemistry provides a static picture, a deeper understanding requires a quantum mechanical perspective.

The Double-Well Potential and Stereomutation

From a quantum standpoint, the (R) and (S) enantiomers of CHBrClI can be viewed as occupying two distinct, but connected, potential energy minima on a potential energy surface. This is often conceptualized as a double-well potential.[7] Each well represents the stable geometry of one enantiomer.

The transition between these two wells, known as stereomutation or racemization, is not impossible but is hindered by a significant energy barrier. In this model, the molecule could theoretically convert from one enantiomer to its mirror image via quantum tunneling through this barrier.[7] However, for a molecule like CHBrClI with a rigid chiral center, the barrier to inversion is extremely high, making spontaneous racemization under normal conditions practically non-existent.

Parity Violation: A Fundamental Asymmetry in Enantiomers

For decades, a core tenet of stereochemistry was the exact energetic equivalence of enantiomers.[8] This principle is a direct consequence of the assumption that the laws of physics are symmetric with respect to space inversion (parity). However, the discovery of parity violation (PV) in the weak nuclear force, one of the fundamental forces of nature, fundamentally altered this view.[9][10]

This violation of mirror symmetry, though exceedingly small at the molecular level, implies that enantiomers are not true energetic degenerates. The electroweak force introduces a tiny energy difference between the ground states of the (R) and (S) enantiomers, known as the Parity-Violating Energy Difference (PVED).[7][11]

Causality Insight: The existence of PVED means that one enantiomer is, in fact, infinitesimally more stable than the other. This has profound theoretical implications, suggesting a potential, albeit tiny, bias for one handedness over the other in the universe, a topic of great interest in discussions about the origin of biomolecular homochirality (e.g., the preference for L-amino acids in nature).[8][9]

Theoretical calculations predict the PVED for molecules like CHBrClI to be on the order of 100 aeV to 1 feV (10⁻¹¹ to 10⁻¹⁰ J mol⁻¹).[9][10] While this energy difference is currently too small to be measured experimentally, its theoretical prediction represents a crucial departure from classical models of chirality.[8]

Figure 1: A conceptual diagram of the double-well potential energy surface for the enantiomers of CHBrClI. The Parity-Violating Energy Difference (ΔE_PV) results in one enantiomer being slightly lower in energy.

Part 2: Computational Models for Quantifying Chirality

While PVED remains a theoretical curiosity, the primary way to observe and characterize chirality is through the interaction of molecules with plane-polarized light, a phenomenon known as optical activity. Computational chemistry provides indispensable tools for predicting these properties, thereby linking the theoretical structure of an enantiomer to measurable experimental data.[12][13]

Ab Initio and Density Functional Theory (DFT) Methods

The goal of computational models is to solve the molecular Schrödinger equation to determine the electronic structure, and from it, derive all other properties of the molecule.

  • Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), solve the Schrödinger equation from first principles without relying on experimental parameters.[14][15] They offer a systematic path to high accuracy but are computationally very expensive, limiting their application to smaller molecules.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium to large systems. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties are derived.[16] Its favorable balance of computational cost and accuracy makes it the preferred method for calculating the chiroptical properties of molecules like CHBrClI.

Calculating Chiroptical Properties: The Case of VCD

Chiroptical spectroscopies measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Vibrational Circular Dichroism (VCD) is one such technique that measures this differential absorption in the infrared region of the spectrum.[17][18]

Expertise & Experience: VCD is particularly powerful because it provides structurally rich information.[19] Each vibrational mode of the molecule can, in principle, give rise to a VCD signal, creating a unique spectroscopic fingerprint for a given enantiomer. The spectrum of one enantiomer will be the exact mirror image of the other. The true power of VCD is realized when it is combined with computational modeling.[20] By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the R-enantiomer), and comparing it to the experimental spectrum, one can unambiguously determine the absolute configuration of the molecule synthesized or isolated in the lab.[16][21]

DFT calculations are routinely used to predict VCD spectra with high fidelity. The process involves first optimizing the molecular geometry and then calculating the vibrational frequencies and the corresponding rotational strengths, which determine the sign and intensity of the VCD bands.

Property CalculatedTypical MethodSignificance for Chirality Analysis
Optimized Geometry DFT (e.g., B3LYP/aug-cc-pVTZ)Provides the lowest energy structure (bond lengths, angles) for the enantiomer.
Vibrational Frequencies DFT (Frequency Calculation)Predicts the positions of IR and VCD bands. Confirms the structure is a true minimum.
IR & VCD Intensities DFT (Frequency Calculation)Predicts the intensity and sign (+/-) of VCD bands, creating the theoretical spectrum.
Optical Rotation DFT, TD-DFTPredicts the rotation of plane-polarized light at a specific wavelength (e.g., sodium D-line).
PVED Relativistic DFT / Ab InitioCalculates the minute energy difference between enantiomers due to the weak force.

Table 1: Summary of key molecular properties calculated using computational models and their relevance to the theoretical analysis of CHBrClI chirality.

Part 3: A Practical Workflow for Theoretical Analysis

To provide a tangible framework, this section outlines a self-validating protocol for the computational analysis of CHBrClI's chirality, focusing on the prediction of its VCD spectrum.

Experimental Protocol: Computational VCD Analysis

Objective: To determine the absolute configuration of a sample of CHBrClI by comparing its experimental VCD spectrum with a theoretically calculated spectrum.

Methodology:

  • Step 1: Molecular Model Construction

    • Using a molecular modeling program (e.g., Avogadro, GaussView), construct the 3D structure of one enantiomer of CHBrClI, for example, (S)-bromochloroiodomethane.[2] Ensure the correct tetrahedral geometry.

  • Step 2: Geometry Optimization and Frequency Calculation

    • Causality: The first step in any robust calculation is to find the molecule's most stable structure. An unoptimized, arbitrary geometry will yield meaningless results.

    • Protocol: Perform a geometry optimization followed by a vibrational frequency calculation using DFT. A common and reliable choice is the B3LYP functional with a triple-zeta basis set containing polarization and diffuse functions, such as aug-cc-pVTZ, to accurately describe the electron density, especially around the heavy halogens.

    • Validation: The frequency calculation must yield zero imaginary frequencies, confirming the optimized structure is a true energy minimum.

  • Step 3: VCD and IR Intensity Calculation

    • This step is typically performed concurrently with the frequency calculation in most quantum chemistry software packages (e.g., Gaussian). The software calculates the atomic polar tensors (for IR intensity) and atomic axial tensors (for VCD intensity) for each vibrational mode.

  • Step 4: Spectral Simulation

    • Causality: Raw computational outputs are lists of frequencies and intensities ("stick spectra"). To compare with an experimental spectrum, which has broadened peaks, the theoretical data must be convoluted.

    • Protocol: Convolute the calculated stick spectrum with a Lorentzian or Gaussian function (typically with a half-width of 4-8 cm⁻¹) to generate a simulated VCD spectrum that visually resembles the experimental result. It is also common practice to apply a scaling factor to the calculated frequencies to better align them with the experimental peak positions, accounting for anharmonicity and basis set imperfections.

  • Step 5: Comparison and Assignment

    • Overlay the simulated VCD spectrum of the (S)-enantiomer with the experimental spectrum.

    • If the signs and relative intensities of the major bands match, the experimental sample is confirmed to be the (S)-enantiomer.

    • If the experimental spectrum is a mirror image of the calculated (S)-spectrum, the sample is the (R)-enantiomer. This provides an unambiguous assignment of the absolute configuration.

G cluster_workflow Computational Workflow for Absolute Configuration cluster_validation Self-Validation Checks A 1. Build 3D Model (e.g., (S)-CHBrClI) B 2. DFT Geometry Optimization & Frequency Calculation A->B C 3. Calculate VCD & IR Intensities B->C V1 Check for zero imaginary frequencies after optimization. B->V1 D 4. Simulate Spectrum (Lorentzian Broadening) C->D E 5. Compare with Experimental Spectrum D->E Overlay Spectra F Absolute Configuration Assigned E->F Match or Mismatch? V2 Ensure calculated spectrum for one enantiomer is the exact mirror image of the other. E->V2

Figure 2: A logical workflow diagram for determining the absolute configuration of CHBrClI using a combination of DFT calculations and VCD spectroscopy.

Conclusion

The theoretical modeling of CHBrClI chirality offers a fascinating journey from abstract concepts of fundamental physics to practical, predictive chemical tools. The discovery of parity violation has reshaped our understanding, revealing that enantiomers are not perfectly degenerate mirror images, a fact with profound implications for chemistry and potentially the origin of life.[8][9] On a practical level, the development of robust computational methods, particularly DFT, has revolutionized our ability to predict and interpret the chiroptical properties of molecules.[12][16] The synergy between theoretical VCD calculations and experimental spectroscopy provides a powerful, self-validating system for the unambiguous determination of absolute configuration, a critical task in fields ranging from materials science to drug development.[17][22] As computational resources continue to grow and theoretical models become more refined, the study of simple yet fundamental molecules like CHBrClI will continue to provide core insights into the nature of molecular handedness.

References

Bromochloroiodomethane: A Prototypical Chiral Molecule for Understanding Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Chirality is a fundamental property of molecular structure with profound implications across the chemical and biological sciences, most notably in pharmacology and drug development.[1] The simplest molecules that exhibit chirality serve as the most powerful models for understanding its principles. Bromochloroiodomethane (CHBrClI) is a quintessential example of a chiral molecule, featuring a single carbon atom bonded to four different substituents: hydrogen, bromine, chlorine, and iodine.[2][3] This guide provides a comprehensive technical overview of this compound, exploring its stereochemistry, synthesis, enantiomeric resolution, and spectroscopic analysis. By dissecting this seemingly simple molecule, we gain field-proven insights into the complex world of stereoisomerism, which is critical for the design and development of effective and safe therapeutic agents.

The Theoretical Foundation: Understanding Chirality with CHBrClI

The concept of chirality, derived from the Greek word for 'hand' (cheir), describes objects that are non-superimposable on their mirror images.[4] In chemistry, a molecule is chiral if it cannot be overlaid onto its mirror image through any combination of rotations and translations.[4] This property most often arises from a stereocenter, typically a carbon atom bonded to four distinct groups in a tetrahedral geometry.[1][5]

This compound is the archetypal example of such a molecule. Its central carbon atom is attached to four different halogen and hydrogen atoms, creating an asymmetric center.[2] This asymmetry means that CHBrClI exists as a pair of stereoisomers that are mirror images of each other. These non-superimposable mirror-image isomers are known as enantiomers .[5]

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To distinguish between the two enantiomers, the Cahn-Ingold-Prelog (CIP) nomenclature system is used to assign an absolute configuration of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). This is a self-validating system based on assigning priorities to the substituents attached to the chiral center.

The rules are as follows:

  • Assign Priority: Priority is assigned to the four substituents based on their atomic number. The higher the atomic number, the higher the priority. For CHBrClI, the priorities are:

    • Iodine (I) > Bromine (Br) > Chlorine (Cl) > Hydrogen (H)[2]

  • Orient the Molecule: The molecule is oriented in space so that the lowest-priority substituent (Hydrogen) is pointing away from the viewer.

  • Trace the Path: A path is traced from the highest-priority substituent (1) to the second-highest (2) to the third-highest (3).

    • If the path proceeds in a clockwise direction, the configuration is designated R .

    • If the path proceeds in a counter-clockwise direction, the configuration is designated S .[6]

G cluster_R (R)-Bromochloroiodomethane cluster_S (S)-Bromochloroiodomethane node_R_C C node_R_H H node_R_C->node_R_H node_R_Cl Cl node_R_C->node_R_Cl node_R_Br Br node_R_C->node_R_Br node_R_I I node_R_C->node_R_I node_S_C C node_S_H H node_S_C->node_S_H node_S_Cl Cl node_S_C->node_S_Cl node_S_Br Br node_S_C->node_S_Br node_S_I I node_S_C->node_S_I mirror G reagents Bromodiiodomethane + Antimony Pentachloride reaction_vessel Reaction at 0°C in Dichloromethane reagents->reaction_vessel Slow Addition quench Quench with Ice Water reaction_vessel->quench extraction Liquid-Liquid Extraction quench->extraction purification Fractional Distillation extraction->purification product Racemic (R/S) This compound purification->product G cluster_start Racemic Mixture cluster_diastereomers Diastereomeric Mixture racemate R-Enantiomer + S-Enantiomer resolving_agent Add Pure Chiral Resolving Agent (e.g., R') racemate->resolving_agent diastereomers Diastereomer 1 (R-R') + Diastereomer 2 (S-R') resolving_agent->diastereomers separation Physical Separation (e.g., Crystallization) diastereomers->separation diastereomer1 Pure Diastereomer 1 (R-R') separation->diastereomer1 diastereomer2 Pure Diastereomer 2 (S-R') separation->diastereomer2 regeneration1 Remove R' diastereomer1->regeneration1 regeneration2 Remove R' diastereomer2->regeneration2 enantiomer1 Pure R-Enantiomer regeneration1->enantiomer1 enantiomer2 Pure S-Enantiomer regeneration2->enantiomer2

References

Introduction to a Prototypical Chiral Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Structure of Bromochloroiodomethane

Abstract

This compound (CHBrClI) represents a cornerstone molecule in the study of stereochemistry. As one of the simplest stable chiral molecules, its unique arrangement of four different halogen and hydrogen substituents around a central carbon atom provides a fundamental model for understanding asymmetric molecular interactions. A thorough characterization of its electronic structure is paramount for predicting its chemical reactivity, spectroscopic signatures, and potential applications in fields ranging from synthetic chemistry to drug development. This guide provides a comprehensive analysis of the electronic structure of this compound, integrating high-level computational theory with established experimental validation protocols. We will delve into the molecule's geometry, the nature of its molecular orbitals, and the distribution of electron density, offering both the theoretical underpinnings and practical methodologies for its study.

This compound (CHBrClI) is a trihalomethane distinguished by its chirality, arising from a central carbon atom bonded to four different substituents: hydrogen, bromine, chlorine, and iodine.[1] This asymmetry means the molecule and its mirror image are non-superimposable, leading to two distinct enantiomers, (R)- and (S)-bromochloroiodomethane.[2][3] While often cited in textbooks as a classic example of a chiral compound, its true significance lies in its utility as a model system.[4] The study of its electronic structure—the arrangement and energy of its electrons—provides critical insights into the subtle interplay of inductive and relativistic effects imposed by the increasingly heavy halogen atoms. Understanding these electronic properties is essential for researchers aiming to predict reaction mechanisms, design stereospecific syntheses, or model the interactions of chiral molecules in biological systems.

Molecular Geometry and Chirality

The foundation of CHBrClI's electronic structure is its molecular geometry. In accordance with Valence Shell Electron Pair Repulsion (VSEPR) theory, the central carbon atom, with four single bonds and no lone pairs, adopts a tetrahedral geometry to minimize electrostatic repulsion between the electron groups.[5] This arrangement places the four substituents at the vertices of a tetrahedron.

The bond lengths and angles deviate slightly from an ideal tetrahedron (109.5°) due to the different sizes and electronegativities of the H, Cl, Br, and I atoms.[6] Heavier, larger halogens like iodine will have longer bond lengths to carbon, while differences in electronegativity will subtly alter the bond angles. Precise geometric parameters are best determined through computational modeling, as experimental determination for this specific molecule is not widely documented.

Table 1: Predicted Geometric Parameters for this compound

Parameter Predicted Value Range Rationale
C-H Bond Length ~1.09 Å Typical C-H bond length in alkanes.
C-Cl Bond Length ~1.77 Å Based on similar chloromethanes.
C-Br Bond Length ~1.94 Å Based on similar bromomethanes.
C-I Bond Length ~2.14 Å Based on similar iodomethanes.

| X-C-Y Bond Angles | 107-113° | Deviations from the ideal 109.5° are due to steric hindrance and electronegativity differences between the large halogen atoms.[7] |

Theoretical Framework: Computational Approaches

To rigorously probe the electronic structure of CHBrClI, computational quantum chemistry is the tool of choice.[8] Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy, making it a standard method for such investigations.[9]

Causality in Method Selection

The choice of a DFT functional, such as B3LYP, is deliberate. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with atoms of widely varying electronegativity, as seen in CHBrClI. The selection of a basis set, like 6-31G(d), is also critical. This Pople-style basis set provides a flexible description of the valence electrons and includes polarization functions (d-orbitals on heavy atoms) necessary to model the non-spherical electron distribution in the C-X bonds.[10]

Protocol 1: DFT Geometry Optimization and Electronic Structure Calculation
  • Input Structure Generation: Construct an initial 3D model of CHBrClI using molecular modeling software (e.g., Avogadro, GaussView). Ensure the correct initial tetrahedral geometry.

  • Computational Method Specification:

    • Select a DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Define the task as 'Geometry Optimization' followed by 'Frequency' analysis. The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms the optimized structure is a true energy minimum.[10]

  • Job Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).[11]

  • Geometry Analysis: Extract the optimized bond lengths and angles from the output file. Compare these with expected values (Table 1).

  • Electronic Property Extraction: From the optimized structure, perform a single-point energy calculation to obtain detailed electronic properties. Key outputs include:

    • Molecular Orbital (MO) energies and compositions.

    • Atomic charges (e.g., via Natural Population Analysis).

    • The electrostatic potential map.

Electronic Structure Analysis

The DFT calculations provide a wealth of information about how electrons are distributed within the CHBrClI molecule.

Molecular Orbitals (MOs)

The valence molecular orbitals of CHBrClI are primarily combinations of the carbon sp³ hybrid orbitals, the hydrogen 1s orbital, and the valence p-orbitals of the halogen atoms. Semiempirical MO calculations have shown that the highest occupied molecular orbitals (HOMOs) are predominantly composed of the non-bonding p-orbitals (lone pairs) of the heavier halogen atoms, particularly iodine and bromine, due to their lower electronegativity.[4]

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized on the iodine atom, corresponding to one of its 5p lone pair orbitals. Its energy indicates the molecule's propensity to act as an electron donor.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is typically an antibonding orbital, specifically the σ* orbital associated with the most labile bond. In CHBrClI, this is expected to be the C-I σ* orbital. The energy and location of the LUMO are critical for predicting susceptibility to nucleophilic attack.[12]

MO_Diagram Energy cluster_AOs Atomic Orbitals cluster_MOs Molecular Orbitals C_sp3 C (sp³) Lower_MOs ... n(Br), n(Cl) σ(C-X) C_sp3->Lower_MOs Halogen_p Halogen (n p) Halogen_p->Lower_MOs LUMO LUMO σ*(C-I) HOMO HOMO n(I) lab Energy arrow

Caption: Generalized MO energy level diagram for CHBrClI.

Electron Distribution and Bonding

The significant differences in electronegativity among the atoms (I: 2.66, Br: 2.96, Cl: 3.16, C: 2.55, H: 2.20) lead to highly polar covalent bonds. The carbon atom, being bonded to three more electronegative halogens, will carry a partial positive charge, while the halogens will be partially negative. This charge distribution can be visualized with an electrostatic potential map, where electron-rich regions (halogens) are colored red and electron-deficient regions (around the carbon and hydrogen) are colored blue.[10] This polarization is key to the molecule's reactivity.

Experimental Validation: Photoelectron Spectroscopy

Theoretical models, no matter how sophisticated, require experimental validation. Ultraviolet Photoelectron Spectroscopy (PES) is a powerful technique for directly probing the energies of molecular orbitals.[13]

The Causality of PES

PES operates on the principle of the photoelectric effect. When a molecule is irradiated with high-energy photons (e.g., from a He(I) source at 21.22 eV), an electron is ejected. By measuring the kinetic energy of this ejected electron, we can determine its binding energy, which corresponds to the energy of the molecular orbital from which it was removed.[1] This provides a direct experimental measurement of the MO energy levels predicted by DFT. For halomethanes, the PES spectrum shows distinct bands corresponding to ionization from the halogen lone-pair orbitals.[14]

Protocol 2: He(I) Photoelectron Spectroscopy of CHBrClI
  • Sample Preparation: Introduce gaseous CHBrClI into a high-vacuum chamber at low pressure to ensure molecules are isolated.

  • Ionization Source: Irradiate the sample with a monochromatic photon source, typically a He(I) discharge lamp (21.22 eV).

  • Energy Analysis: Pass the ejected photoelectrons into an electron energy analyzer (e.g., a hemispherical analyzer). The analyzer separates electrons based on their kinetic energy.

  • Detection: Count the number of electrons detected at each kinetic energy.

  • Spectrum Generation: Plot the electron count versus binding energy (Binding Energy = Photon Energy - Kinetic Energy).

  • Data Interpretation:

    • Assign the distinct bands in the spectrum to specific molecular orbitals by comparing their energies to the DFT-calculated orbital energies.

    • The lowest binding energy bands (typically 9-12 eV) will correspond to ionization from the HOMO and other high-lying halogen lone-pair orbitals.[4]

    • Analyze the fine structure of the bands. Spin-orbit coupling, especially for the heavy iodine and bromine atoms, will cause splitting of bands associated with their p-orbitals.[14] This splitting provides a definitive signature for these orbitals.

Correlation of Theoretical and Experimental Workflows

The synergy between computational modeling and experimental spectroscopy provides a self-validating system for determining electronic structure. The theoretical calculations predict the energies and character of the molecular orbitals, which then allows for the confident assignment of the experimentally observed bands in the photoelectron spectrum.

Workflow cluster_Theory Computational Protocol cluster_Experiment Experimental Protocol cluster_Validation Validation & Analysis mol_model 1. Build Molecular Model of CHBrClI dft_calc 2. Perform DFT Calculation (e.g., B3LYP/6-31G(d)) mol_model->dft_calc predict_mo 3. Predict MO Energies & Spectroscopic Properties dft_calc->predict_mo assign_peaks 6. Assign Spectral Peaks Using DFT Predictions predict_mo->assign_peaks Guides Assignment pes_exp 4. Acquire Photoelectron Spectrum (PES) analyze_spec 5. Analyze Experimental Spectrum (Peak Positions) pes_exp->analyze_spec analyze_spec->assign_peaks validate 7. Validate/Refine Electronic Structure Model assign_peaks->validate

Caption: Integrated workflow for electronic structure determination.

Implications for Reactivity and Drug Development

A detailed understanding of CHBrClI's electronic structure has direct practical implications.

  • Chemical Reactivity: The localization of the LUMO on the C-I bond identifies it as the most likely site for nucleophilic attack. This explains why iodide is often the best leaving group in substitution reactions involving mixed halomethanes. The electron-rich halogen atoms (HOMO regions) are potential sites for electrophilic or radical attack.

  • Chiral Recognition: In drug development, molecular recognition is governed by electronic and steric interactions. The chiral electrostatic potential surface of CHBrClI serves as a simple model for how enantiomers can interact differently with a chiral receptor, such as an enzyme active site. The specific 3D arrangement of partial positive and negative charges is unique to each enantiomer and is the basis for stereospecific binding.

Conclusion

The electronic structure of this compound is a rich and instructive example of fundamental chemical principles. Its tetrahedral geometry, dictated by VSEPR theory, gives rise to a chiral molecule whose electronic properties are dominated by the diverse electronegativities and sizes of its four substituents. Through a synergistic application of theoretical methods like Density Functional Theory and experimental techniques such as Photoelectron Spectroscopy, we can build a detailed and validated model of its molecular orbitals and electron distribution. This knowledge is not merely academic; it provides a predictive framework for understanding the molecule's reactivity and serves as a foundational model for the complex chiral interactions that govern the efficacy of pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to the Vibrational Spectra of Trihalomethanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the vibrational spectra of trihalomethanes (CHX₃, where X = F, Cl, Br, I), designed for researchers, scientists, and professionals in drug development and related fields. Moving beyond a simple recitation of facts, this document delves into the theoretical underpinnings, experimental methodologies, and practical interpretations of these spectra, offering field-proven insights into their analysis.

Fundamental Principles of Vibrational Spectroscopy of Trihalomethanes

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) excites molecular vibrations, providing a unique fingerprint of the molecule's structure and bonding.[1][2]

For a vibration to be Infrared active , it must induce a change in the molecule's dipole moment.[3] Conversely, a vibration is Raman active if it causes a change in the molecule's polarizability.[3] These distinct selection rules mean that IR and Raman spectroscopy are often complementary, providing a more complete picture of a molecule's vibrational modes.[4]

Trihalomethanes, belonging to the C₃ᵥ point group, possess 3N-6 = 9 fundamental vibrational modes (for a non-linear molecule with N atoms). These modes are classified into symmetry species, A₁ and E, which dictate their IR and Raman activity.

Experimental Methodologies

The acquisition of high-quality vibrational spectra of trihalomethanes requires careful consideration of the experimental setup and sample handling, particularly given that many are liquids at room temperature.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining IR spectra. For liquid samples like chloroform, bromoform, and iodoform, the following protocol is typically employed.

Experimental Protocol: FTIR Spectroscopy of Liquid Trihalomethanes

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to account for the absorbance of the empty sample cell and the atmosphere.[4]

  • Sample Preparation:

    • For neat liquids, a demountable liquid cell with IR-transparent windows (e.g., KBr, NaCl, or CaF₂) is used.[5]

    • A thin film of the liquid trihalomethane is created by placing a drop of the sample between two salt plates.[2][5] The path length can be controlled using spacers of known thickness.

    • Alternatively, Attenuated Total Reflectance (ATR) accessories can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[5][6]

  • Data Acquisition:

    • Place the prepared sample cell in the spectrometer's sample compartment.

    • Acquire the spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Perform baseline correction and other necessary spectral processing.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR and is particularly advantageous for studying aqueous solutions and for observing symmetric vibrations that may be weak in the IR spectrum.[7]

Experimental Protocol: Raman Spectroscopy of Liquid Trihalomethanes

  • Instrument Setup:

    • Utilize a Raman spectrometer equipped with a monochromatic laser source (e.g., a frequency-doubled Nd:YAG laser at 532 nm).[8]

    • Align the laser and collection optics to ensure optimal signal from the sample. A backscattering geometry is common for liquid samples.[8]

    • Calibrate the spectrometer using a known standard (e.g., cyclohexane or a neon lamp).[8]

  • Sample Preparation:

    • Liquid trihalomethanes can be placed in a glass vial or a quartz cuvette. Glass and quartz have weak Raman signals, minimizing interference.[1][7]

    • Ensure the sample is free of fluorescent impurities, which can overwhelm the weaker Raman signal.

  • Data Acquisition:

    • Focus the laser beam into the bulk of the liquid sample.

    • Collect the scattered light using a high-sensitivity detector, such as a charge-coupled device (CCD).

    • Acquire the spectrum over a desired Raman shift range (e.g., 200 to 3500 cm⁻¹).

  • Data Processing:

    • Subtract any background signal from the solvent or sample container.

    • Correct for instrument response and perform cosmic ray removal if necessary.

Theoretical Modeling of Vibrational Spectra

Computational chemistry provides a powerful tool for predicting and interpreting the vibrational spectra of trihalomethanes. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

DFT Calculations of Vibrational Frequencies

The following outlines a general workflow for performing a vibrational frequency calculation for a trihalomethane using the Gaussian software package.

Workflow: DFT Vibrational Analysis using Gaussian

DFT_Workflow cluster_input Input File Preparation cluster_execution Calculation Execution cluster_output Output Analysis Input 1. Create Molecule (e.g., CHCl3 in GaussView) Setup 2. Set Calculation Parameters Job Type: Freq Method: DFT (e.g., B3LYP) Basis Set: e.g., 6-311+G(d,p) Input->Setup Define calculation type and level of theory Run 3. Run Gaussian Calculation Setup->Run Submit job Analyze 4. Analyze Output File - Check for imaginary frequencies - View vibrational modes and frequencies Run->Analyze Examine results for validity Visualize 5. Visualize Spectra (e.g., in GaussView) Analyze->Visualize Interpret spectrum

Caption: Workflow for DFT vibrational analysis of a trihalomethane.

Step-by-Step Guide for a DFT Calculation (e.g., Chloroform in Gaussian):

  • Build the Molecule: Construct the chloroform (CHCl₃) molecule using a graphical interface like GaussView.

  • Set Up the Calculation:

    • In the Gaussian Calculation Setup window, select the Job Type as "Frequency". This will first perform a geometry optimization to find the minimum energy structure, followed by the frequency calculation at that stationary point.[3][9]

    • In the Method tab, choose a DFT functional, such as the widely used B3LYP. Select a suitable basis set, for example, 6-311+G(d,p), which provides a good description of electron correlation and polarization.[10]

    • Save the input file.

  • Run the Calculation: Submit the input file to the Gaussian program.

  • Analyze the Output:

    • Upon completion, open the output file (.log or .out).

    • A successful geometry optimization followed by a frequency calculation at a minimum energy structure will show zero imaginary frequencies .

    • The output will list the calculated vibrational frequencies, their IR intensities, and Raman activities.

  • Visualize the Results: Use GaussView to open the output file and visualize the calculated IR spectrum and the animations of the individual vibrational modes.[10][11][12]

Vibrational Mode Assignments for Trihalomethanes

The following table summarizes the experimentally observed fundamental vibrational frequencies for a series of trihalomethanes and their assignments based on the nature of the atomic motion.

Vibrational Mode Symmetry Description CHF₃ (cm⁻¹) ** CHCl₃ (cm⁻¹) CHBr₃ (cm⁻¹) CHI₃ (cm⁻¹) **
ν₁A₁C-H stretch303430333021~3000
ν₂A₁sym. CX₃ stretch1152667539420
ν₃A₁sym. CH bend700366223154
ν₄Easym. C-H bend1372121611441070
ν₅Easym. CX₃ stretch1158761655580
ν₆Easym. CX₃ deform507262154110

Note: These are approximate values from various sources and can vary slightly depending on the phase (gas, liquid, solid) and solvent.

Advanced Topics: Anharmonicity and Fermi Resonance

While the harmonic oscillator model provides a good first approximation, real molecular vibrations are anharmonic.[13] This means that the potential energy surface is not perfectly parabolic, leading to several important consequences.

Anharmonicity

Anharmonicity causes the spacing between vibrational energy levels to decrease with increasing vibrational quantum number.[14] This results in the appearance of overtones (transitions from v=0 to v>1) and combination bands (simultaneous excitation of two or more fundamental vibrations) in the spectrum, which are forbidden in the harmonic approximation. These bands are typically much weaker than the fundamental transitions.

Fermi Resonance

Fermi resonance is a significant manifestation of anharmonicity that occurs when a fundamental vibration has nearly the same energy as an overtone or combination band of the same symmetry.[7][8][15] This interaction leads to a "mixing" of the two vibrational states, resulting in two new states that are pushed apart in energy. Instead of one strong fundamental band and one weak overtone/combination band, the spectrum shows two bands of comparable intensity.[8][15]

A classic example in trihalomethanes is observed in the spectrum of chloroform (CHCl₃). The C-H stretching fundamental (ν₁) at ~3033 cm⁻¹ is close in energy to the overtone of the C-H bending vibration (2ν₄) at ~2432 cm⁻¹. While not a perfect resonance, this proximity can lead to intensity borrowing and shifts in the observed frequencies. In other molecules, this effect can be much more pronounced, leading to characteristic doublets in the spectrum.[8] For instance, in the vibrational spectra of aldehydes, the C-H stretching mode often exhibits a Fermi doublet.[15]

Conclusion

The vibrational spectra of trihalomethanes offer a rich source of information about their molecular structure, bonding, and dynamics. A combined approach of high-quality experimental measurements using both IR and Raman spectroscopy, coupled with robust theoretical calculations, provides a powerful framework for the comprehensive analysis of these important molecules. Understanding the nuances of their spectra, including the effects of anharmonicity and Fermi resonance, is crucial for accurate interpretation and for leveraging this data in various scientific and industrial applications.

References

Methodological & Application

Application Note: Harnessing Bromochloroiodomethane as a Prochiral C1 Synthon in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Bromochloroiodomethane (CHBrClI) represents a unique and versatile C1 building block in organic synthesis. As a prochiral tetrahalomethane, it offers a direct route to chiral monofluoromethyl and other complex halogenated molecules, which are of significant interest in medicinal chemistry and materials science.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in asymmetric synthesis. We will explore the fundamental principles, key catalytic strategies, and detailed experimental protocols, emphasizing the causality behind methodological choices to ensure robust and reproducible outcomes.

Introduction: The Synthetic Potential of a Unique Trihalomethane

This compound is a dense, pale yellow liquid characterized by a methane backbone substituted with three different halogen atoms: bromine, chlorine, and iodine.[2] This unique constitution confers two critical properties for asymmetric synthesis:

  • Prochirality: The central carbon atom is prochiral, meaning a single substitution can generate a new stereocenter.

  • Differential Reactivity: The carbon-halogen bonds exhibit distinct bond strengths (C-I < C-Br < C-Cl), allowing for selective cleavage and functionalization under carefully controlled conditions.

The primary synthetic utility of this compound lies in its ability to act as a precursor to the chlorobromoiodomethyl anion ([CBrClI]⁻) or a related organometallic species.[2][3] This nucleophilic intermediate can then be engaged in a variety of bond-forming reactions. The core challenge, and the focus of this guide, is to control the stereochemical outcome of these reactions to favor the formation of a single enantiomer.[4] The successful asymmetric synthesis of molecules derived from this C1 synthon is pivotal for creating novel pharmaceuticals, as the biological activity of chiral molecules is often enantiomer-dependent.

Core Strategies for Asymmetric Functionalization

The stereoselective transformation of this compound can be achieved through several modern catalytic approaches. The choice of strategy depends on the desired product, the nature of the reaction partner, and the required level of enantiocontrol.

Transition-Metal Catalyzed Cross-Coupling

Transition-metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.[5] In the context of this compound, chiral nickel and palladium complexes are particularly effective for enantioconvergent substitution reactions.[6][7] The general mechanism involves the formation of a radical intermediate from the alkyl halide, allowing for the use of racemic starting materials to generate an enantioenriched product.[7]

The catalytic cycle typically begins with the oxidative addition of the most labile C-I bond to a low-valent metal center (e.g., Ni(0)). The resulting organometallic intermediate can then undergo transmetalation with a nucleophile, followed by reductive elimination to furnish the product and regenerate the catalyst. The chirality is introduced and controlled by a chiral ligand coordinated to the metal center, which creates a chiral environment around the reactive site.

G M0 [L*]M(0) M1 R-M(II)-I [L*] M0->M1 Oxidative Addition (R-I) M2 R-M(II)-Nu [L*] M1->M2 Transmetalation (Nu-M') M2->M0 Reductive Elimination (R-Nu) product Product: CHBrCl(Nu) M2->product Product Release reagents Reagents: CHBrClI (R-I) Nucleophile (Nu-M') Chiral Ligand (L*)

Caption: Generalized catalytic cycle for transition-metal cross-coupling.

Asymmetric Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate reactions and control stereochemistry, offering a metal-free alternative.[8] For reactions involving this compound, chiral amines, thioureas, or phase-transfer catalysts can be employed. A common strategy involves the activation of a reaction partner, such as an aldehyde or ketone, by the organocatalyst to form a transient, highly reactive species (e.g., an enamine or iminium ion). This activated intermediate then reacts with the this compound-derived nucleophile in a highly controlled, stereoselective manner. The steric environment created by the chiral catalyst dictates the facial selectivity of the attack, leading to high enantiomeric excess.[8]

Radical-Mediated Asymmetric Reactions

Open-shell intermediates, while highly reactive, can be harnessed for asymmetric synthesis.[9][10] Methodologies have been developed where a radical is generated from this compound, typically through single-electron transfer (SET). This radical intermediate, which is planar and achiral, can then be trapped by a substrate that is held within a chiral catalytic pocket.[9] The catalyst, which could be a chiral Lewis acid or a transition-metal complex, shields one face of the radical, forcing the reaction to occur on the other face and thus inducing stereoselectivity.[10] This approach is particularly challenging due to the short lifetime of radical species but offers unique synthetic pathways.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear checkpoints and analytical methods to confirm the success of each step.

Protocol 1: Ni-Catalyzed Enantioconvergent Cross-Coupling of an Aryl Grignard with this compound

Objective: To synthesize an enantioenriched aryl(chloro)(bromo)methane via a nickel-catalyzed enantioconvergent cross-coupling reaction.

Causality: This protocol leverages the high reactivity of the C-I bond for selective oxidative addition to a Ni(0) catalyst. A chiral Pyridine-Oxazoline (PyOx) ligand is chosen for its proven ability to induce high enantioselectivity in similar cross-coupling reactions by creating a rigid and well-defined chiral pocket around the metal center.[6] The use of a Grignard reagent provides a readily accessible and highly reactive carbon nucleophile.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound (CHBrClI)Synthesis GradeSigma-AldrichStore under nitrogen, protect from light
Nickel(II) Chloride (NiCl₂)Anhydrous, 99.9%Strem ChemicalsPre-catalyst
(S)-4-tert-Butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole>98%Commercially availableChiral Ligand (S-tBu-PyOx)
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride>98%Commercially availableNHC Ligand for pre-catalyst formation
4-Methoxyphenylmagnesium Bromide1.0 M in THFSigma-AldrichNucleophile
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsSolvent
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsSolvent

Workflow Diagram:

G start Start prep Prepare Ni(0) Pre-catalyst (NiCl₂, Ligands) start->prep setup Set up Reaction Vessel (Inert Atmosphere, -20 °C) prep->setup add_reagents Add CHBrClI and Grignard Reagent setup->add_reagents react Stir for 12-24h Allow to warm to RT add_reagents->react quench Quench with sat. NH₄Cl(aq) react->quench extract Workup & Extraction (EtOAc, Brine) quench->extract purify Purification (Silica Gel Chromatography) extract->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze end End analyze->end

Caption: Workflow for Ni-catalyzed enantioconvergent cross-coupling.

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add NiCl₂ (5 mol%), the chiral PyOx ligand (5.5 mol%), and the NHC ligand (5 mol%) to an oven-dried vial. Add anhydrous 1,4-dioxane to dissolve the components. Stir for 30 minutes at room temperature. This step forms the active Ni(0) catalyst complex in situ.

  • Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add the prepared catalyst solution. Cool the flask to -20 °C using a cryocooler. The low temperature is critical for controlling the reaction rate and minimizing side reactions.

  • Reagent Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe. Following this, add the 4-methoxyphenylmagnesium bromide solution (1.2 eq) dropwise over 30 minutes using a syringe pump. The slow addition of the Grignard reagent is crucial to maintain a low concentration and prevent undesired side reactions like homocoupling.

  • Reaction: Stir the mixture at -20 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 18 hours.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Analysis: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).

Expected Outcome:

ProductYield (%)e.e. (%)
(S)-1-(bromo(chloro)methyl)-4-methoxybenzene75-8590-96
Protocol 2: Organocatalyzed Asymmetric Aldol-Type Addition

Objective: To synthesize a chiral chlorofluoro alcohol via an asymmetric addition of a fluorinated nucleophile (derived from a related halomethane) to an aldehyde, showcasing a potential application pathway. While not using CHBrClI directly, this protocol illustrates the principle of creating chiral fluorinated centers, a common goal when using complex halomethanes.[11]

Causality: This protocol employs a chiral proline-derived organocatalyst. The catalyst activates the aldehyde by forming an enamine intermediate, which then attacks a suitable electrophile. By analogy, a nucleophile derived from a halomethane like bromochlorofluoromethane could be used. The bulky groups on the catalyst create a specific steric environment, forcing the reaction to proceed from one face of the enamine, thereby ensuring high diastereoselectivity and enantioselectivity.[8]

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
Bromochlorofluoromethane (CHBrClF)Synthesis GradeCommercially availablePrecursor to nucleophile
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichFor lithiation
4-Nitrobenzaldehyde>99%Acros OrganicsElectrophile
(S)-Diphenylprolinol silyl ether>98%Strem ChemicalsChiral Organocatalyst
Dichloromethane (DCM)Anhydrous, >99.8%Acros OrganicsSolvent

Step-by-Step Procedure:

  • Nucleophile Generation: In an oven-dried Schlenk flask under nitrogen, dissolve bromochlorofluoromethane (1.5 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.4 eq) dropwise. Stir for 30 minutes at -78 °C to generate the lithiated chlorofluoromethyl species. This step must be performed at low temperature to prevent decomposition.

  • Reaction Setup: In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 eq) and the (S)-diphenylprolinol silyl ether catalyst (20 mol%) in anhydrous DCM. Cool this solution to -40 °C.

  • Addition: Transfer the freshly prepared lithiated nucleophile from step 1 to the aldehyde/catalyst solution via a cannula at -40 °C.

  • Reaction: Stir the reaction mixture at -40 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature, then extract with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

  • Analysis: Characterize the product by NMR and Mass Spectrometry. Determine the enantiomeric excess via chiral HPLC.

Safety and Handling

This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.[1] It may pose environmental and health risks. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a powerful C1 synthon for asymmetric synthesis, providing access to valuable chiral halogenated molecules. Through strategic application of modern catalytic methods, including transition-metal catalysis and organocatalysis, high levels of stereocontrol can be achieved. The protocols outlined in this note serve as a foundational guide for researchers to explore the rich chemistry of this versatile building block, paving the way for innovations in drug discovery and materials science.

References

The Untapped Potential of Bromochloroiodomethane in Stereoselective Synthesis: A Guide for the Pioneering Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and the broader scientific community, the quest for novel chiral building blocks and reagents that enable precise stereochemical control is relentless. In this context, bromochloroiodomethane (CHBrClI) presents itself as a molecule of significant theoretical interest. As a simple, yet fundamentally chiral molecule, its potential as a reagent in stereoselective reactions warrants a thorough exploration. This guide provides a comprehensive overview of this compound, delves into the principles of stereoselective synthesis where it could be applied, and offers forward-looking, albeit currently theoretical, application notes and protocols to stimulate further research in this nascent area.

This compound: A Profile of a Prototypical Chiral Reagent

This compound is a trihalomethane distinguished by the presence of three different halogen atoms (bromine, chlorine, and iodine) and a hydrogen atom all attached to a single carbon center. This substitution pattern makes the central carbon a stereocenter, rendering the molecule chiral and existent as a pair of non-superimposable mirror images, the (R) and (S) enantiomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula CHBrClIPubChem
Molar Mass 255.28 g/mol PubChem
Appearance Light-sensitive liquidWikipedia
Density ~2.9 g/cm³Wikipedia
Boiling Point 157.4 °CWikipedia
Solubility Poorly soluble in water; soluble in organic solventsWikipedia

The distinct electronegativity and size of the three halogen substituents create a unique electronic and steric environment around the chiral carbon. This inherent chirality is the cornerstone of its potential utility in stereoselective transformations.

The Landscape of Stereoselective Reactions: Where Could this compound Fit?

Stereoselective reactions are chemical transformations that preferentially yield one stereoisomer over others.[1] They are broadly categorized into enantioselective and diastereoselective reactions. The application of this compound in this arena, while not extensively documented, can be envisioned in several key reaction classes.

Generation of Chiral Organometallic Reagents

A plausible application of enantiomerically enriched this compound is in the formation of chiral organometallic reagents. For instance, metal-halogen exchange with an organolithium or Grignard reagent could potentially generate a chiral bromochloroiodomethyl organometallic species. The stereochemical outcome of subsequent reactions with electrophiles would then be influenced by the configuration of this chiral nucleophile.

Asymmetric Nucleophilic and Electrophilic Additions

The distinct electronic nature of the carbon-halogen bonds in this compound could be exploited in addition reactions. For example, under the influence of a chiral Lewis acid, the addition of a this compound-derived species to a prochiral aldehyde or ketone could proceed with high diastereoselectivity or enantioselectivity.

Radical-Mediated Stereoselective Reactions

While radical reactions are often associated with racemization, modern methodologies have demonstrated the potential for stereocontrol.[2] The varying bond dissociation energies of the C-Br, C-Cl, and C-I bonds in this compound could allow for selective radical generation. In the presence of a chiral catalyst or auxiliary, subsequent radical addition or cyclization reactions could proceed stereoselectively.

Application Notes and Protocols: A Framework for Exploration

Disclaimer: The following protocols are illustrative templates based on established methodologies in stereoselective synthesis. They are intended to serve as a starting point for research and will require significant optimization and validation for use with this compound.

Template Protocol: Diastereoselective Addition of a this compound-Derived Organometallic to a Chiral Aldehyde

This protocol outlines a hypothetical diastereoselective addition of a bromochloroiodomethyl nucleophile to a chiral aldehyde, aiming to form a new stereocenter with a defined relationship to an existing one.

Objective: To synthesize a chiral alcohol with two adjacent stereocenters in a diastereoselective manner.

Materials:

  • (R)- or (S)-Bromochloroiodomethane

  • n-Butyllithium (or other suitable organometallic reagent)

  • A chiral aldehyde (e.g., a protected α-amino aldehyde)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard glassware for anhydrous reactions

Workflow Diagram:

G cluster_0 Reagent Preparation cluster_1 Diastereoselective Addition cluster_2 Workup and Purification A 1. Dissolve (R)-CHBrClI in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise to form (R)-LiCHBrCl B->C D 4. Add chiral aldehyde solution dropwise C->D E 5. Stir at -78 °C for 2-4 hours D->E F 6. Quench with sat. aq. NH4Cl E->F G 7. Extract with organic solvent F->G H 8. Purify by column chromatography G->H

Caption: Workflow for diastereoselective addition.

Step-by-Step Protocol:

  • Preparation of the Organometallic Reagent: a. To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of (R)-bromochloroiodomethane (1.0 eq) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise over 15 minutes. d. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium carbenoid.

  • Diastereoselective Addition: a. To the freshly prepared organometallic solution, add a solution of the chiral aldehyde (1.1 eq) in anhydrous THF dropwise over 10 minutes. b. Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: a. Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. b. Allow the mixture to warm to room temperature. c. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expected Outcome and Analysis: The product will be a mixture of diastereomers. The diastereomeric ratio (d.r.) should be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The goal is to achieve a high d.r., indicating a successful stereoselective addition.

Template Protocol: Enantioselective Alkylation using a Chiral Phase-Transfer Catalyst

This protocol describes a hypothetical enantioselective alkylation of a pronucleophile with this compound using a chiral phase-transfer catalyst.

Objective: To synthesize a chiral product with a bromochloroiodomethyl group in high enantiomeric excess.

Materials:

  • This compound

  • A suitable pronucleophile (e.g., a β-keto ester or a Schiff base of glycine)

  • A chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt)

  • A biphasic solvent system (e.g., toluene/aqueous sodium hydroxide)

  • Standard laboratory glassware

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Enantioselective Alkylation cluster_2 Workup and Analysis A 1. Combine pronucleophile, CHBrClI, and solvent B 2. Add aqueous base and chiral catalyst A->B C 3. Stir vigorously at controlled temperature B->C D 4. Monitor reaction by TLC C->D E 5. Separate layers and extract aqueous phase D->E F 6. Purify by chromatography E->F G 7. Determine enantiomeric excess (ee) by chiral HPLC F->G

Caption: Workflow for enantioselective alkylation.

Step-by-Step Protocol:

  • Reaction Setup: a. In a round-bottom flask equipped with a magnetic stirrer, combine the pronucleophile (1.0 eq), this compound (1.2 eq), and toluene. b. In a separate vessel, prepare a 50% aqueous solution of sodium hydroxide. c. Add the chiral phase-transfer catalyst (0.05-0.1 eq) to the reaction flask.

  • Enantioselective Alkylation: a. Add the aqueous sodium hydroxide solution to the reaction mixture. b. Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature or below) to ensure efficient mixing. c. Monitor the disappearance of the starting material by TLC.

  • Workup and Analysis: a. Upon completion, dilute the reaction mixture with water and separate the layers. b. Extract the aqueous layer with toluene (2 x 15 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Remove the solvent under reduced pressure and purify the crude product by column chromatography. e. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Future Perspectives and Research Directions

The field of stereoselective synthesis is continually evolving, with a constant demand for new reagents and methodologies.[3][4] While the practical application of this compound in this domain remains largely uncharted, its unique structural and electronic properties suggest a fertile ground for investigation. Future research could focus on:

  • Systematic Screening: A systematic evaluation of this compound in various known stereoselective reaction types with a range of chiral catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts).

  • Computational Studies: Theoretical investigations into the transition states of potential reactions involving this compound to predict stereochemical outcomes and guide experimental design.

  • Development of Novel Chiral Ligands: The design of new chiral ligands specifically tailored to interact with this compound and facilitate highly selective transformations.

  • Applications in Medicinal Chemistry: The exploration of this compound as a building block for the synthesis of novel chiral drug candidates.

Conclusion

This compound stands as a molecule with intriguing potential for stereoselective synthesis that is yet to be fully realized. Its inherent chirality and the distinct nature of its three carbon-halogen bonds offer a unique platform for the development of novel asymmetric transformations. While the absence of established protocols necessitates a pioneering spirit from researchers, the foundational principles of stereoselective chemistry provide a clear roadmap for exploration. The template protocols and research directions outlined in this guide are intended to serve as a catalyst for innovation, encouraging the scientific community to unlock the synthetic utility of this fascinating chiral reagent.

References

Synthesis of Bromochloroiodomethane (CHBrClI): A Detailed Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromochloroiodomethane (CHBrClI) is a trihalomethane of significant interest in synthetic chemistry and materials science due to its unique combination of three different halogen atoms attached to a single carbon center. This molecular structure confers chirality, making it a valuable, albeit challenging, building block for stereospecific synthesis.[1] This guide provides a comprehensive experimental protocol for the synthesis of racemic this compound, an overview of its characterization, and a discussion on potential strategies for chiral resolution. This document is intended for researchers and professionals in organic synthesis, drug discovery, and materials development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula CHBrClI[1]
Molar Mass 255.28 g/mol [1]
Appearance Pale yellow, light-sensitive liquid[1]
Density 2.9 g/cm³[1]
Boiling Point 157.4 °C (430.5 K)[1]
Solubility Poorly soluble in water; soluble in organic solvents.[1]

Experimental Protocol: Synthesis of Racemic this compound

The most commonly cited method for the synthesis of this compound involves the halogen exchange reaction of bromodiiodomethane with antimony pentachloride.[1][2] This protocol is based on the procedure reported by Li, et al. in Tetrahedron (2002).

Reaction Scheme

Reaction_Scheme CHBrI2 CHBrI₂ (Bromodiiodomethane) plus + CHBrI2->plus SbCl5 SbCl₅ (Antimony Pentachloride) arrow CH₂Cl₂ / CCl₄ 0 °C to 20 °C SbCl5->arrow CHBrClI CHBrClI (this compound) plus->SbCl5 arrow->CHBrClI

Caption: Synthesis of CHBrClI via halogen exchange.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity
Bromodiiodomethane557-95-9347.73(Specify amount)
Antimony Pentachloride7647-18-9299.01(Specify amount)
Dichloromethane (DCM)75-09-284.93(Specify volume)
Carbon Tetrachloride56-23-5153.82(Specify volume)
Anhydrous Sodium Sulfite7757-83-7126.04As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed
Instrumentation
  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve bromodiiodomethane in carbon tetrachloride.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Addition of Reagent: Prepare a solution of antimony pentachloride in dichloromethane. Add this solution dropwise to the stirred solution of bromodiiodomethane over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium sulfite to quench any unreacted antimony pentachloride and iodine monochloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound (boiling point ~157 °C at atmospheric pressure). A 31% yield has been reported for this reaction.[2]

Safety Precautions
  • Antimony pentachloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Dichloromethane and Carbon Tetrachloride are volatile and toxic. Avoid inhalation and skin contact.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Alternative Synthetic Approaches

While the antimony pentachloride method is the most cited, other potential routes to CHBrClI exist, primarily through halogen exchange reactions on other haloalkanes. A plausible alternative involves the reaction of a dihalomethane, such as bromochloromethane, with an iodide source under phase-transfer catalysis conditions.[3] This method offers a potentially greener and less hazardous alternative to the use of antimony pentachloride.[3]

Characterization of this compound

Confirmation of the synthesis of CHBrClI requires thorough characterization using various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl). The molecular ion peak ([M]+) would be expected around m/z 254, with other significant fragments corresponding to the loss of halogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: A single proton in the molecule will result in a singlet in the 1H NMR spectrum. The chemical shift will be downfield due to the deshielding effect of the three electronegative halogen atoms. For comparison, the proton signal for bromodichloromethane appears at around 7.2 ppm.

  • 13C NMR: A single carbon atom will also result in a singlet in the 13C NMR spectrum. The chemical shift will be significantly influenced by the attached halogens.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching and bending vibrations, as well as C-halogen stretching frequencies. The C-H stretch is expected in the region of 3000-3100 cm-1. The C-Cl, C-Br, and C-I stretches will appear at lower frequencies in the fingerprint region.

Chirality and Enantioselective Considerations

This compound is a chiral molecule and exists as a pair of enantiomers (R and S).[1] The synthesis described above will produce a racemic mixture (an equal mixture of both enantiomers).

Chirality cluster_R (R)-CHBrClI cluster_S (S)-CHBrClI R_enantiomer R_enantiomer mirror Mirror Plane S_enantiomer S_enantiomer

Caption: Enantiomers of this compound.

Strategies for Chiral Resolution

Currently, there are no well-established, specific protocols for the enantioselective synthesis or resolution of this compound. However, general principles of chiral resolution could be applied.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[4][5] A systematic screening of different chiral columns and mobile phases would be necessary to develop a successful separation method for (R)- and (S)-CHBrClI.

  • Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[6][7] Since CHBrClI does not possess a functional group suitable for salt formation, this method is not directly applicable. However, it may be possible to derivatize CHBrClI to introduce a suitable functional group.

Conclusion

The synthesis of this compound presents a moderately challenging yet accessible procedure for organic chemistry laboratories. The protocol detailed herein, based on established literature, provides a reliable method for obtaining the racemic product. The key challenges lie in the handling of hazardous reagents and in the purification of the final product. While the enantioselective synthesis or resolution of CHBrClI remains an area for further research, the potential applications of the enantiomerically pure forms in stereospecific synthesis make it a compelling target for future investigations.

References

The Utility of Bromochloroiodomethane in Medicinal Chemistry: A Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Trihalomethane

In the vast arsenal of reagents available to the medicinal chemist, bromochloroiodomethane (CHBrClI) presents itself as a molecule of unique potential.[1][2] As a trihalomethane bearing three distinct halogen atoms, it offers a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures.[2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, moving beyond a simple recitation of facts to offer practical insights and detailed protocols for the modern drug discovery professional. While direct incorporation into blockbuster drugs may not be widely documented, its utility as a versatile building block for introducing chirality and constructing key pharmacophoric elements is a compelling area of investigation.[1][2]

Physicochemical Properties and Handling

This compound is a light-sensitive, pale yellow liquid with a relatively high density and poor solubility in water, but good solubility in common organic solvents.[1][3] Its chirality, existing as (R)- and (S)-enantiomers, is a key feature that underpins its potential in asymmetric synthesis.[4][5]

PropertyValueReference
Molecular FormulaCHBrClI[1]
Molar Mass255.28 g/mol [1]
AppearancePale yellow, light-sensitive liquid[1]
Density~2.9 g/cm³[1]
Boiling Point157.4 °C[1]
SolubilityPoorly soluble in water; soluble in organic solvents[1][3]

Safety and Handling Precautions:

This compound is classified as an irritant and is considered toxic.[1][3] Due to its potential health risks, it must be handled with appropriate safety measures in a well-ventilated laboratory, preferably within a chemical fume hood.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8]

  • Ventilation: Use a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and metals.[6][7]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.[6][7]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air.[6] If ingested, seek immediate medical attention.[6]

Synthetic Applications in Medicinal Chemistry

The synthetic utility of this compound in medicinal chemistry primarily stems from its ability to act as a precursor to reactive intermediates, namely the chlorobromoiodomethyl anion and various carbenes or carbenoids. These intermediates can then be used to construct chiral centers and unique molecular scaffolds.

Generation and Reactions of the Chlorobromoiodomethyl Anion

At low temperatures, this compound can be deprotonated by a strong, non-nucleophilic base to form the chlorobromoiodomethyl anion. This nucleophilic species can then participate in reactions with various electrophiles.

Protocol 1: Generation of the Chlorobromoiodomethyl Anion and Reaction with an Aldehyde

This protocol describes a general procedure for the generation of the chlorobromoiodomethyl anion and its subsequent addition to an aldehyde to form a halogenated alcohol, a potential building block for more complex molecules.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.

  • Under a nitrogen atmosphere, add anhydrous THF (appropriate volume for the desired concentration) to the flask and cool the solution to -78 °C.

  • Slowly add the LDA solution via syringe to the cooled THF.

  • In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the this compound solution to the LDA solution at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure the complete formation of the chlorobromoiodomethyl anion.

  • Prepare a solution of the aldehyde (1.1 equivalents) in anhydrous THF.

  • Slowly add the aldehyde solution to the anion solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization:

The purified product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure.[9][10][11]

Carbene and Carbenoid Generation for Cyclopropanation

Polyhalogenated methanes are well-known precursors for the generation of carbenes, which are highly reactive species that can undergo cycloaddition reactions with alkenes to form cyclopropanes.[3][12] The cyclopropane motif is found in a number of approved drugs and is a valuable scaffold in medicinal chemistry due to its conformational rigidity and metabolic stability.[7] While protocols for generating dichlorocarbene from chloroform are common, the generation of a mixed halogen carbene from this compound presents unique synthetic opportunities.

The generation of a carbene from a trihalomethane typically involves α-elimination from a trihalomethyl anion.[13] In the case of this compound, the preferential leaving group would be the iodide ion due to the weaker C-I bond. This would lead to the formation of bromochlorocarbene (:CBrCl).

Protocol 2: Illustrative Synthesis of a gem-Bromochlorocyclopropane

This protocol provides a hypothetical but plausible procedure for the synthesis of a gem-bromochlorocyclopropane from an alkene using this compound as the carbene precursor.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Potassium tert-butoxide

  • Anhydrous dichloromethane

  • Anhydrous pentane

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., ice-water bath, 0 °C)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alkene (1.0 equivalent) and this compound (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add potassium tert-butoxide (2.0 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization:

The structure of the resulting gem-bromochlorocyclopropane should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11] The stereochemistry of the product will depend on the stereochemistry of the starting alkene, as carbene additions are typically stereospecific.[14][15][16]

Visualization of Key Synthetic Pathways

The following diagrams illustrate the key reaction pathways discussed.

Chlorobromoiodomethyl Anion Generation and Reaction CHBrClI This compound Anion [CBrClI]⁻ Li⁺ CHBrClI->Anion Deprotonation LDA LDA, THF, -78 °C Product Halogenated Alcohol Anion->Product Nucleophilic Addition Aldehyde R-CHO Aldehyde->Product

Caption: Generation of the chlorobromoiodomethyl anion and its reaction with an aldehyde.

Bromochlorocarbene Generation and Cyclopropanation CHBrClI This compound Anion [CBrClI]⁻ CHBrClI->Anion Deprotonation Base Base (e.g., KOtBu) Carbene :CBrCl Anion->Carbene α-elimination of I⁻ Cyclopropane gem-Bromochlorocyclopropane Carbene->Cyclopropane [2+1] Cycloaddition Alkene Alkene Alkene->Cyclopropane

Caption: Formation of bromochlorocarbene and its subsequent cyclopropanation of an alkene.

Future Perspectives and Conclusion

This compound, while not a commonplace reagent, holds significant untapped potential in medicinal chemistry. Its ability to serve as a precursor for unique, halogenated nucleophiles and carbenes opens avenues for the synthesis of novel, stereochemically complex molecules.[14][15][16] The protocols outlined in this guide, while illustrative, provide a solid foundation for researchers to explore the reactivity of this intriguing molecule. As the demand for novel chemical entities in drug discovery continues to grow, the creative application of underutilized reagents like this compound will be crucial for accessing new areas of chemical space and ultimately, for the development of new therapeutics. Further research into the stereoselective reactions of this compound, potentially utilizing chiral catalysts, could unlock even more powerful synthetic transformations.[17]

References

Application Note: High-Sensitivity Detection and Quantification of Bromochloroiodomethane in Water Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of bromochloroiodomethane (CHBrClI) in various water matrices. As a member of the trihalomethane (THM) class of disinfection byproducts, the presence of this compound in drinking water and environmental sources is of significant concern due to its potential health effects.[1][2] This application note details two primary, robust, and validated methodologies: Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS) and Headspace Solid-Phase Microextraction Gas Chromatography/Mass Spectrometry (HS-SPME-GC/MS). The protocols are designed for researchers, environmental scientists, and water quality professionals, providing not only step-by-step instructions but also the underlying scientific principles and rationale for key experimental choices to ensure data of the highest integrity.

Introduction: The Significance of this compound Monitoring

This compound is a halogenated organic compound that can form during water disinfection processes when chlorine or other disinfectants react with naturally occurring organic matter in the presence of bromide and iodide ions.[3] Trihalomethanes are regulated contaminants in many parts of the world due to their classification as potential human carcinogens.[1][2] Accurate and sensitive detection of these compounds at trace levels is therefore critical for ensuring public health and compliance with regulatory standards.

The analytical challenge lies in the volatile nature and typically low concentrations of this compound in aqueous samples.[4][5] This necessitates highly efficient extraction and concentration techniques coupled with sensitive and selective detection systems. This guide provides detailed protocols for two of the most effective and widely adopted methods for this purpose.

Principles of Detection: A Comparative Overview

The choice of analytical method often depends on factors such as required detection limits, sample throughput, and available instrumentation. Here, we discuss the foundational principles of the two featured methods.

Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS)

This classic and robust technique, forming the basis of several U.S. Environmental Protection Agency (EPA) methods (e.g., EPA Method 501.1, 524.2), relies on the principle of dynamic headspace extraction.[6][7] An inert gas is bubbled through the water sample, stripping the volatile this compound from the aqueous phase.[6][8] The gas stream then passes through a trap containing an adsorbent material, where the analyte is concentrated.[6] Following the purge cycle, the trap is rapidly heated, desorbing the analyte into the gas chromatograph for separation and subsequent detection by a mass spectrometer.

Causality of Experimental Choices:

  • Purging: The efficiency of purging is dependent on the compound's volatility and the purge gas flow rate and duration. An 11-minute purge at 40 mL/min is a common starting point for trihalomethanes.[7]

  • Trapping: The choice of adsorbent in the trap is critical for efficiently capturing the target analyte while minimizing the retention of water vapor.

  • Desorption: Rapid heating of the trap ensures a sharp injection band onto the GC column, leading to better chromatographic resolution.

Headspace Solid-Phase Microextraction Gas Chromatography/Mass Spectrometry (HS-SPME-GC/MS)

HS-SPME is a more modern, solvent-free sample preparation technique that has gained significant traction due to its simplicity, potential for automation, and high sensitivity.[9][10] In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the water sample in a sealed vial.[9][11] this compound partitions from the aqueous phase into the headspace and then adsorbs onto the fiber coating. After an equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the analyte is thermally desorbed for analysis.

Causality of Experimental Choices:

  • Fiber Coating: The selection of the SPME fiber coating is crucial for effective extraction. A combination of materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often used for broad-range VOC analysis, including halogenated compounds.[9]

  • Headspace Sampling: Analyzing the headspace rather than direct immersion protects the fiber from non-volatile matrix components, extending its lifetime and improving analytical robustness.

  • Equilibration Time and Temperature: These parameters are optimized to maximize the partitioning of the analyte from the sample matrix to the fiber coating.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and handling are paramount to prevent the loss of volatile analytes and to ensure the integrity of the sample.

Protocol:

  • Collect samples in 40 mL glass vials with PTFE-lined silicone septa.

  • Do not pre-rinse the vials.[12]

  • Fill the vials to overflowing to ensure no headspace is present.[12]

  • If residual chlorine is suspected, add a quenching agent (e.g., ascorbic acid) to the vials before sample collection.

  • Cap the vials tightly and invert to check for air bubbles. If bubbles are present, discard the sample and collect a new one.

  • Store samples at or below 4°C and analyze within 14 days.[12][13]

Protocol 1: Purge and Trap GC/MS Analysis

This protocol is based on the principles outlined in U.S. EPA methods for volatile organic compounds.

Materials and Reagents:

  • This compound analytical standard[14][15]

  • Methanol (purge and trap grade)

  • Reagent-grade water

  • Purge and Trap Concentrator

  • Gas Chromatograph with a Mass Spectrometric Detector (GC/MS)

  • Capillary Column (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness, suitable for VOCs)

Step-by-Step Methodology:

  • Instrument Setup:

    • Set up the P&T-GC/MS system according to the manufacturer's instructions.

    • Typical P&T parameters: Purge gas (Helium) at 40 mL/min for 11 minutes, Desorb at 250°C for 2 minutes, Bake at 270°C for 5 minutes.[2]

    • Typical GC oven program: Initial temperature of 35°C for 5 minutes, ramp to 170°C at 10°C/min, then ramp to 220°C at 20°C/min and hold for 2 minutes.

    • MS settings: Scan range of 35-300 amu, electron ionization (EI) at 70 eV.

  • Calibration:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of aqueous calibration standards by spiking known amounts of the stock solution into reagent water.

    • Analyze each calibration standard using the P&T-GC/MS method to generate a calibration curve.

  • Sample Analysis:

    • Introduce a 5 mL aliquot of the water sample into the purging vessel.

    • Initiate the purge and trap cycle.

    • Following desorption, the sample is automatically transferred to the GC/MS for analysis.

  • Data Analysis:

    • Identify this compound in the chromatogram by its retention time and mass spectrum.

    • Quantify the concentration using the calibration curve.

Diagram of Purge and Trap GC/MS Workflow:

P_T_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_pt Purge and Trap cluster_gcms GC/MS Analysis Sample Water Sample (5 mL) PurgingVessel Purging Vessel Sample->PurgingVessel Introduce Purge Purge with He (11 min @ 40 mL/min) PurgingVessel->Purge Trap Adsorbent Trap Purge->Trap Desorb Thermal Desorption (250°C) Trap->Desorb GC Gas Chromatograph (Separation) Desorb->GC Inject MS Mass Spectrometer (Detection) GC->MS Data Data System MS->Data

Caption: Workflow for P&T-GC/MS analysis of this compound.

Protocol 2: Headspace SPME-GC/MS Analysis

This protocol offers a sensitive and automated alternative to P&T-GC/MS.[9][10]

Materials and Reagents:

  • This compound analytical standard[14][15]

  • Methanol (purge and trap grade)

  • Reagent-grade water

  • Sodium Chloride (for salting out, optional)

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC/MS system with an autosampler capable of SPME

Step-by-Step Methodology:

  • Instrument Setup:

    • Condition the SPME fiber according to the manufacturer's instructions.

    • GC oven program: Similar to the P&T method, may require optimization.

    • MS settings: Scan range of 35-300 amu, electron ionization (EI) at 70 eV.

  • Sample Preparation:

    • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

    • (Optional) Add sodium chloride to the sample to increase the ionic strength and enhance the partitioning of the analyte into the headspace.

    • Immediately seal the vial.

  • Extraction and Desorption:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20 minutes).

    • Retract the fiber and introduce it into the GC inlet for thermal desorption (e.g., at 250°C for 2 minutes).

  • Calibration and Data Analysis:

    • Prepare calibration standards in the same manner as the samples.

    • Analyze the standards and samples.

    • Identify and quantify this compound as described in the P&T protocol.

Diagram of Headspace SPME-GC/MS Workflow:

HS_SPME_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC/MS Analysis Sample Water Sample (10 mL) in 20 mL Vial Seal Seal Vial Sample->Seal Incubate Incubate & Equilibrate (e.g., 60°C) Seal->Incubate Extract Expose SPME Fiber to Headspace Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GC Gas Chromatograph (Separation) Desorb->GC MS Mass Spectrometer (Detection) GC->MS Data Data System MS->Data

Caption: Workflow for HS-SPME-GC/MS analysis of this compound.

Data and Performance Characteristics

The following table summarizes typical performance characteristics for the two methods. These values can vary depending on the specific instrumentation and matrix.

ParameterP&T-GC/MSHS-SPME-GC/MS
Typical Sample Volume 5-25 mL[7]10 mL[11]
Limit of Detection (LOD) ~0.5 µg/L[6]0.01 - 0.1 µg/L[11][16]
Linear Range 0.5 - 200 µg/L0.1 - 100 µg/L[11]
Precision (%RSD) < 15%< 10%
Throughput ModerateHigh (with automation)
Solvent Consumption Low (for standards)None (for extraction)

Quality Control and Trustworthiness

To ensure the reliability and validity of the analytical data, a robust quality control program is essential.

  • Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of this compound to assess method accuracy.[12]

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of the analyte to evaluate matrix effects on recovery and precision.

  • Surrogate Standards: Compounds similar in chemical behavior to the analyte of interest, added to every sample to monitor extraction efficiency.

  • Calibration Verification: Periodic analysis of a calibration standard to ensure the instrument's continued accuracy.

Conclusion

Both P&T-GC/MS and HS-SPME-GC/MS are powerful and reliable techniques for the determination of this compound in water. P&T-GC/MS is a well-established and validated method, while HS-SPME-GC/MS offers advantages in terms of sensitivity, automation, and reduced solvent usage. The choice between these methods will depend on the specific laboratory's requirements for detection limits, sample throughput, and available resources. By following the detailed protocols and implementing a stringent quality control program as outlined in this guide, researchers and analysts can generate high-quality, defensible data for the monitoring of this important disinfection byproduct.

References

Formation of Bromochloroiodomethane during water chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formation, Analysis, and Control of Bromochloroiodomethane during Water Chlorination

Audience: Researchers, Environmental Scientists, and Water Quality Professionals

Abstract The disinfection of drinking water via chlorination is a cornerstone of public health, yet it can lead to the formation of potentially harmful disinfection byproducts (DBPs). Among these, the mixed-halogenated trihalomethanes (THMs) are of increasing concern due to their potential toxicity. This compound (CHBrClI) is a trihalomethane containing three different halogens, formed when source waters containing natural organic matter (NOM), bromide (Br⁻), and iodide (I⁻) are chlorinated. Iodinated DBPs, in particular, are often more cytotoxic and genotoxic than their chlorinated and brominated analogs, making the study of their formation and control critical.[1] This guide provides a detailed overview of the chemical mechanisms underlying the formation of this compound, explores the key factors influencing its yield, and presents a comprehensive protocol for its quantification in water samples.

The Chemistry of this compound Formation

The formation of this compound is a complex process rooted in the haloform reaction, driven by the interaction of chlorine with natural organic matter in the presence of bromide and iodide ions.[2]

Essential Precursors

The synthesis of CHBrClI during water chlorination is contingent on the simultaneous presence of four key precursors:

  • Disinfectant (Chlorine): Typically added as chlorine gas (Cl₂) or sodium hypochlorite (NaOCl), which forms hypochlorous acid (HOCl) in water. HOCl is a powerful oxidizing agent and the primary driver of the reaction.[2]

  • Natural Organic Matter (NOM): A complex mixture of organic compounds, such as humic and fulvic acids, derived from decaying plant and animal matter. NOM provides the carbon backbone and reactive functional groups necessary for the haloform reaction.[2][3]

  • Bromide (Br⁻): Naturally present in many source waters, especially those influenced by seawater intrusion or geological formations.[4][5]

  • Iodide (I⁻): Also found in source waters, often from similar sources as bromide, as well as from industrial or medical wastewater discharges.[4][6]

Core Reaction Pathway: A Multi-Halogen Haloform Reaction

The formation of this compound proceeds through a series of oxidation and substitution reactions. The process can be understood as a competitive halogenation of NOM.

  • Oxidation of Halides: The primary disinfectant, hypochlorous acid (HOCl), is a stronger oxidant than hypobromous acid (HOBr) and hypoiodous acid (HOI). Therefore, HOCl rapidly oxidizes the bromide and iodide ions present in the water to form their respective hypohalous acids.[2][7]

    • HOCl + Br⁻ → HOBr + Cl⁻

    • HOCl + I⁻ → HOI + Cl⁻

  • Activation of Organic Matter: Hypochlorous acid and the newly formed hypobromous and hypoiodous acids react with specific functional groups within the NOM (e.g., methyl ketones, acetyl groups). The initial step involves the abstraction of a proton to form an enolate ion, which is a key intermediate.

  • Competitive Halogen Substitution: The enolate intermediate is highly reactive and undergoes rapid, stepwise substitution by the available halogenating agents (HOCl, HOBr, and HOI). The incorporation of bromine and iodine is often favored over chlorine.[7] The reaction proceeds until three halogen atoms have been substituted onto the alpha-carbon.

  • Hydrolysis (Final Step): The resulting trihalogenated intermediate is unstable and is cleaved by hydrolysis to yield the trihalomethane—in this case, this compound (CHBrClI)—and a carboxylate. The rate of this final hydrolysis step is enhanced by elevated pH.[2]

A significant competing reaction is the further oxidation of iodide by chlorine to form iodate (IO₃⁻).[6] This reaction is particularly relevant at higher chlorine doses and can reduce the amount of iodide available for incorporation into organic DBPs.[6][8] The presence of bromide can catalyze the oxidation of iodide to iodate, further influencing the speciation of the final products.[8]

Visualization of the Formation Pathway

The following diagram illustrates the key steps leading to the formation of this compound from its precursors.

G cluster_precursors Precursors in Source Water cluster_reaction Reaction Core cluster_products Products Chlorine Chlorine (HOCl) Oxidation Oxidation of Halides Chlorine->Oxidation Oxidizes Iodate Iodate (IO₃⁻) (Side Reaction) Chlorine->Iodate NOM Natural Organic Matter (NOM) Halogenation Stepwise Halogenation of NOM Intermediate NOM->Halogenation Bromide Bromide (Br⁻) Bromide->Oxidation Iodide Iodide (I⁻) Iodide->Oxidation Iodide->Iodate Further Oxidation by Chlorine Oxidation->Halogenation Forms HOBr & HOI Hydrolysis Hydrolysis Halogenation->Hydrolysis Forms Trihalo-intermediate Product This compound (CHBrClI) Hydrolysis->Product

Caption: Formation pathway of this compound.

Protocol: Quantification of this compound in Water

This protocol outlines a method for the analysis of this compound using Purge and Trap Gas Chromatography-Mass Spectrometry (GC/MS), a standard and highly sensitive technique for volatile organic compounds.[9][10]

Principle of the Method

Volatile organic compounds, including CHBrClI, are purged from the water sample with an inert gas. The purged compounds are trapped on an adsorbent material. The trap is then heated rapidly, and the desorbed compounds are backflushed into a GC column where they are separated. The separated compounds are then detected and quantified by a mass spectrometer.[10]

Materials and Reagents
  • Instrumentation:

    • Gas Chromatograph with a capillary column suitable for volatile compounds (e.g., DB-5ms or equivalent).

    • Mass Spectrometer detector.

    • Purge and Trap system.

  • Glassware & Supplies:

    • 40 mL screw-cap VOA (Volatile Organic Analysis) vials with PTFE-faced silicone septa.

    • Volumetric flasks (Class A).

    • Microsyringes.

  • Reagents:

    • Reagent-grade water (free of interfering compounds).

    • Methanol (purge and trap grade).

    • Analytical standards: this compound, internal standards, and surrogate standards.

    • Quenching Agent: Ascorbic acid or Sodium Thiosulfate (Na₂S₂O₃).[11][12]

    • Helium (carrier gas, 99.999% purity).

    • Sodium Chloride (for salting out, optional, to improve purging efficiency).

Step-by-Step Experimental Protocol

Step 1: Sample Collection and Preservation (Critical Step)

  • Rationale: The formation of DBPs continues as long as residual chlorine is present. Therefore, the disinfectant must be neutralized immediately upon sample collection to obtain an accurate snapshot of the DBP concentration at that moment.

  • Procedure:

    • Prior to sample collection, add the quenching agent to each 40 mL VOA vial. A common choice is 25 mg of ascorbic acid or 3 mg of sodium thiosulfate.[12]

    • Open the sampling tap and allow the water to run for 2-3 minutes to ensure the sample is representative of the system.

    • Reduce the flow rate to minimize aeration.

    • Carefully fill the VOA vial to overflowing, creating a positive meniscus. Do not leave any headspace (air bubbles), as volatile compounds will partition into the air space and be lost.

    • Screw the cap on tightly. Invert the vial and gently tap it to ensure no bubbles are present. If bubbles are present, discard the sample and collect a new one.

    • Store samples at 4°C in the dark and analyze within 14 days.

Step 2: Preparation of Standards

  • Rationale: Accurate quantification requires a calibration curve generated from standards of known concentrations that are analyzed under the same conditions as the samples.

  • Procedure:

    • Prepare a primary stock solution of this compound in methanol.

    • From the primary stock, prepare a series of aqueous calibration standards by spiking known amounts into reagent-grade water. The concentration range should bracket the expected concentrations in the samples.

    • Prepare a stock solution of internal and surrogate standards in methanol. Spike every sample, blank, and calibration standard with a consistent amount of these standards just prior to analysis to monitor and correct for analytical variability.

Step 3: Sample Analysis (Purge and Trap GC/MS)

  • Rationale: This automated procedure provides efficient extraction and sensitive detection of the target analyte.

  • Procedure:

    • Set up the GC/MS and Purge and Trap system according to the manufacturer's instructions. Typical GC oven programs start at a low temperature (e.g., 35-45°C) and ramp up to a higher temperature (e.g., 200-250°C) to separate the volatile compounds.

    • For each analysis, transfer a precise volume (typically 5-25 mL) of sample (or standard) to the purging vessel.

    • Add the internal/surrogate standard spike.

    • Initiate the purge cycle. Helium is bubbled through the sample for a set time (e.g., 10-15 minutes), stripping the volatile CHBrClI from the water. The gas stream flows through the adsorbent trap, where the analyte is captured.

    • Initiate the desorb cycle. The trap is rapidly heated, and the flow of helium is reversed, transferring the analyte onto the GC column.

    • The GC separates the analyte from other compounds based on its boiling point and affinity for the column's stationary phase.

    • The mass spectrometer detects the analyte as it elutes from the column, providing both identification (based on its mass spectrum) and quantification (based on ion abundance).

Step 4: Quality Control

  • Rationale: A robust QC protocol ensures the reliability and validity of the analytical results.

  • Procedure:

    • Method Blank: Analyze a sample of reagent water to ensure no contamination is present in the laboratory environment or analytical system.

    • Laboratory Fortified Blank (Spike): Analyze a spiked reagent water sample to verify the accuracy of the method.

    • Duplicate Samples: Analyze a field sample in duplicate to assess the precision of the method.

    • Calibration Verification: Analyze a mid-point calibration standard periodically to ensure the instrument's response remains stable.

Factors Influencing this compound Formation

The yield of this compound is highly sensitive to several water quality and operational parameters. Understanding these factors is key to developing control strategies.

ParameterEffect on CHBrClI FormationRationale / Causality
Iodide & Bromide Concentration Increases formation.Higher concentrations of precursor halides lead to greater formation of the respective hypohalous acids (HOI, HOBr), increasing their incorporation into THMs.[6][13][14]
pH Complex Effect. Higher pH generally increases overall THM formation.Elevated pH (e.g., >7.5) favors the base-catalyzed hydrolysis step of the haloform reaction.[2][15] However, it also shifts the HOCl ⇌ OCl⁻ equilibrium toward the less reactive hypochlorite ion, which can influence reaction rates.
Chlorine Dose Increases formation up to a point.A higher chlorine dose increases the rate of halide oxidation and reaction with NOM. However, at very high doses, it can lead to the oxidation of iodide to the non-reactive iodate (IO₃⁻), thereby decreasing the yield of iodinated THMs.[6][8]
Contact Time Increases formation.The haloform reaction is not instantaneous. Longer contact times between the chlorine, halides, and NOM allow for more complete reaction and higher DBP yields.[15]
Temperature Increases formation.Reaction rates generally increase with temperature, leading to faster and more extensive formation of THMs.[3][14]
NOM Concentration & Character Increases formation.A higher concentration of NOM provides more precursor material for the reaction. The chemical character of the NOM (e.g., abundance of reactive functional groups) also significantly impacts DBP formation.[16]

References

The Tri-Halogenated Swiss Army Knife: Bromochloroiodomethane in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of materials science, the pursuit of novel monomers and initiators is paramount for the design of functional polymers with tailored architectures and properties. Bromochloroiodomethane (CHBrClI), a unique trihalomethane, emerges as a reagent of significant interest, largely due to the differential reactivity of its carbon-halogen bonds. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and the causal logic behind the experimental designs.

The Foundation: Understanding the Unique Reactivity of this compound

This compound is a chiral molecule existing in both (R) and (S) enantiomeric forms.[1][2] Its utility in materials science is rooted in the distinct bond dissociation energies of the C-I, C-Br, and C-Cl bonds. The general trend for the reactivity of carbon-halogen bonds in radical reactions is C-I > C-Br > C-Cl, with the C-I bond being the weakest and therefore the most susceptible to homolytic cleavage.[3] This predictable difference in reactivity allows for the sequential activation of these bonds under controlled conditions, making CHBrClI a versatile tool for polymer synthesis and modification.

Table 1: Carbon-Halogen Bond Dissociation Energies

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~228
C-Br276 - 290
C-Cl339 - 346
(Data sourced from multiple chemistry resources)[3]

This inherent hierarchy of bond strength is the cornerstone of the protocols described herein, enabling the design of polymers with complex architectures.

Application as a Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization (CLRP) technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[4] The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. Alkyl halides are commonly used as initiators in ATRP.[][6]

The differential reactivity of the C-I and C-Br bonds in this compound allows it to function as a bifunctional initiator in a two-step ATRP process. The more labile C-I bond can be selectively cleaved to initiate the polymerization of a first monomer, leaving the C-Br and C-Cl bonds intact on the polymer chain end. Subsequently, the C-Br bond can be activated under different reaction conditions to initiate the polymerization of a second monomer, leading to the formation of block copolymers.

Protocol 1: Synthesis of a Diblock Copolymer using this compound as a Bifunctional ATRP Initiator

This protocol details the synthesis of a poly(methyl methacrylate)-b-polystyrene (PMMA-b-PS) diblock copolymer.

Part A: Synthesis of Bromo-chloro-functional Polystyrene (PS-CHBrCl) via Iodine-mediated ATRP

  • Rationale: The C-I bond is selectively cleaved in the presence of a suitable ATRP catalyst to initiate the polymerization of styrene. The resulting polymer chain will have a bromochloromethyl end-group.

  • Materials:

    • Styrene (monomer), freshly distilled

    • This compound (CHBrClI) (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (solvent)

  • Experimental Workflow:

    reagents Styrene, CHBrClI, CuBr, PMDETA, Anisole reaction Degas (Freeze-Pump-Thaw) & Heat to 90°C reagents->reaction 1. Add to Schlenk flask polymerization Polymerization (monitor by GC/NMR) reaction->polymerization 2. Initiate termination Cool & Expose to Air polymerization->termination 3. Quench purification Precipitate in Methanol, Filter & Dry termination->purification 4. Isolate product PS-CHBrCl purification->product 5. Characterize

    Caption: Workflow for PS-CHBrCl Synthesis.

  • Step-by-Step Procedure:

    • To a Schlenk flask, add CuBr (0.1 mmol) and a magnetic stir bar.

    • Add anisole (5 mL), styrene (10 mmol), CHBrClI (0.1 mmol), and PMDETA (0.1 mmol).

    • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 90°C and stir.

    • Monitor the monomer conversion by taking aliquots and analyzing via gas chromatography (GC) or ¹H NMR.

    • Once the desired molecular weight is reached (typically after 4-8 hours), cool the reaction to room temperature and expose it to air to quench the polymerization.

    • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.

    • Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.

    • Characterize the resulting PS-CHBrCl macroinitiator by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity (PDI), and by ¹H NMR to confirm the presence of the bromochloromethyl end-group.

Part B: Chain Extension with Methyl Methacrylate to form PMMA-b-PS

  • Rationale: The C-Br bond of the PS-CHBrCl macroinitiator is now used to initiate the polymerization of methyl methacrylate (MMA), requiring a more active catalyst system or higher temperature.

  • Materials:

    • PS-CHBrCl (macroinitiator from Part A)

    • Methyl methacrylate (MMA) (monomer), freshly distilled

    • Copper(I) chloride (CuCl) (catalyst)

    • Tris(2-pyridylmethyl)amine (TPMA) (ligand)

    • Anisole (solvent)

  • Experimental Workflow:

    reagents PS-CHBrCl, MMA, CuCl, TPMA, Anisole reaction Degas (Freeze-Pump-Thaw) & Heat to 70°C reagents->reaction 1. Add to Schlenk flask polymerization Polymerization (monitor by GC/NMR) reaction->polymerization 2. Initiate termination Cool & Expose to Air polymerization->termination 3. Quench purification Precipitate in Hexane, Filter & Dry termination->purification 4. Isolate product PMMA-b-PS purification->product 5. Characterize

    Caption: Workflow for PMMA-b-PS Synthesis.

  • Step-by-Step Procedure:

    • In a Schlenk flask, dissolve the PS-CHBrCl macroinitiator (0.05 mmol) in anisole (5 mL).

    • Add CuCl (0.05 mmol) and TPMA (0.05 mmol).

    • Add MMA (10 mmol).

    • Seal the flask and perform three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C and stir.

    • Monitor the polymerization as described in Part A.

    • After achieving the desired block length, quench the reaction and purify the block copolymer as described in Part A, using hexane as the precipitating solvent.

    • Characterize the final PMMA-b-PS diblock copolymer by GPC (observing a clear shift to higher molecular weight compared to the PS-CHBrCl macroinitiator) and ¹H NMR (confirming the presence of both PMMA and PS blocks).

Application in Polymer Functionalization

The reactive halogen atoms of this compound can be used to introduce functionality onto existing polymer backbones. This is particularly useful for polymers that lack reactive side groups. The C-I bond can be selectively reacted with a nucleophile to attach a functional group, leaving the less reactive C-Br and C-Cl bonds for potential further modification.

Protocol 2: End-Functionalization of Polystyrene with an Azide Group

This protocol describes the end-functionalization of a polystyrene chain, initiated with CHBrClI, with an azide moiety. Azide-functionalized polymers are valuable precursors for "click" chemistry reactions.[7]

  • Rationale: Following the iodine-mediated ATRP of styrene as described in Protocol 1, Part A, the resulting polymer possesses a terminal C-I bond (as part of the iodo-bromochloromethyl group, assuming the C-I bond is reformed upon deactivation). This C-I bond is the most susceptible to nucleophilic substitution.

  • Materials:

    • Iodo-bromochloro-functional Polystyrene (PS-CHBrClI) (synthesized similarly to Protocol 1, Part A, ensuring the iodine remains at the chain end)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF) (solvent)

  • Experimental Workflow:

    reagents PS-CHBrClI, NaN₃, DMF reaction Heat to 50°C reagents->reaction 1. Dissolve & React purification Precipitate in Methanol, Filter & Dry reaction->purification 2. Isolate product PS-CHBrClN₃ purification->product 3. Characterize

    Caption: Workflow for Azide Functionalization.

  • Step-by-Step Procedure:

    • Dissolve the PS-CHBrClI polymer (1 g) in DMF (20 mL) in a round-bottom flask.

    • Add sodium azide (10-fold molar excess relative to the polymer chain ends).

    • Heat the mixture to 50°C and stir for 24 hours.

    • Cool the reaction to room temperature.

    • Precipitate the polymer by adding the solution dropwise to a large volume of methanol/water (1:1 v/v).

    • Filter the polymer, redissolve in a minimal amount of THF, and re-precipitate in methanol/water.

    • Filter and dry the azide-functionalized polymer under vacuum.

    • Characterize the product by Fourier-Transform Infrared (FTIR) spectroscopy (looking for the characteristic azide stretch at ~2100 cm⁻¹) and ¹H NMR to confirm the disappearance of the signal corresponding to the proton adjacent to the iodine.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard polymer characterization techniques.

  • GPC Analysis: A successful polymerization will show a narrow molecular weight distribution (PDI < 1.5). For block copolymer synthesis, a clear shift in the GPC trace to higher molecular weight after the second polymerization step, while maintaining a low PDI, is a strong indicator of successful chain extension.

  • NMR Spectroscopy: ¹H NMR is crucial for confirming the presence of the initiator fragment at the polymer chain end and for determining the composition of block copolymers by integrating the signals corresponding to each monomer unit.

  • FTIR Spectroscopy: For functionalization reactions, the appearance of characteristic vibrational bands (e.g., the azide stretch) provides direct evidence of successful modification.

By systematically applying these analytical techniques at each stage of the synthesis, researchers can have high confidence in the structure and purity of their materials.

Future Outlook

The unique reactivity of this compound opens up exciting possibilities in materials science. Future research could explore its use in the synthesis of more complex polymer architectures, such as star polymers with a CHBrClI-derived core, or for the creation of multi-functional surfaces by grafting polymers from a substrate functionalized with this versatile molecule. The chiral nature of this compound also presents an intriguing, albeit challenging, opportunity for the synthesis of stereoregular polymers. As synthetic methodologies continue to advance, the full potential of this "tri-halogenated Swiss Army knife" in the design of next-generation materials is yet to be fully realized.

References

Application Notes & Protocols for Stereospecific Reactions Involving Chiral Halomethanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry where the enantiomeric form of a drug can dictate its efficacy and safety profile. Chiral halomethanes are versatile building blocks in asymmetric synthesis, participating in a variety of stereospecific reactions to afford enantiomerically pure products. This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical applications of stereospecific reactions involving these critical synthons. We will delve into the mechanistic details of key transformations, present validated experimental protocols, and discuss their significance in the landscape of drug discovery and development.

Theoretical Background: The Imperative of Stereochemical Control

Chirality is a fundamental property of molecules that possess a non-superimposable mirror image. These mirror images, known as enantiomers, often exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[1] Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance in the development of safe and effective pharmaceuticals.[2][3]

Chiral halomethanes, organic compounds containing a carbon atom bonded to a halogen and four different substituents, serve as valuable precursors in this endeavor. Their utility lies in their ability to undergo stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product.[4] This provides a powerful tool for transferring and controlling chirality throughout a synthetic sequence.

The S(_N)2 Reaction: A Paradigm of Stereospecificity

The bimolecular nucleophilic substitution (S(_N)2) reaction is a cornerstone of stereospecific transformations involving chiral halomethanes.[5][6] This reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the halogen).[7][8] This "backside attack" leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[6]

The stereospecificity of the S(_N)2 reaction is absolute; a single enantiomer of the starting material will yield a single enantiomer of the product.[4] This makes it an invaluable tool for the synthesis of enantiomerically pure compounds.

Factors Influencing S(_N)2 Reactivity in Chiral Halomethanes

Several factors influence the rate and efficiency of S(_N)2 reactions on chiral halomethanes:

  • Steric Hindrance: The S(_N)2 reaction is highly sensitive to steric bulk around the reaction center. Less substituted halomethanes (e.g., primary) react faster than more substituted ones (e.g., secondary).[5]

  • Leaving Group Ability: The rate of reaction is also dependent on the nature of the halogen. Weaker carbon-halogen bonds lead to faster reactions, following the trend I > Br > Cl > F.[9]

  • Nucleophile Strength: A strong nucleophile is essential for an efficient S(_N)2 reaction.

  • Solvent: Polar aprotic solvents, such as acetone or DMF, are typically preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

The Role of α-Carbonyl Groups

The presence of a carbonyl group alpha to the halogen-bearing carbon can significantly enhance the reactivity of the substrate towards S(_N)2 displacement.[10][11][12] This is attributed to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-X bond and makes the α-carbon more electrophilic.[11] Furthermore, orbital overlap between the π* orbital of the carbonyl group and the σ* orbital of the C-X bond can lower the energy of the LUMO, making it more susceptible to nucleophilic attack.[13]

Experimental Protocols

The following protocols are provided as a guide for conducting stereospecific reactions with chiral halomethanes. It is imperative that all reactions are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Protocol 1: Stereospecific Nucleophilic Substitution of (R)-2-Bromobutane with Sodium Azide

This protocol details a classic S(_N)2 reaction resulting in the inversion of stereochemistry.

Materials:

  • (R)-2-Bromobutane

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents).

  • Add anhydrous DMF to the flask to dissolve the sodium azide.

  • Slowly add (R)-2-bromobutane (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, (S)-2-azidobutane, can be purified by distillation or column chromatography.

Causality Behind Experimental Choices:

  • Sodium Azide: A good nucleophile for S(_N)2 reactions.

  • DMF: A polar aprotic solvent that enhances the nucleophilicity of the azide ion.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up: Removes the DMF and any remaining inorganic salts.

Protocol 2: Enzymatic Dehalogenation for the Synthesis of a Chiral Alcohol

Biocatalysis offers a green and highly selective alternative for stereospecific transformations.[1] Dehalogenases are enzymes that can catalyze the removal of a halogen atom from a substrate, often with high stereoselectivity.[14][15]

Conceptual Protocol using a Haloalkane Dehalogenase:

This protocol outlines a general procedure for the enzymatic hydrolysis of a chiral haloalkane to the corresponding chiral alcohol.

Materials:

  • Chiral haloalkane substrate (e.g., a secondary chloroalkane)

  • Recombinant haloalkane dehalogenase (commercially available or produced in-house)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO, if substrate solubility is low)

  • pH-stat or autotitrator

  • Thermostatted reaction vessel

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Prepare a buffered solution of the chiral haloalkane substrate in the thermostatted reaction vessel. If necessary, add a small amount of an organic co-solvent to aid solubility.

  • Adjust the pH of the solution to the optimal pH for the chosen haloalkane dehalogenase (typically around 7.5).

  • Initiate the reaction by adding the haloalkane dehalogenase enzyme to the substrate solution.

  • Monitor the reaction progress by measuring the release of the halide ion or by chromatographic analysis (GC or HPLC) of the substrate and product. The release of H(_3)O

    +^++
    during the reaction can be monitored and neutralized using a pH-stat to maintain a constant pH.

  • Once the reaction has reached the desired conversion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extracting the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting chiral alcohol can be purified by column chromatography.

Self-Validating System:

  • Enantiomeric Excess (ee) Analysis: The stereospecificity of the enzymatic reaction is validated by determining the enantiomeric excess of the product using chiral chromatography (GC or HPLC).

  • Control Reaction: A control reaction without the enzyme should be run to ensure that no non-enzymatic hydrolysis occurs.

Visualization of Key Concepts

S(_N)2 Reaction Mechanism

Caption: The S(_N)2 mechanism showing backside attack and inversion of configuration.

Experimental Workflow for Enzymatic Dehalogenation

enzymatic_workflow A Substrate Preparation B Enzymatic Reaction (pH and Temp. Control) A->B C Reaction Quenching & Product Extraction B->C D Drying and Solvent Removal C->D E Purification (Chromatography) D->E F Chiral Analysis (ee determination) E->F

Caption: A typical workflow for enzymatic dehalogenation of a chiral halomethane.

Applications in Drug Development

The stereospecific synthesis of chiral molecules is a critical aspect of modern drug development. Many blockbuster drugs are chiral, and their therapeutic effects are often associated with a single enantiomer.

Table 1: Examples of Chiral Drugs and the Importance of Stereochemistry

Drug NameTherapeutic ClassChiral CenterActive EnantiomerComments
Levofloxacin AntibioticYes(S)-enantiomerThe (R)-enantiomer is significantly less active.
Escitalopram AntidepressantYes(S)-enantiomerThe (R)-enantiomer is inactive and may interfere with the activity of the (S)-enantiomer.
Naproxen NSAIDYes(S)-enantiomerThe (R)-enantiomer is a liver toxin.

Stereospecific reactions involving chiral halomethanes are frequently employed in the synthesis of such chiral pharmaceutical intermediates.[16] For instance, the S(_N)2 reaction can be used to introduce nitrogen-containing functional groups, which are prevalent in many drug molecules, with complete control over the stereochemistry. Enzymatic halogenation and dehalogenation offer environmentally benign routes to chiral building blocks that can be further elaborated into complex drug targets.[17][18] The use of halogenase enzymes, for example, allows for the regioselective and stereoselective introduction of halogens into organic molecules, which can be valuable for modulating the biological activity of a compound.[19][20]

Conclusion

Stereospecific reactions of chiral halomethanes are indispensable tools in the arsenal of the modern synthetic chemist. The predictability and reliability of reactions like the S(_N)2 displacement provide a robust platform for the construction of complex chiral molecules. Furthermore, the advent of biocatalytic methods, such as enzymatic halogenation and dehalogenation, offers powerful and sustainable alternatives for achieving high levels of stereocontrol.[21] As the demand for enantiomerically pure pharmaceuticals continues to grow, the principles and protocols outlined in this guide will remain central to the advancement of drug discovery and development.

References

Application Notes and Protocols for the Study of Photochemical Reactions of Bromochloroiodomethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Complex Photochemistry of a Unique Trihalomethane

Bromochloroiodomethane (CHBrClI) stands as a fascinating subject for photochemical investigation due to its unique composition of three different halogen atoms attached to a single carbon center. This structural feature imparts a rich and complex photochemistry, driven by the differential absorption of ultraviolet and visible light and the varying strengths of the carbon-halogen bonds. Understanding the photochemical reactions of CHBrClI is not merely an academic exercise; it has significant implications in various fields, from atmospheric chemistry and the study of ozone depletion to the development of novel synthetic methodologies in drug discovery, where photolabile protecting groups and photoinitiated reactions play a crucial role.

The absorption of a photon by a CHBrClI molecule elevates it to an electronically excited state, from which a cascade of events can unfold. The most probable primary photochemical process is the homolytic cleavage of the weakest carbon-halogen bond, which, based on bond dissociation energies, is the C-I bond. However, the wavelength of the incident light can influence the initial excited state populated and, consequently, the subsequent reaction pathways, potentially leading to the cleavage of the C-Br or even the C-Cl bond. Furthermore, the solvent environment can play a critical role in the fate of the initially formed radical pair, influencing geminate recombination, solvent cage escape, and the formation of secondary products.

These application notes provide a comprehensive guide for researchers interested in exploring the intricate photochemical reactions of this compound. We will delve into the theoretical underpinnings of its photochemistry, provide detailed, step-by-step protocols for conducting both steady-state and time-resolved photolysis experiments, and offer guidance on the analysis of photoproducts and the determination of quantum yields.

Theoretical Framework: Key Photochemical Pathways

The photochemical behavior of this compound is governed by the principles of molecular photochemistry. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent fate of the excited molecule is determined by a competition between various photophysical and photochemical processes.

Primary Photodissociation Pathways

The primary photochemical event is the dissociation of one of the carbon-halogen bonds. The relative bond dissociation energies (BDEs) are a key determinant of the most likely bond to break. The approximate BDEs for the carbon-halogen bonds in similar halomethanes are:

  • C-I: ~210-230 kJ/mol

  • C-Br: ~270-290 kJ/mol

  • C-Cl: ~330-350 kJ/mol

Given these energies, the C-I bond is the most labile and is expected to be the primary site of cleavage upon photoexcitation, especially at longer wavelengths in the near-UV region.

CHBrClI + hν → •CHBrCl + I•

However, excitation at shorter wavelengths with higher energy photons can potentially lead to the cleavage of the stronger C-Br or even C-Cl bonds, opening up multiple competing dissociation channels.

Isomerization and Secondary Reactions

Following the initial bond cleavage, the resulting radical pair can undergo several reactions within the solvent cage:

  • Geminate Recombination: The radical pair can recombine to reform the parent molecule.

  • Isomer Formation: The radical pair can recombine in a different orientation to form a transient isomer, such as iso-bromochloroiodomethane (CHBrCl-I). These isomers are often short-lived but can be detected using time-resolved spectroscopic techniques.

  • Solvent Cage Escape: The radicals can diffuse out of the solvent cage and react with other molecules in the solution, such as the solvent itself or other solutes, leading to a variety of secondary photoproducts.

The interplay of these pathways is highly dependent on the solvent's polarity and viscosity.

SteadyStatePhotolysis cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis prep1 Prepare CHBrClI solution in degassed solvent prep2 Add internal standard prep1->prep2 prep3 Transfer to quartz vessel prep2->prep3 irrad1 Place vessel in photoreactor prep3->irrad1 irrad2 Irradiate for set time intervals irrad1->irrad2 analysis1 Withdraw aliquots at each time point irrad2->analysis1 analysis2 Analyze by GC-MS analysis1->analysis2 FsTA_Workflow cluster_setup Experimental Setup cluster_data Data Acquisition & Analysis laser Femtosecond Laser System pump Pump Pulse (Excitation) laser->pump probe Probe Pulse (White Light Continuum) laser->probe sample Sample Cell pump->sample delay Optical Delay Stage probe->delay delay->sample detector Detector sample->detector acquire Record ΔA vs. Wavelength & Time Delay detector->acquire analyze Global Analysis of Kinetic Traces acquire->analyze model Develop Kinetic Model analyze->model

Troubleshooting & Optimization

Technical Support Center: Purification of Bromochloroiodomethane

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the purification of Bromochloroiodomethane.

Welcome to the technical support guide for the purification of this compound (CHBrClI). This resource is designed for researchers, scientists, and drug development professionals who handle this unique trihalomethane. As a reagent in organic synthesis, its purity is paramount for achieving reliable and reproducible results.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address challenges encountered during purification.

This compound is a dense, pale yellow, light-sensitive liquid with a high boiling point.[1][3] Its purification is often complicated by the presence of closely related halogenated impurities and its tendency to decompose, releasing free iodine. Understanding these properties is the first step toward successful purification.

Physical and Chemical Properties

A clear understanding of the physical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValueSource(s)
Molecular Formula CHBrClI[1][2][3][4][5]
Molar Mass 255.28 g/mol [1][5]
Appearance Colorless to pale yellow liquid[2][4]
Density ~2.9 g/cm³[1][3]
Boiling Point 157.4 °C at 760 mmHg[1][3]
Melting Point 5 °C[3][4]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane)[1][4]
Stability Light-sensitive[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My distilled this compound is still yellow or turns yellow shortly after purification. What's happening and how do I fix it?

A1: A yellow to brownish tint is almost always due to the presence of dissolved elemental iodine (I₂). This can arise from two main sources: incomplete removal from the crude product or decomposition of the this compound itself, which is accelerated by heat and light.

  • Causality: The C-I bond is the weakest of the three carbon-halogen bonds in the molecule, making it susceptible to homolytic cleavage under thermal stress (like high distillation temperatures) or photolytic stress (exposure to UV light). This releases iodine radicals, which combine to form I₂.

  • Solution: Chemical Washing

    • Before distillation, wash the crude this compound with a 5-10% aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

    • In a separatory funnel, shake the organic layer with the aqueous reducing solution. The iodine will be reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer. (2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq))

    • Repeat the washing until the organic layer is colorless.

    • Wash the organic layer with deionized water, followed by a brine wash to remove residual water.

    • Dry the product over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

    • Filter off the drying agent and proceed with distillation.

  • Post-Purification Prevention: Store the purified, colorless product in an amber glass bottle or a flask wrapped in aluminum foil, under an inert atmosphere (nitrogen or argon), and in a refrigerator or cold room.[6]

Q2: I'm performing a fractional distillation, but my purity isn't improving significantly according to GC-MS analysis. Why?

A2: This is a common issue when dealing with mixtures of halogenated methanes, which often have very close boiling points.

  • Causality & Diagnosis:

    • Inefficient Column: Your fractionating column may not have enough theoretical plates to resolve components with a small boiling point difference. A simple Vigreux column might be insufficient.

    • Co-distilling Impurities: Your crude product likely contains other mixed trihalomethanes (e.g., bromochloromethane, chlorodiiodomethane) whose boiling points are too close to that of the target compound for effective separation by standard distillation.[7]

    • Incorrect Distillation Rate: Distilling too quickly prevents the establishment of a proper temperature gradient in the column, ruining the separation efficiency.[8] The repeated condensation-vaporization cycles that enrich the more volatile component cannot occur.[9]

  • Solutions:

    • Improve Distillation Technique: Use a more efficient fractionating column, such as a packed column (with Raschig rings or metal sponge packing) or a spinning band distillation apparatus. Ensure the column is well-insulated. Reduce the heating rate to allow for a slow, steady collection of distillate (e.g., 1 drop per 1-2 seconds).

    • Vacuum Distillation: Reducing the pressure will lower the boiling points of all components, which can prevent thermal decomposition. More importantly, it can sometimes increase the boiling point differences between components, improving separation.

    • Alternative Purification Method: If distillation fails, the best alternative is Preparative Gas Chromatography (Prep-GC) . This technique offers extremely high resolving power and is ideal for separating compounds with nearly identical boiling points.[10][11]

Q3: My recovery after purification is very low. Where could my product be going?

A3: Low recovery can be attributed to physical losses, decomposition, or issues with the purification apparatus itself.

  • Causality & Troubleshooting Steps:

    • Decomposition: As mentioned, the compound can decompose at high temperatures. If you are distilling at atmospheric pressure (157.4 °C), significant charring or darkening in the distillation pot is a sign of thermal decomposition. Solution: Switch to vacuum distillation to lower the required temperature.

    • Column Holdup: A significant amount of your liquid can be left coating the packing material and walls of a large or inefficient fractionating column. Solution: Use a microscale or appropriately sized distillation apparatus for your sample volume.

    • Transfer Losses: this compound is very dense (~2.9 g/cm³). Small droplets left behind in flasks or separatory funnels represent a significant mass. Solution: Be meticulous with transfers. Rinse glassware with a small amount of a volatile solvent (like dichloromethane) and combine the rinses with the main product before solvent removal.

    • Instability on Stationary Phase (Chromatography): If you are attempting column chromatography, the compound may be decomposing on the silica gel or alumina.[12] Solution: Test for stability by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a new spot appears or the original spot streaks, it is not stable. Consider using a less acidic stationary phase like neutral alumina or a different technique altogether.[12]

Q4: I'm trying to use column chromatography, but my compound is streaking and I can't get good separation.

A4: Streaking (tailing) on a chromatography column is typically caused by compound decomposition, overloading the column, or poor solubility in the chosen eluent.

  • Causality & Solutions:

    • Decomposition on Silica: As noted in Q3, this is a likely problem. Silica gel is acidic and can catalyze the elimination of halogens. Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~1%). Alternatively, use a different stationary phase like Florisil or neutral alumina.[12]

    • Inappropriate Solvent System: The compound may not be fully soluble in the mobile phase as it moves through the column, causing it to streak. Solution: Find a solvent system in which the compound is readily soluble. Test different solvent systems using TLC to find one that gives a tight, well-defined spot with an Rf value between 0.2 and 0.4.

    • Overloading: Too much sample was loaded onto the column for its size. Solution: Use a wider column or less sample. A general rule is a mass ratio of at least 30:1 for silica to crude product for good separation.

Frequently Asked Questions (FAQs)

Q: What is the single best method for purifying this compound to >99% purity?

A: For achieving very high purity, especially when separating from other halogenated methanes, Preparative Gas Chromatography (Prep-GC) is the superior method.[10][13] It separates compounds based on their volatility and interaction with the column's stationary phase, offering resolution that is often impossible to achieve with distillation.[11] While distillation is good for bulk purification and removing non-volatile impurities, Prep-GC is the gold standard for obtaining an analytical-grade sample.

Q: How can I reliably assess the purity of my this compound?

A: A multi-technique approach is best for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool. GC will separate the volatile components, and the area percentage of the peaks gives a good estimate of purity. The MS detector will help identify the main component by its mass-to-charge ratio and fragmentation pattern, and can help tentatively identify impurities.[][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for detecting proton-containing impurities. The this compound proton should appear as a sharp singlet. Any other peaks indicate impurities. ¹³C NMR can also be used for structural confirmation.

  • Elemental Analysis: For a definitive confirmation of elemental composition (C, H, Br, Cl, I), although this does not detect organic impurities with the same composition.

Q: What are the most critical safety precautions when handling this compound?

A: this compound is a toxic and irritating compound.[4] Always adhere to the following:

  • Work in a Fume Hood: Always handle the compound in a certified chemical fume hood to avoid inhaling vapors.[16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts), a lab coat, and chemical splash goggles.[17]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[6]

  • Disposal: Dispose of waste as halogenated organic waste, following your institution's specific guidelines.[16]

Q: How should I properly store the purified compound?

A: To maintain its purity, proper storage is crucial.

  • Container: Use an amber glass bottle with a Teflon-lined cap.

  • Atmosphere: Displace air with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Temperature: Store in a refrigerator at 2-8°C.[4]

  • Light: Protect from light at all times.[6]

Visualizations & Workflows

Purification Method Selection Workflow

This diagram outlines the decision-making process for choosing the appropriate purification technique based on the initial purity and desired outcome.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Steps cluster_analysis Final Analysis Start Crude CHBrClI Wash Chemical Wash (e.g., Na₂S₂O₃) Start->Wash Yellow color present? Distill Fractional Distillation (Vacuum Recommended) Start->Distill No yellow color, for bulk purification Wash->Distill Bulk Purification Analysis Purity Check (GC-MS, NMR) Distill->Analysis PrepGC Preparative GC Final Pure Product (>99%) PrepGC->Final Final Polishing Analysis->PrepGC Analysis->Final Purity > 99%

Caption: Decision workflow for purifying this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common purification problems.

Troubleshooting cluster_distillation Distillation Issues cluster_solutions Potential Solutions Problem Problem Encountered During Purification P1 Poor Separation Problem->P1 P2 Product is Yellow Problem->P2 P3 Low Recovery Problem->P3 S1 Use better column Reduce heating rate Use vacuum P1->S1 S4 Switch to Prep-GC P1->S4 If S1 fails S2 Pre-wash with Na₂S₂O₃ Use vacuum to lower temp Protect from light P2->S2 S3 Use vacuum Check for leaks Use smaller apparatus P3->S3

Caption: Troubleshooting common issues in CHBrClI purification.

Experimental Protocols

Protocol 1: Chemical Wash and Fractional Vacuum Distillation

This protocol is designed for the bulk purification of this compound to remove iodine and other impurities with significantly different boiling points.

1. Safety First:

  • Perform all steps in a certified chemical fume hood.

  • Wear appropriate PPE: safety goggles, lab coat, and heavy-duty chemical-resistant gloves.

2. Chemical Wash (De-colorization):

  • Place the crude this compound (e.g., 50 g) into a separatory funnel of appropriate size.

  • Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Use approximately 1/4 of the volume of the organic material.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The dense organic layer will be at the bottom.

  • Drain the bottom organic layer into a clean flask. Discard the upper aqueous layer.

  • Return the organic layer to the funnel and repeat the wash if any color remains.

  • Wash the colorless organic layer with deionized water (1 x 50 mL), followed by saturated NaCl solution (brine, 1 x 50 mL).

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes until the liquid is clear.

3. Fractional Vacuum Distillation:

  • Assemble a fractional distillation apparatus suitable for vacuum work. Use a short, insulated Vigreux or packed column.

  • Filter the dried organic liquid into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Slowly apply vacuum and begin heating the distillation flask gently with a heating mantle.

  • Discard the initial small fraction (forerun), which may contain volatile impurities.

  • Collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum achieved.

  • Do not distill to dryness; leave a small residue in the distillation flask to prevent the formation of potentially explosive peroxides.

  • Once collection is complete, turn off the heat and allow the system to cool completely before slowly re-introducing air.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a general method for analyzing the purity of your final product.

1. Sample Preparation:

  • Prepare a dilute solution of your purified this compound in a high-purity volatile solvent like dichloromethane or hexane (e.g., ~1 mg/mL).

2. GC-MS Instrument Conditions (Example):

  • Column: A mid-polarity column like a DB-624 or equivalent is suitable for separating halogenated compounds.

  • Injector Temperature: 200 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • MS Detector: Electron Ionization (EI) mode. Scan a mass range of m/z 40-300.

3. Analysis:

  • Inject 1 µL of your prepared sample.

  • Integrate the resulting chromatogram. The purity is estimated by the area percent of the main product peak relative to the total area of all peaks.

  • Analyze the mass spectrum of the main peak to confirm the identity of this compound and compare the spectra of impurity peaks to a library for tentative identification.

References

Technical Support Center: Synthesis of Bromochloroiodomethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromochloroiodomethane (CHBrClI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and troubleshooting the formation of common byproducts. Our approach is rooted in a deep understanding of the reaction mechanisms and analytical chemistry involved, providing you with the expertise to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from bromodiiodomethane and antimony pentachloride?

A1: The synthesis of this compound via the reaction of bromodiiodomethane (CHBrI₂) with antimony pentachloride (SbCl₅) in a chlorinated solvent like dichloromethane or carbon tetrachloride is a halogen exchange reaction.[1] The primary byproducts arise from incomplete reaction, side reactions, and reactions involving the solvent.

Common Byproducts Include:

  • Unreacted Starting Material: Bromodiiodomethane (CHBrI₂).

  • Over-chlorinated Products: Dichlorobromomethane (CHCl₂Br).

  • Halogen Exchange Variants: Products where bromine or iodine atoms are disproportionately exchanged, leading to mixtures of various trihalomethanes.

  • Solvent-Derived Byproducts: If dichloromethane is used as a solvent, there's a possibility of forming other chlorinated or mixed haloalkanes.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation hinges on precise control over reaction conditions. Key parameters include:

  • Stoichiometry: Use a carefully measured stoichiometric amount of antimony pentachloride. An excess can lead to over-chlorination, while an insufficient amount will result in incomplete conversion of the starting material.

  • Temperature: Maintain a low reaction temperature (e.g., 0 °C) to control the reaction rate and reduce the likelihood of side reactions.[1]

  • Reaction Time: Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. Quenching the reaction too early will leave unreacted starting material, while extended times can promote byproduct formation.

  • Solvent Purity: Ensure the solvent is dry and free of impurities that could react with the reagents.

Q3: What analytical techniques are best for identifying this compound and its byproducts?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis of your reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating the volatile components of the reaction mixture and identifying them based on their mass spectra.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structures of the main product and any isolated byproducts. The chemical shifts and coupling constants provide detailed information about the chemical environment of the protons and carbons.

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting for specific issues you may encounter during your synthesis and analysis.

Problem 1: My GC-MS analysis shows a significant peak corresponding to the starting material, bromodiiodomethane.
  • Potential Cause: Incomplete reaction. This is the most common reason for the presence of starting material in the final product mixture.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Ensure your antimony pentachloride is fresh and has not been deactivated by exposure to moisture. Antimony pentachloride is highly reactive with water.[3]

    • Check Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of antimony pentachloride might be necessary to drive the reaction to completion, but be cautious of over-chlorination.

    • Increase Reaction Time/Temperature: If the reaction is proceeding slowly, consider extending the reaction time or slightly increasing the temperature. Monitor the progress closely by taking aliquots for GC-MS analysis to avoid the formation of other byproducts.

Problem 2: I'm observing multiple peaks in my GC chromatogram with similar fragmentation patterns, making identification difficult.
  • Potential Cause: Formation of a complex mixture of mixed trihalomethanes due to extensive halogen exchange. Antimony pentachloride can facilitate various halogen exchange reactions, leading to a scramble of halogens among the methane molecules.[4]

  • Troubleshooting Workflow:

    cluster_0 Problem: Complex Mixture of Halomethanes A Observe multiple, poorly resolved peaks in GC B Hypothesize extensive halogen exchange A->B C Analyze mass spectra of each peak B->C F Modify reaction conditions: lower temperature, shorter time B->F D Look for characteristic isotopic patterns of Br and Cl C->D E Compare retention times to known standards (if available) C->E G Consider alternative purification methods (e.g., fractional distillation) F->G

    Caption: Troubleshooting workflow for a complex product mixture.

  • Detailed Steps:

    • Mass Spectral Analysis: Carefully examine the mass spectrum of each peak. Look for the molecular ion (M⁺) and characteristic fragment ions. The isotopic patterns of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) are crucial for determining the number of each halogen in a fragment.

    • Predict and Correlate: Based on the reaction, predict the likely mixed halomethanes that could form (e.g., CHBr₂Cl, CHCl₂I, etc.). Compare the expected molecular weights and fragmentation patterns with your experimental data.

    • Optimize Reaction Conditions: To reduce the extent of halogen exchange, try running the reaction at a lower temperature and for a shorter duration. This can help to favor the desired mono-chlorination product.

    • Purification: If a mixture is unavoidable, consider purification techniques such as fractional distillation under reduced pressure to separate the components based on their boiling points.

Problem 3: My NMR spectrum is complex and difficult to interpret.
  • Potential Cause: The presence of multiple, structurally similar byproducts in your purified sample.

  • Troubleshooting Steps:

    • ¹H NMR Analysis:

      • The proton signal for trihalomethanes will be a singlet.

      • The chemical shift is influenced by the electronegativity of the attached halogens. Generally, the more electronegative the halogens, the further downfield (higher ppm) the signal will appear.

      • A mixture of trihalomethanes will show multiple singlets in the region of approximately 5-8 ppm.

    • ¹³C NMR Analysis:

      • The carbon signal will also be a singlet (in a proton-decoupled spectrum).

      • The chemical shift is highly dependent on the attached halogens.

    • Consult Prediction Tools: Utilize NMR prediction software or databases to estimate the chemical shifts of suspected byproducts. This can aid in assigning the signals in your spectrum.

    • 2D NMR Techniques: If available, techniques like HSQC and HMBC can help to correlate proton and carbon signals, providing more definitive structural information, especially if byproducts with more than one proton are suspected (e.g., from solvent reactions).

Data Presentation: Byproduct Identification

The following tables summarize the expected analytical data for the target product and key potential byproducts.

Table 1: Predicted GC-MS Data for this compound and Potential Byproducts

CompoundFormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Isotopic Signatures
This compound (Product) CHBrClI 255.28 M⁺ at 254/256/258 (complex pattern), [CHBrCl]⁺ at 128/130, [CHI]⁺ at 140, [CHBrI]⁺ at 207/209
Bromodiiodomethane (Starting Material)CHBrI₂346.73M⁺ at 346/348, [CHI₂]⁺ at 267, [CHBrI]⁺ at 207/209
DichlorobromomethaneCHBrCl₂163.83M⁺ not always observed, [CHBrCl]⁺ at 128/130, [CHCl₂]⁺ at 83/85
DibromochloromethaneCHBr₂Cl208.28M⁺ not always observed, [CHBr₂]⁺ at 171/173/175, [CHBrCl]⁺ at 128/130
ChloroiodomethaneCH₂ClI176.39M⁺ at 176/178, [CH₂I]⁺ at 141, [CH₂Cl]⁺ at 49/51
BromoiodomethaneCH₂BrI220.84M⁺ at 220/222, [CH₂I]⁺ at 141, [CH₂Br]⁺ at 93/95
Dichloromethane (Solvent)CH₂Cl₂84.93M⁺ at 84/86, [CH₂Cl]⁺ at 49/51

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

CompoundFormulaPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
This compound CHBrClI ~7.0-7.5 ~-10 to -20
BromodiiodomethaneCHBrI₂~6.5-7.0~-40 to -50
DichlorobromomethaneCHBrCl₂~7.2-7.7~30-40
DibromochloromethaneCHBr₂Cl~6.8-7.3~10-20
ChloroiodomethaneCH₂ClI~5.0-5.5~-20 to -30
BromoiodomethaneCH₂BrI~4.5-5.0~-10 to -20
DichloromethaneCH₂Cl₂~5.3~54

Note: Predicted NMR shifts are estimates and can vary based on the prediction software and solvent used. Experimental verification is crucial.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating halomethanes.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify peaks in the total ion chromatogram and analyze their corresponding mass spectra. Compare fragmentation patterns and isotopic distributions with known data or predictions.

Visualization of Reaction Pathways

Start Starting Material Bromodiiodomethane (CHBrI₂) Product Desired Product This compound (CHBrClI) Start->Product Incomplete Reaction Byproduct1 Byproduct Unreacted CHBrI₂ Start->Byproduct1 Insufficient Reagent/Time Byproduct3 Byproduct Halogen Exchange (e.g., CHBr₂Cl) Start->Byproduct3 Side Reaction Reagent Reagent Antimony Pentachloride (SbCl₅) Reagent->Product Desired Reaction Byproduct2 Byproduct Over-chlorination (e.g., CHBrCl₂) Product->Byproduct2 Excess Reagent

Caption: Primary reaction and byproduct formation pathways.

References

Technical Support Center: Optimizing Enantioselective Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enantiose lective halogenation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating chiral halogenated molecules. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you optimize your reaction conditions and achieve your desired outcomes. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid scientific principles.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems you might encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Enantioselectivity (Low ee)

Low enantiomeric excess (ee) is one of the most common hurdles in developing a successful enantioselective halogenation. The root cause often lies in the subtle interplay between the catalyst, substrate, and reaction environment.

Question: My enantioselectivity is poor or non-existent. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to low enantioselectivity. A systematic approach to troubleshooting is crucial.

1. Catalyst-Substrate Mismatch: The chiral catalyst is the heart of the reaction, and its interaction with the substrate dictates the stereochemical outcome.[1]

  • Underlying Cause: The catalyst may not be creating a sufficiently differentiated energetic barrier between the two transition states leading to the (R) and (S) enantiomers. This can be due to steric or electronic incompatibility.

  • Troubleshooting Steps:

    • Screen a Diverse Range of Catalysts: If you are using an organocatalyst like a cinchona alkaloid derivative, consider exploring different members of that family (e.g., quinine vs. quinidine-derived catalysts).[2] If employing a metal-based catalyst, varying the chiral ligand is the first logical step.[3] For instance, moving from a Jacobsen-type salen ligand to a PyBox or BINAP ligand can dramatically alter the chiral pocket.

    • Modify the Substrate: Sometimes, a minor modification to the substrate can enhance its interaction with the catalyst. For example, changing a protecting group or a nearby functional group can improve the "fit" within the catalyst's chiral environment.

2. Incorrect Solvent Choice: The solvent plays a critical role in mediating the interactions between the catalyst and reactants and can influence the stability of the transition states.[4][5]

  • Underlying Cause: A solvent that is too polar might disrupt crucial non-covalent interactions (like hydrogen bonding or ion pairing) between the catalyst and substrate.[1][4] Conversely, a nonpolar solvent might not be sufficient to dissolve all reaction components or stabilize charged intermediates.[4]

  • Troubleshooting Steps:

    • Solvent Screening: Create a systematic screen of solvents with varying polarities and coordinating abilities. Start with common nonpolar solvents like toluene and dichloromethane, and move towards more polar aprotic solvents like THF or acetone.[6] Protic solvents like alcohols are generally avoided unless they are part of the reaction mechanism, as they can interfere with the catalyst.

    • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of properties.

3. Suboptimal Temperature: Temperature directly affects the kinetics of the reaction and the energy difference between the diastereomeric transition states.

  • Underlying Cause: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to lower ee.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is often the most effective way to improve enantioselectivity. Try running the reaction at 0 °C, -20 °C, -50 °C, or even -78 °C.[2]

    • Monitor Reaction Time: Be aware that lowering the temperature will also slow down the reaction rate, so you may need to increase the reaction time accordingly.

4. Presence of Impurities: Water or other protic impurities can interfere with the catalyst, especially if it operates through a Lewis acidic or basic mechanism.

  • Underlying Cause: Impurities can deactivate the catalyst or participate in non-selective background reactions.

  • Troubleshooting Steps:

    • Use Dry Solvents and Reagents: Ensure all solvents are rigorously dried and reagents are of high purity.

    • Perform the Reaction Under an Inert Atmosphere: Using an inert atmosphere of nitrogen or argon can prevent side reactions with atmospheric moisture and oxygen.

Issue 2: Poor Yield and/or Slow Reaction Rate

Even with high enantioselectivity, a reaction is not synthetically useful if the yield is low or the reaction takes an impractically long time.

Question: I'm getting high ee, but my yield is very low, or the reaction is not going to completion. How can I improve the conversion?

Answer:

Optimizing for yield often involves a different set of considerations than optimizing for enantioselectivity.

1. Insufficient Catalyst Activity: The catalyst might be selective but not very active under the chosen conditions.

  • Underlying Cause: The catalytic cycle may have a high activation energy barrier for the turnover-limiting step.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While not always ideal for atom economy, increasing the catalyst loading from, for example, 1 mol% to 5 or 10 mol% can significantly increase the reaction rate.

    • Consider a More Active Catalyst: If increasing the loading is not effective or desirable, you may need to switch to a different class of catalyst known for higher turnover frequencies.

2. Inappropriate Halogen Source: The reactivity of the halogenating agent is a key parameter.

  • Underlying Cause: The halogen source might not be electrophilic enough to react efficiently with the substrate-catalyst complex.

  • Troubleshooting Steps:

    • Screen Halogenating Agents: For chlorinations, common reagents include N-chlorosuccinimide (NCS) and perchlorinated quinones.[6][7] For brominations, N-bromosuccinimide (NBS) is widely used.[8] For fluorinations, sources like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are common choices.[9][10] The choice of reagent can have a profound impact on both reactivity and selectivity.

    • Consider Additives: In some cases, additives can be used to activate the halogen source. For example, a Lewis acid or Brønsted acid can increase the electrophilicity of an N-haloimide.[11]

3. Reaction Temperature: While lower temperatures often favor enantioselectivity, they can also lead to slow reaction rates.

  • Underlying Cause: Insufficient thermal energy to overcome the activation energy of the reaction.

  • Troubleshooting Steps:

    • Find the Optimal Temperature Balance: Systematically increase the temperature in small increments (e.g., from -78 °C to -50 °C, then to -20 °C) and analyze both yield and ee at each point. There is often a "sweet spot" that provides an acceptable balance between selectivity and reaction rate.

Issue 3: Formation of Side Products

The formation of significant amounts of side products can complicate purification and reduce the yield of the desired product.

Question: My reaction is producing multiple products. What are the common side reactions and how can I suppress them?

Answer:

Identifying the structure of the side products is the first step in diagnosing the problem.

1. Dihalogenation or Polyhalogenation: This is particularly common in the α-halogenation of carbonyl compounds.[12][13]

  • Underlying Cause: The mono-halogenated product can be more reactive towards further halogenation than the starting material. This is because the electron-withdrawing halogen atom increases the acidity of the remaining α-protons, facilitating further enolization and reaction.[13]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use no more than one equivalent of the halogenating agent.

    • Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the reagent at all times.

    • Use Acidic Conditions: For carbonyl halogenations, switching from basic to acidic conditions can often prevent polyhalogenation, as the reaction proceeds through the enol, and the rate-determining step is often enol formation.[13]

2. Racemic Background Reaction: A non-catalyzed, non-selective reaction can occur in parallel with the desired enantioselective pathway.

  • Underlying Cause: The halogenating agent may be reactive enough to halogenate the substrate without the intervention of the chiral catalyst.

  • Troubleshooting Steps:

    • Lower the Temperature: This will slow down the background reaction more significantly than the catalyzed reaction in many cases.

    • Use a Less Reactive Halogen Source: Choose a halogenating agent that requires activation by the catalyst to react.

Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions about enantioselective halogenation.

Q1: How do I choose the right type of catalyst (organocatalyst, transition metal, etc.) for my reaction?

A1: The choice of catalyst depends heavily on the substrate and the type of halogenation.

  • Organocatalysts , such as those based on cinchona alkaloids or proline derivatives, are often effective for the α-halogenation of carbonyl compounds (aldehydes and ketones) through enamine or enol catalysis.[6][14] They are also used in phase-transfer catalysis for the halogenation of various substrates.[1]

  • Transition Metal Catalysts (e.g., based on palladium, copper, or cobalt) are frequently used for the halogenation of alkenes and in C-H activation/halogenation reactions.[3][8][15][16] The chiral ligands coordinated to the metal center are crucial for inducing enantioselectivity.

  • Chiral Lewis Acids can activate the substrate or the halogenating agent.

  • Chiral Brønsted Acids , like chiral phosphoric acids, have been shown to be effective in catalyzing enantioselective brominations.[8]

Q2: What is the role of additives in these reactions?

A2: Additives can play several roles:

  • Co-catalysts or Activators: As mentioned, acids can activate halogenating agents.[11] In some systems, a second species is necessary for the catalytic cycle to operate efficiently. For instance, an additive might be required to regenerate the active catalyst.

  • Bases: In reactions that generate an acidic byproduct, a non-nucleophilic base is often added to neutralize it and prevent catalyst deactivation.

  • Suppressing Side Reactions: Additives can sometimes be used to inhibit unwanted reaction pathways.

Q3: For the α-halogenation of a ketone, should I use acidic or basic conditions?

A3: The choice depends on the desired outcome:

  • Acidic conditions are generally preferred for achieving mono-halogenation .[13] The reaction proceeds through the enol intermediate, and the rate-determining step is often the formation of the enol.

  • Basic conditions promote the formation of the enolate. Since the mono-halogenated product is often more acidic than the starting material, it can be deprotonated and halogenated again, leading to polyhalogenation .[12][13] This is exploited in the haloform reaction to identify methyl ketones.[13]

Q4: How does the halogen itself (F, Cl, Br, I) influence the reaction conditions?

A4: The reactivity and mechanism can vary significantly with the halogen.

  • Fluorination: Due to the high electronegativity of fluorine, electrophilic fluorinating agents (like Selectfluor) are highly reactive.[17][18] Enantioselective fluorination is a very active area of research due to the importance of fluorinated compounds in pharmaceuticals.[18][19]

  • Chlorination and Bromination: These are the most common halogenations. A wide variety of electrophilic chlorine and bromine sources are available, offering a range of reactivities.[6][8][20]

  • Iodination: Electrophilic iodine sources like N-iodosuccinimide (NIS) or molecular iodine are often used.[21] Iodolactonization, an intramolecular iodoetherification or iodoesterification, is a powerful method for constructing chiral rings.[21][22]

Data Presentation & Experimental Protocols

Table 1: Effect of Solvent and Temperature on Enantioselective α-Chlorination of an Aldehyde

This table summarizes typical optimization data for the organocatalyzed α-chlorination of octanal using an imidazolidinone catalyst and a perchlorinated quinone as the chlorine source, based on findings in the literature.[6]

EntryCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)ee (%)
120Toluene-108570
220THF-108875
320Acetone-109088
420Acetone-309192
510Acetone-308592

Data is representative and adapted from Brochu, M. P., et al. (2004). J. Am. Chem. Soc., 126, 4108-4109.[6]

General Protocol for Organocatalytic α-Chlorination of Aldehydes

This protocol is a generalized procedure based on established methods.[6][7]

  • Preparation: To a flame-dried reaction vial under an argon atmosphere, add the chiral amine catalyst (e.g., an imidazolidinone derivative, 0.02 mmol, 20 mol%).

  • Addition of Reagents: Add the solvent (e.g., acetone, 1.0 mL) and cool the mixture to the desired temperature (e.g., -30 °C).

  • Substrate Addition: Add the aldehyde (0.1 mmol, 1.0 equiv) to the cooled catalyst solution.

  • Initiation: Add the chlorinating agent (e.g., a perchlorinated quinone, 0.12 mmol, 1.2 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Visualization of the Optimization Workflow

The following diagram illustrates a typical workflow for optimizing an enantioselective halogenation reaction.

G cluster_start Initial Reaction Setup cluster_catalyst Catalyst & Ligand Screening cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Iteration Start Define Substrate & Halogenation Type CatalystScreen Screen Catalyst/Ligand Classes (Organo, TM, Lewis Acid) Start->CatalystScreen Initial Choice LigandTune Fine-tune Ligand Structure CatalystScreen->LigandTune Promising Class Found SolventScreen Solvent Screening (Polarity & Coordinating Ability) LigandTune->SolventScreen Best Ligand Selected TempScreen Temperature Optimization (-78°C to RT) SolventScreen->TempScreen Best Solvent Found ReagentScreen Halogen Source & Additives TempScreen->ReagentScreen Analysis Analyze Yield & Enantioselectivity (ee) ReagentScreen->Analysis Analysis->CatalystScreen Low ee or Yield (Iterate) Analysis->SolventScreen Suboptimal Conditions (Iterate) Optimized Optimized Conditions Analysis->Optimized High ee & Yield

References

Technical Support Center: Synthesis of Chiral Halomethanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral halomethanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing stereogenic centers containing a halogen atom on a methane core. Chiral halomethanes are valuable building blocks in medicinal chemistry and materials science, yet their synthesis presents unique challenges.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Enantioselectivity (Poor Enantiomeric Excess, ee%)

Question: My reaction is producing the desired chiral halomethane, but the enantiomeric excess (ee%) is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a frequent challenge and can stem from several factors related to the catalyst, reaction conditions, and substrate.[3][4]

A. Probable Cause: Catalyst Integrity and Activity

The performance of your chiral catalyst is paramount for achieving high enantioselectivity.[5]

  • Catalyst Purity: Impurities in the chiral catalyst or ligand can disrupt the formation of the active catalytic species, leading to a non-selective background reaction that erodes the ee%.[6]

  • Air and Moisture Sensitivity: Many organometallic catalysts and organocatalysts are sensitive to air and moisture.[6] Exposure can lead to decomposition or the formation of less selective catalytic species.

  • Incorrect Catalyst Loading: Insufficient catalyst loading may allow the uncatalyzed, non-selective reaction to compete, thereby reducing the overall enantioselectivity of the product mixture.[6]

Troubleshooting Steps:

  • Verify Catalyst Purity:

    • Ensure the catalyst and any associated ligands are of high purity. If synthesized in-house, re-purify and thoroughly characterize (e.g., via NMR, elemental analysis).

    • For commercially sourced catalysts, use a fresh batch from a reputable supplier.

  • Ensure Anhydrous and Inert Conditions:

    • Flame-dry all glassware immediately before use.

    • Use freshly distilled, anhydrous solvents.

    • Conduct the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).

  • Optimize Catalyst Loading:

    • Systematically screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). A higher loading may be necessary to outcompete the background reaction.

B. Probable Cause: Suboptimal Reaction Conditions

The reaction environment plays a critical role in the stereochemical outcome of the reaction.[3]

  • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the non-selective pathway, leading to a decrease in ee%. Lower temperatures generally favor higher enantioselectivity.[3]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state.[3][7] The polarity and coordinating ability of the solvent are key factors.[6][7]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to product racemization.[3]

Troubleshooting Steps:

  • Temperature Screening:

    • Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal balance between reaction rate and enantioselectivity.

  • Solvent Screening:

    • Test a variety of anhydrous solvents with different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes).

  • Monitor Reaction Progress:

    • Track the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the point of maximum conversion and ee%. Quench the reaction at this point to prevent potential racemization.

Issue 2: Product Racemization

Question: I've successfully synthesized my chiral halomethane with high initial enantioselectivity, but the ee% decreases during workup or purification. What's causing this racemization and how can I prevent it?

Answer: Racemization is the conversion of an enantiomerically enriched sample into a racemic mixture and can occur if the stereocenter is labile under the experimental conditions.[8][9]

A. Probable Cause: Unstable Stereocenter

The stability of the chiral center is crucial. Halomethanes can be susceptible to racemization, especially if the carbon bearing the halogen is also adjacent to a group that can stabilize a carbocation or carbanion intermediate.

  • SN1-type Racemization: If the halide can dissociate to form a planar carbocation, subsequent nucleophilic attack can occur from either face, leading to a racemic mixture.[8][9] This is more likely with tertiary halides or in polar, protic solvents.

  • Enolization-driven Racemization: If the chiral center is alpha to a carbonyl group, acidic or basic conditions can promote enolization, which temporarily destroys the stereocenter, leading to racemization upon reprotonation.[8][10]

Troubleshooting Steps:

  • Avoid Harsh pH Conditions:

    • During aqueous workup, use buffered solutions or mild acids/bases (e.g., saturated NH4Cl, saturated NaHCO3) instead of strong acids or bases.

    • Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions.

  • Modify Purification Method:

    • Chromatography: Use neutral silica gel or alumina for column chromatography. Deactivated silica gel (by adding a small percentage of a neutral or basic solvent like triethylamine to the eluent) can also be beneficial.

    • Distillation: If the product is volatile, distillation under reduced pressure at the lowest possible temperature can minimize thermal racemization.

  • Product Handling and Storage:

    • Store the purified chiral halomethane at low temperatures and under an inert atmosphere to minimize decomposition and racemization over time.

Issue 3: Difficulty with Purification

Question: I'm struggling to separate my chiral halomethane from the starting materials and byproducts. What are some effective purification strategies?

Answer: The purification of chiral halomethanes can be challenging due to their potential volatility and reactivity.[11]

A. Probable Cause: Similar Physical Properties

The target compound may have similar polarity and volatility to impurities, making separation by standard techniques difficult.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Column Chromatography: Experiment with different solvent systems (eluents) of varying polarities. A shallow gradient of a more polar solvent in a nonpolar solvent can often improve separation.

    • Preparative HPLC/SFC: For high-purity samples, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be highly effective for separating enantiomers and closely related impurities.[12][]

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification method.[11]

  • Chemical Derivatization:

    • In some cases, it may be beneficial to convert the halomethane to a less volatile, more easily purified derivative. After purification, the original halomethane can be regenerated.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing chiral halomethanes?

There are several key approaches to synthesizing chiral halomethanes:

  • Asymmetric Halogenation: This involves the direct, enantioselective halogenation of a prochiral substrate using a chiral catalyst.[1][14] This can be achieved through organocatalysis, transition-metal catalysis, or biocatalysis.[15][]

  • Halogenative Cyclization (Halocyclization): Olefins containing a tethered nucleophile can undergo cyclization initiated by an electrophilic halogen source in the presence of a chiral catalyst to form cyclic chiral halomethanes.[14][17]

  • Nucleophilic Substitution (SN2): A classic method involving the displacement of a suitable leaving group (e.g., a sulfonate) with a halide nucleophile.[18] This reaction proceeds with inversion of stereochemistry.

  • From Chiral Alcohols: Chiral alcohols can be converted to chiral halomethanes using various reagents (e.g., Appel reaction, SOCl2). The stereochemical outcome (retention or inversion) depends on the specific reagent and reaction conditions.

Q2: How can I determine the enantiomeric excess (ee%) of my chiral halomethane product?

Several analytical techniques are commonly used to determine the ee%:[19][20]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method. The enantiomers are separated on a chiral stationary phase (CSP), and their relative amounts are determined by integrating the peak areas.[21]

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile halomethanes. Similar to HPLC, a chiral stationary phase is used to separate the enantiomers.[22]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent than HPLC, making it a greener alternative.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce different chemical shifts for the two enantiomers, allowing for their quantification by integration.[19]

Analytical Technique Principle Typical Use Case
Chiral HPLC Differential interaction with a chiral stationary phase.[21]Broadly applicable, considered a gold standard for many compounds.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.[22]Volatile and thermally stable halomethanes.
Chiral SFC Separation using a supercritical fluid as the mobile phase.[12]High-throughput screening and preparative separations.
NMR Spectroscopy Use of chiral additives to induce diastereomeric environments.[19]Can provide absolute configuration information with appropriate standards.

Q3: What are some common electrophilic halogenating reagents used in asymmetric synthesis?

A variety of reagents are available, and the choice depends on the specific reaction and substrate:

  • N-Halosuccinimides (NCS, NBS, NIS): N-chlorosuccinimide, N-bromosuccinimide, and N-iodosuccinimide are common, easy-to-handle crystalline solids.

  • Di-halo compounds (e.g., I2, Br2): While highly reactive, their use in catalytic asymmetric reactions can be challenging due to high background reactivity.[1][2]

  • Other sources: Reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and others are also employed.

Q4: Can you illustrate a general workflow for troubleshooting low enantioselectivity?

Certainly. A systematic approach is crucial.

G start Low Enantioselectivity Observed catalyst Verify Catalyst Integrity - Purity Check - Fresh Batch - Proper Handling start->catalyst conditions Optimize Reaction Conditions - Temperature Screen - Solvent Screen - Concentration catalyst->conditions If catalyst is OK substrate Evaluate Substrate - Purity - Steric/Electronic Effects conditions->substrate If conditions optimized analysis Confirm Analytical Method - Baseline Separation? - Correct Integration? substrate->analysis If substrate is OK racemization Check for Racemization - During Reaction? - During Workup/Purification? analysis->racemization If analysis is robust success High Enantioselectivity Achieved racemization->success If racemization is prevented

Caption: Troubleshooting workflow for low enantioselectivity.

III. Experimental Protocol Example: Asymmetric α-Chlorination

This protocol is a generalized example based on established methodologies for the asymmetric α-chlorination of an acyl halide, a common precursor for various chiral molecules.[1]

Objective: To synthesize an α-chloro ester with high enantioselectivity.

Reaction Scheme: A tandem asymmetric halogenation/esterification process.[1]

Materials:

  • Acyl halide (e.g., Phenylacetyl chloride)

  • Chiral amine catalyst (e.g., a derivative of benzoylquinine)

  • Electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS)

  • Tertiary amine base (e.g., Triethylamine)

  • Alcohol (e.g., Benzyl alcohol)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Under an inert atmosphere (Argon), add the chiral amine catalyst and the tertiary amine base to a flame-dried round-bottom flask.

  • Add anhydrous toluene via syringe and cool the mixture to the desired reaction temperature (e.g., -78 °C).

  • In a separate flask, dissolve the acyl halide in anhydrous toluene.

  • Slowly add the acyl halide solution to the stirred catalyst mixture.

  • After a short stirring period, add the electrophilic chlorine source in one portion.

  • Stir the reaction for the predetermined time, monitoring by TLC or GC for the consumption of the starting material.

  • Upon completion, add the alcohol to the reaction mixture to quench the reaction and form the ester.

  • Allow the reaction to warm to room temperature.

  • Proceed with an aqueous workup (e.g., wash with saturated NaHCO3 and brine).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add catalyst & base to flask add_solvent 2. Add anhydrous solvent & cool setup->add_solvent add_acyl 3. Add acyl halide solution add_solvent->add_acyl add_cl 4. Add chlorine source add_acyl->add_cl stir 5. Stir & Monitor add_cl->stir quench 6. Quench with alcohol stir->quench workup 7. Aqueous workup quench->workup purify 8. Purify by chromatography workup->purify analyze 9. Analyze yield & ee% purify->analyze

Caption: Workflow for asymmetric α-chlorination.

IV. References

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic, Asymmetric α-Halogenation. Journal of the American Chemical Society, 124(23), 6626–6635. --INVALID-LINK--

  • Whitehead, D. C., & Borhan, B. (2010). Asymmetric Halofunctionalization of Olefins. Chemistry LibreTexts. --INVALID-LINK--

  • Bulis, A. R., & Mattson, A. E. (2020). Halogen Bonds in Asymmetric Catalysis. Frontiers in Chemistry, 8, 584. --INVALID-LINK--

  • Schroeder, G. M., & Fasan, R. (2023). Asymmetric catalysis by flavin-dependent halogenases. Archives of Biochemistry and Biophysics, 737, 109545. --INVALID-LINK--

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic, Asymmetric α-Halogenation. Request PDF. --INVALID-LINK--

  • Gribble, G. W. (2010). Stereoselective Halogenation in Natural Product Synthesis. Accounts of Chemical Research, 43(10), 1339–1351. --INVALID-LINK--

  • Wikipedia. (n.d.). Trihalomethane. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. --INVALID-LINK--

  • BOC Sciences. (n.d.). Expert Chiral Synthesis Services. --INVALID-LINK--

  • Wikipedia. (n.d.). Racemization. --INVALID-LINK--

  • Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Low Enantioselectivity in Chroman Synthesis. --INVALID-LINK--

  • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. --INVALID-LINK--

  • ACS Axial. (2019). Solvent Steers Chiral Synthesis. --INVALID-LINK--

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. RESEARCH INVENTION JOURNAL OF SCIENTIFIC AND EXPERIMENTAL SCIENCES, 3(3), 69-74. --INVALID-LINK--

  • Stevens, E. (2018). stereochemistry halomethane. YouTube. --INVALID-LINK--

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. --INVALID-LINK--

  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. --INVALID-LINK--

  • Chemistry-For-Everyone. (2024). What Is Racemization In Organic Chemistry? YouTube. --INVALID-LINK--

  • Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. --INVALID-LINK--

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. --INVALID-LINK--

  • YouTube. (2022). Stereochemistry: Substrate and Auxiliary Stereochemical Control. --INVALID-LINK--

  • Hilaris Publisher. (2024). The Role of Chiral Catalysts in Modern Organic Synthesis. --INVALID-LINK--

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. --INVALID-LINK--

  • University of Bristol. (n.d.). Introduction to Stereoselective Organic Synthesis. --INVALID-LINK--

  • Wikipedia. (n.d.). Chiral analysis. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Chiral Purity Determination. --INVALID-LINK--

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. --INVALID-LINK--

  • Chemist Library. (n.d.). Chiral Separation Techniques. --INVALID-LINK--

  • Phenomenex. (n.d.). Chiral HPLC Separations. --INVALID-LINK--

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. --INVALID-LINK--

  • Coupland, C. E., et al. (2010). Halomethane production in plants: Structure of the biosynthetic SAM-dependent halide methyltransferase from Arabidopsis thaliana. Angewandte Chemie International Edition, 49(20), 3465-3468. --INVALID-LINK--

  • ResearchGate. (2018). Overview on the Recent Strategies for the Enantioselective Synthesis of 1, 1-Diarylalkanes, Triarylmethanes and Related Molecules Containing the Diarylmethine Stereocenter. --INVALID-LINK--

  • OAE Publishing Inc. (n.d.). The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organocatalysts. --INVALID-LINK--

  • BOC Sciences. (n.d.). Chiral Analysis & Separation. --INVALID-LINK--

  • Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. --INVALID-LINK--

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 19.11: Racemization. --INVALID-LINK--

  • NC State University Libraries. (n.d.). 5.12 Chirality in Nature and Chiral Environments. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. --INVALID-LINK--

  • YouTube. (2020). Inversion, Retention and Racemisation - Haloalkanes And Haloarenes #21. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry. --INVALID-LINK--

  • ResearchGate. (2023). Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols. --INVALID-LINK--

  • MDPI. (2024). Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. --INVALID-LINK--

References

Technical Support Center: Bromochloroiodomethane (CHBrClI)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bromochloroiodomethane (CHBrClI). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile trihalomethane. Here, we address common challenges encountered during its synthesis, purification, and handling to help you improve both yield and purity. This document is structured as a series of troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying scientific principles.

Troubleshooting Guide: Synthesis & Purification

This section tackles specific problems you might face during your experimental work.

Issue 1: Low Yield of this compound in Synthesis

You've completed the synthesis, but the crude yield is significantly lower than expected.

This is a common issue often stemming from incomplete reactions or competing side reactions. Let's break down the potential causes and solutions.

Potential Cause & Recommended Solution

Potential Cause Scientific Rationale & Recommended Solution
Incomplete Halogen Exchange The synthesis of CHBrClI often involves a halogen exchange reaction, for instance, reacting bromodiiodomethane with a chlorinating agent like antimony pentachloride.[1][2] If the reaction does not go to completion, you will have a significant amount of starting material left. Solution: 1. Optimize Stoichiometry: Ensure the chlorinating agent is present in a slight stoichiometric excess to drive the reaction forward. 2. Increase Reaction Time: Monitor the reaction progress using GC-MS or TLC. If starting material persists, extend the reaction time. 3. Temperature Control: While the reaction is often initiated at 0°C, a slow warm-up to room temperature may be necessary to ensure completion.[2] However, avoid excessive heat, which can promote side reactions.
Formation of Poly-halogenated Byproducts The reaction environment can lead to the formation of other halogenated methanes, such as dibromochloromethane (CHBr₂Cl), dichlorobromomethane (CHBrCl₂), or even starting material disproportionation.[3] Solution: 1. Controlled Reagent Addition: Add the halogenating agent slowly and at a controlled temperature (e.g., 0°C or below) to minimize localized areas of high concentration that can lead to over-halogenation. 2. Choice of Solvent: Use an inert solvent like dichloromethane or tetrachloromethane that does not participate in the reaction.[1][2]
Product Decomposition This compound can be sensitive to heat and light, potentially decomposing during the reaction or workup.[4] Decomposition can be catalyzed by certain metals.[5] Solution: 1. Maintain Low Temperatures: Keep the reaction and workup temperatures as low as practically possible. 2. Protect from Light: Use amber glassware or cover your reaction vessel with aluminum foil.[4] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and address low yield issues.

LowYieldTroubleshooting start Low Crude Yield Detected check_sm Analyze Crude Mixture (GC-MS, NMR) Is unreacted starting material present? start->check_sm is_byproduct Are significant byproducts (e.g., CHBr2Cl, CHCl2I) present? check_sm->is_byproduct No optimize_stoichiometry Increase stoichiometry of limiting reagent. Extend reaction time. check_sm->optimize_stoichiometry Yes is_degradation Signs of degradation? (e.g., discoloration, tar formation) is_byproduct->is_degradation No control_addition Slow reagent addition at low temp. Ensure proper mixing. is_byproduct->control_addition Yes protect_reaction Use amber glassware. Conduct under inert atmosphere. Maintain lower temperatures. is_degradation->protect_reaction Yes end_node Yield Improved is_degradation->end_node No, consult literature for alternative routes. optimize_stoichiometry->end_node control_addition->end_node protect_reaction->end_node

Caption: A decision tree for troubleshooting low yields.

Issue 2: Difficulty in Purifying this compound

You have a crude product, but separating the desired CHBrClI from impurities is proving challenging.

The primary challenge in purification is the presence of other halogenated methanes with similar physical properties.

Purification Method Comparison

Method Advantages Disadvantages & Troubleshooting
Fractional Distillation Effective for separating compounds with different boiling points.The boiling points of CHBrClI (~157-190°C) and potential impurities can be close.[6][7] Troubleshooting:Use a Vacuum: Distilling under reduced pressure lowers the boiling points and can increase the boiling point difference between components, improving separation. It also minimizes thermal decomposition. • High-Efficiency Column: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).
Preparative Chromatography Can provide high purity.CHBrClI is relatively volatile, which can make column chromatography on silica or alumina challenging. Troubleshooting:Use a Volatile Eluent: Select a low-boiling point solvent system (e.g., hexanes/dichloromethane) to facilitate solvent removal post-purification. • Keep it Cold: Run the column in a cold room or with a cooling jacket to reduce the volatility of the compound.
Preparative GC Offers excellent separation and high purity for small quantities.Limited to small-scale purifications. Requires specialized equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis?

The most common impurities are typically other mixed halogenated methanes that arise from incomplete reactions or side reactions. These include:

  • Starting Materials: e.g., Bromodiiodomethane or Chlorodiiodomethane.[7]

  • Over-halogenated products: e.g., Dichlorobromomethane (CHBrCl₂).

  • Products from disproportionation: e.g., Dibromochloromethane (CHBr₂Cl).

  • Isomeric Impurities: While CHBrClI itself has enantiomers (R and S forms), positional isomers are not possible.[8][9] However, in related syntheses, regioisomers can be a significant concern.[10]

Q2: How can I reliably assess the purity of my final product?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. GC will separate volatile impurities, and the mass spectrometer will help in their identification based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a single peak for CHBrClI. The chemical shift will be indicative of the halogen environment. Impurities will present as additional peaks. ¹³C NMR is also useful for confirming the presence of a single carbon environment.

  • High-Performance Liquid Chromatography (HPLC): While less common for such volatile compounds, a reverse-phase HPLC method can be developed for purity assessment.[11]

Q3: My purified this compound is turning yellow/brown upon storage. What is happening and how can I prevent it?

This discoloration indicates decomposition. Halogenated hydrocarbons can degrade over time, often accelerated by exposure to light, air (oxygen), and heat.[4][5][12]

Prevention Strategy:

  • Storage Conditions: Store the purified compound in an amber vial at low temperature (-20°C is recommended).[6] The container should be tightly sealed.

  • Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and improve stability.

  • Use of Stabilizers: While not always desirable if the compound is for a specific reaction, small amounts of stabilizers can be added. For halogenated solvents, antioxidants or acid acceptors are sometimes used to prevent degradation.[5][13] For instance, ortho-esters have been patented as stabilizers for halogenated hydrocarbons.[14]

General Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis & Storage reagents Reactants (e.g., CHBrI2 + SbCl5) reaction Reaction under Inert Atmosphere (0°C to RT) reagents->reaction quench Quench Reaction (e.g., with water/ice) reaction->quench extract Organic Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate Crude Product (Rotary Evaporation) dry->concentrate distill Purification (e.g., Vacuum Distillation) concentrate->distill analyze Purity Analysis (GC-MS, NMR) distill->analyze store Store Purified Product (-20°C, Amber Vial) analyze->store

Caption: A general workflow for the synthesis and purification of CHBrClI.

Q4: What are the key safety precautions when handling this compound?

This compound is a halogenated compound and should be handled with care.[15]

  • Engineering Controls: Always work in a well-ventilated fume hood.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[16][17]

  • Avoid Inhalation: The compound is harmful if inhaled and may cause respiratory irritation.

  • Skin/Eye Contact: It can cause skin irritation and serious eye damage. In case of contact, flush the affected area with plenty of water immediately.[18]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour down the drain.[17]

References

Technical Support Center: Resolution of CHBrClI Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of bromochloroiodomethane (CHBrClI). This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar simple, chiral halogenated methanes. As these molecules represent a fundamental class of stereoisomers, their effective separation is crucial for studies in stereochemistry, parity violation, and asymmetric synthesis.

This document provides in-depth, field-proven insights into the primary methods for separating enantiomers of CHBrClI. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring each step is a self-validating part of a robust methodology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the separation of CHBrClI and related chiral molecules.

Q1: Why is it so difficult to separate the enantiomers of CHBrClI?

Enantiomers are mirror-image isomers that cannot be superimposed. For a simple molecule like CHBrClI, the (R)- and (S)-enantiomers have identical physical properties, including boiling point, melting point, solubility, and polarity.[1][2][3][4] Standard separation techniques like distillation or conventional chromatography, which rely on differences in these physical properties, are therefore ineffective.[2][5] To separate them, one must introduce a chiral environment or agent that interacts differently with each enantiomer.[5][6]

Q2: What are the principal methods for resolving a racemic mixture of CHBrClI?

There are three primary strategies applicable to a small, neutral molecule like CHBrClI:

  • Chiral Chromatography: This is the most direct and powerful method, especially for analytical purposes. It uses a stationary phase that is itself chiral, leading to differential interaction with the enantiomers and thus different retention times.[6][7] Chiral Gas Chromatography (GC) is particularly well-suited for volatile compounds like CHBrClI.[8][9]

  • Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent (often an enzyme) that preferentially converts one enantiomer into a new product at a faster rate than the other.[10] The result is an enantioenriched sample of the less reactive starting material.[10]

  • Diastereomeric Crystallization (via Derivatization): This classical method involves chemically converting the enantiomers into diastereomers by reacting them with a pure chiral resolving agent.[11][12] Diastereomers have different physical properties and can be separated by standard techniques like crystallization.[1][3] For CHBrClI, this would require derivatization to introduce a functional group (e.g., an acid or base) capable of reacting with a resolving agent.[2]

Q3: Is asymmetric synthesis a viable alternative to resolution?

Yes, and it is often the preferred industrial method to avoid discarding 50% of the material, which is an inherent drawback of resolution.[12] Asymmetric synthesis, also known as chiral synthesis, aims to create a specific enantiomer directly from achiral or prochiral starting materials using chiral catalysts or auxiliaries.[13][][15] However, developing a novel asymmetric synthesis can be a complex and resource-intensive process. Resolution techniques remain crucial for obtaining pure enantiomers for initial studies, for validating analytical methods, and in cases where asymmetric routes are not yet established.[7]

Part 2: Troubleshooting Guide: Chiral Gas Chromatography (GC)

Chiral GC is arguably the most effective and widely used method for the analytical-scale separation of volatile chiral halocarbons. A study on the closely related chlorofluoroiodomethane (CHFClI) successfully demonstrated its separation using a cyclodextrin-based chiral stationary phase, making this the most promising approach for CHBrClI.[16]

Common Issues & Solutions

Q1: I am seeing no separation (a single peak) for my racemic CHBrClI sample. What is the problem?

  • Causality: This indicates that the chiral stationary phase (CSP) is not discriminating between the enantiomers under the current conditions. Chiral recognition in GC relies on the formation of transient, diastereomeric complexes between the analyte and the CSP, which requires an optimal temperature and interaction mechanism.[6][9]

  • Troubleshooting Protocol:

    • Verify Column Choice: Ensure you are using a chiral column. For small, halogenated compounds, derivatized cyclodextrin phases are the industry standard.[17][18] Phases like octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin have proven effective for similar molecules.[16]

    • Optimize Temperature: Chiral separations are highly sensitive to temperature. The Gibbs-Helmholtz equation dictates that enantioselectivity (α) is inversely proportional to temperature.

      • Action: Decrease the column temperature significantly. Start with a low isothermal temperature (e.g., 20-40°C). Cryogenic temperatures may be required for optimal separation of highly volatile molecules.[16] Run a temperature gradient from low to high to find the optimal elution temperature.

    • Check Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects peak efficiency. An excessively high flow rate can reduce the time available for interaction with the CSP, diminishing resolution.

      • Action: Optimize the flow rate. Start around 1 mL/min for a 0.25 mm ID column and adjust downwards to see if resolution improves, though this may increase run time.

Q2: My peaks are broad, and the resolution is poor (Rs < 1.5). How can I improve peak shape and separation?

  • Causality: Broad peaks can result from several factors including poor column efficiency, slow injection, or suboptimal temperature. Resolution (Rs) is a function of both selectivity (α) and efficiency (N). While lowering the temperature increases selectivity, it can also broaden peaks due to slower kinetics.

  • Troubleshooting Protocol:

    • Injection Technique: Ensure a fast, clean injection. Use a split injection with a high split ratio (e.g., 100:1) to ensure a narrow sample band is introduced to the column.

    • Temperature Program: An isothermal run at a very low temperature might lead to excessive peak broadening.

      • Action: Implement a slow temperature ramp. Start at a low temperature (e.g., 20°C) and increase it slowly (e.g., 1-2°C/min). This will keep the peaks sharp while still benefiting from the higher selectivity at lower temperatures.

    • Column Conditioning: An old or contaminated column will exhibit poor efficiency.

      • Action: Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Experimental Workflow & Data

Below is a sample workflow and a table summarizing typical starting parameters for method development.

dot

Caption: Workflow for Chiral GC Method Development.

Table 1: Recommended Starting Parameters for Chiral GC of CHBrClI

ParameterRecommended Starting ValueRationale
Column Derivatized γ-cyclodextrin (e.g., Lipodex E)Proven effectiveness for analogous small, halogenated methanes like CHFClI.[16]
Carrier Gas Helium or HydrogenStandard carrier gases providing good efficiency.
Flow Rate 1.0 mL/min (for 0.25 mm ID column)A good starting point for balancing resolution and analysis time.
Injection Mode Split (100:1 ratio)Ensures a narrow band of analyte is introduced, maximizing peak efficiency.
Injector Temp. 150 - 200 °CEnsures rapid volatilization without causing thermal degradation.
Oven Program Isothermal at 30°C for 10 min, then ramp 2°C/min to 100°CA low starting temperature is critical for chiral recognition; a slow ramp helps elute peaks sharply.
Detector ECD (Electron Capture Detector) or FID (Flame Ionization)ECD is highly sensitive to halogenated compounds. FID is a robust, universal detector.
Part 3: Troubleshooting Guide: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that leverages the stereoselectivity of a catalyst to differentiate between enantiomers.[10] For halogenated compounds, haloalkane dehalogenases (HLDs) are particularly promising enzymes.[19] These enzymes catalyze the cleavage of the carbon-halogen bond, often with high enantioselectivity, preferring one enantiomer over the other.[19]

Common Issues & Solutions

Q1: My reaction is not proceeding, or is extremely slow.

  • Causality: This could be due to enzyme inhibition, incorrect buffer conditions (pH, co-factors), or the chosen HLD having no activity towards CHBrClI.

  • Troubleshooting Protocol:

    • Enzyme Selection: Not all HLDs are the same. They possess broad but distinct substrate specificities.[19]

      • Action: Screen a panel of different HLDs from various sources (e.g., LinB, DhaA, DbjA) to find one active towards your substrate.[19]

    • Buffer Conditions: Enzyme activity is critically dependent on pH and temperature.

      • Action: Consult the literature or supplier data for the optimal pH and temperature for the chosen HLD. Ensure the buffer has the correct ionic strength and lacks any inhibitory components.

    • Substrate Concentration: High concentrations of organic substrates can be toxic to enzymes.

      • Action: Run the reaction at a lower substrate concentration. If solubility is an issue, a co-solvent like DMSO may be used, but keep its concentration low (<5% v/v) as it can also denature the enzyme.

Q2: The reaction works, but the enantiomeric excess (ee) of the remaining starting material is low.

  • Causality: A low ee indicates that the enzyme is not highly selective (low E-value). The E-value (Enantioselectivity value) is a measure of the relative rate of reaction of the two enantiomers. A high E-value (>200) is needed for an effective resolution.[19]

  • Troubleshooting Protocol:

    • Stop the Reaction at ~50% Conversion: The maximum ee for the remaining starting material in a kinetic resolution is achieved at or slightly beyond 50% conversion of the racemate. Letting the reaction proceed further will consume the "wrong" enantiomer, lowering the ee.

      • Action: Monitor the reaction progress over time using chiral GC. Create a time course to determine when ~50% of the starting material has been consumed and stop the reaction at that point.

    • Screen Different Enzymes: The most critical factor for ee is the intrinsic selectivity of the enzyme.

      • Action: As in the previous point, screen different HLDs. Enantioselectivity is highly dependent on the precise fit of the substrate in the enzyme's active site.[19]

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the enzyme's selectivity, although it will also slow the reaction rate.

      • Action: Try running the reaction at a lower temperature (e.g., room temperature or 15°C) and monitor both the rate and the ee.

dot

Kinetic_Resolution_Logic cluster_output Final Products Racemate Racemic CHBrClI (R)-CHBrClI + (S)-CHBrClI Reaction Reaction Progress Racemate->Reaction Enzyme Chiral Catalyst (e.g., Haloalkane Dehalogenase) Enzyme->Reaction k_fast for (R) k_slow for (S) Product Product (R)-CHBr(OH)I + Cl- Reaction->Product Preferential conversion of one enantiomer Unreacted Unreacted Starting Material Enriched in (S)-CHBrClI Reaction->Unreacted Remaining, less reactive enantiomer Separation Physical Separation (e.g., Extraction, Chromatography) Product->Separation Unreacted->Separation Final_Product Isolated Product Separation->Final_Product Final_SM Isolated Enantioenriched Starting Material Separation->Final_SM

Caption: Logical flow of an enzymatic kinetic resolution.

References

Technical Support Center: Troubleshooting Trihalomethane (THM) Analysis in Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trihalomethane (THM) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying THMs—such as chloroform, bromodichloromethane, dibromochloromethane, and bromoform—in water samples. These compounds, often formed as disinfection byproducts (DBPs), are regulated due to potential health risks.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Sample Collection and Preservation

Proper sample collection and preservation are the foundation of reliable THM analysis. Errors at this stage can lead to irreversible data quality issues.

FAQs on Sample Collection & Preservation

Q1: My THM results are biased high and are not reproducible. What could be the cause at the collection stage?

A1: This is a classic sign of continued THM formation after sample collection. The primary cause is the failure to completely quench the residual disinfectant (e.g., chlorine) in the water sample.

  • Causality: THMs form when a disinfectant like chlorine reacts with natural organic matter in the water.[2][4] If free chlorine remains in the sample vial, this reaction will continue, artificially inflating the THM concentration over time.[5] The rate of this formation is influenced by factors like temperature and pH.[1][6]

  • Troubleshooting Protocol:

    • Ensure Proper Quenching: Before collecting the sample, add a quenching agent to the vial.

      • Ascorbic acid is commonly used (approx. 25 mg per 40 mL vial) to neutralize chlorine.[7][8]

      • Sodium thiosulfate (approx. 3 mg per 40 mL vial) is an alternative, particularly if certain other volatile organic compounds (VOCs) are of interest.

    • Verify Complete Dechlorination: If you suspect your quenching is insufficient, test the sample for residual chlorine after adding the quenching agent.

    • Control Temperature: Immediately after collection, chill the samples to 4°C to slow down any potential residual reactions.

Q2: I'm observing low or variable recovery of THMs, especially chloroform. What's the likely issue?

A2: Loss of volatile analytes is a common problem, often due to improper sample handling that introduces headspace or exposes the sample to air.

  • Causality: THMs, particularly chloroform, are volatile.[9] Any air bubbles (headspace) in the sample vial provide a space for the THMs to partition out of the water phase, leading to their loss when the vial is opened for analysis.

  • Troubleshooting Protocol:

    • Headspace-Free Sampling: Fill the sample vial completely until a positive (convex) meniscus is formed at the top.[7]

    • Proper Capping: Place the cap on the vial and screw it down firmly. The septum, typically lined with Teflon®, should be in direct contact with the water.[7]

    • Check for Bubbles: After capping, invert the vial and tap it gently. If you see any air bubbles, discard the sample and collect a new one.

    • Minimize Agitation: Handle samples gently to avoid agitating the water, which can promote volatilization.

Section 2: Sample Preparation and Extraction

The two primary methods for extracting THMs from water are Purge and Trap (P&T) and Liquid-Liquid Extraction (LLE). Each has its own set of potential challenges.

Analytical Workflow Overview

THM Analysis Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Collection Collect Sample (Headspace-Free) Quench Add Quenching Agent (e.g., Ascorbic Acid) Collection->Quench Store Store at 4°C Quench->Store P_T Purge and Trap (P&T) (e.g., EPA 524.2) Store->P_T Method Choice LLE Liquid-Liquid Extraction (LLE) (e.g., EPA 551.1) Store->LLE Method Choice GC Gas Chromatography (GC) P_T->GC LLE->GC MS Mass Spectrometry (MS) or ECD GC->MS Data Data Analysis & QC MS->Data

Caption: General workflow for THM analysis from collection to data interpretation.

FAQs on Purge and Trap (P&T) Analysis (e.g., EPA Method 524.2)

Q3: My P&T system is showing poor recovery for later-eluting THMs like bromoform.

A3: This issue often points to problems with the trap or inefficient desorption.

  • Causality: The adsorbent materials in the trap must efficiently capture the THMs during the purge cycle and then release them completely during the desorb cycle. If the desorb temperature is too low or the time is too short, heavier compounds like bromoform may not be fully transferred to the GC.[10]

  • Troubleshooting Protocol:

    • Check Desorb Parameters: Ensure your desorb temperature and time are adequate for all target analytes. A longer desorb time may be necessary, but be aware that this can also transfer more water to the GC.[10]

    • Verify Trap Integrity: The trap itself can degrade over time. If performance has declined, consider replacing the trap. Traps can also be bad out of the box.[10]

    • Optimize Dry Purge: The dry purge step helps remove water, but an excessive flow rate or duration can cause volatile analytes to be blown off the trap before desorption.[11] You may need to lower the dry purge flow.[10]

Q4: I'm seeing significant water interference in my GC/MS system, leading to poor chromatography and MS source issues.

A4: Excessive water transfer from the P&T system is a common challenge with EPA Method 524.2.[12]

  • Causality: The purge process saturates the gas stream with water vapor, which is then carried onto the trap. While a dry purge step helps, some water will always be transferred during desorption. Too much water can degrade GC column performance and contaminate the MS ion source.[12]

  • Troubleshooting Protocol:

    • Optimize Dry Purge: Adjust the dry purge time and flow rate to maximize water removal without losing the most volatile analytes.

    • Check Condensate Trap: Ensure the condensate trap in your P&T system is functioning correctly and that its temperature settings are appropriate.[11]

    • Reduce Desorb Time: Some newer methods, like EPA 524.3, allow for shorter desorb times (e.g., 1 minute) specifically to reduce water transfer.[10]

    • Inlet Maintenance: Ensure your GC inlet liner is clean and appropriate for water-rich samples. A blocked or dirty liner can exacerbate problems.

FAQs on Liquid-Liquid Extraction (LLE) Analysis (e.g., EPA Method 551.1)

Q5: I'm getting inconsistent extraction efficiencies and poor reproducibility with my LLE procedure.

A5: This can be caused by several factors, including inconsistent technique, solvent issues, or emulsion formation.

  • Causality: LLE relies on the partitioning of THMs from the aqueous sample into an organic solvent (like pentane or methyl tert-butyl ether, MTBE).[9][13] The efficiency of this process depends on factors like the solvent-to-water ratio, mixing energy, and the absence of emulsions.[9]

  • Troubleshooting Protocol:

    • Standardize Shaking/Mixing: Use a mechanical shaker for a consistent time and speed for all samples and standards to ensure uniform extraction. Manual shaking is a major source of variability.

    • Check Solvent Purity: Use high-purity solvents. Contaminants in the extraction solvent are a common source of interference and can affect extraction efficiency.[14][15]

    • Salting Out: Adding a salt like anhydrous sodium sulfate can increase the ionic strength of the aqueous phase, which decreases the solubility of THMs and drives them into the organic solvent, improving extraction efficiency.[16]

Q6: An emulsion is forming between the aqueous and organic layers, making phase separation impossible. How can I fix this?

A6: Emulsion formation is a frequent problem in LLE, especially with complex water matrices containing surfactants or high levels of organic matter.[17]

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by components in the sample matrix that have affinity for both phases.[17] Vigorous shaking can promote their formation.

  • Troubleshooting Protocol:

    • Gentler Mixing: Instead of vigorous shaking, use a gentle rocking or inversion motion for mixing.

    • Break the Emulsion:

      • Centrifugation: Spinning the sample in a centrifuge is often the most effective way to break an emulsion.

      • Add Salt: Adding a small amount of sodium chloride or sodium sulfate can help disrupt the emulsion.

      • Temperature Change: Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion.

Section 3: GC/MS Analysis and Data Interpretation

Even with perfect sample preparation, issues can arise during the instrumental analysis.

Troubleshooting GC and MS Performance

GCMS Troubleshooting start Problem Observed p1 Poor Peak Shape - Tailing Peaks - Fronting Peaks - Split Peaks start->p1 p2 Low Sensitivity / Poor Response start->p2 p3 Calibration Curve Fails - Poor Linearity (R²) - High %RSD start->p3 p4 Carryover / Ghost Peaks start->p4 s1 {Check for Active Sites | - Change Inlet Liner - Trim GC Column} | {Optimize Temperature Program | - Slower Ramp Rate} p1->s1 s2 {Check for Leaks | - Use Leak Detector} | {MS Source Cleaning | - Clean/Replace Source Components} | {Optimize MS Tune | - Check Tune Report} p2->s2 s3 {Prepare Fresh Standards} | {Check Internal Standard | - Consistent Area Counts} | {Evaluate Matrix Effects | - Analyze Matrix Spike} p3->s3 s4 {Run Solvent Blanks | - After High Concentration Sample} | {Increase Bakeout Time/Temp | - GC Oven & P&T Trap} | {Clean Syringe/Sample Pathway} p4->s4

Caption: Decision tree for common GC/MS troubleshooting steps in THM analysis.

FAQs on GC/MS and Data Interpretation

Q7: My calibration curve for certain THMs is not linear, showing a downward curve at higher concentrations.

A7: This often indicates detector saturation or active sites in the system that are more pronounced at lower concentrations. However, an upward curve is also possible and suggests absorption or carryover.

  • Causality:

    • Downward Curve (Saturation): The detector (especially an Electron Capture Detector, ECD) can become saturated at high analyte concentrations, leading to a non-linear response.

    • Upward Curve (Active Sites/Carryover): Active sites in the inlet liner or column can adsorb a portion of the analyte at low concentrations. As concentration increases, these sites become saturated, and a larger proportion of the injected analyte reaches the detector, causing the curve to steepen.

  • Troubleshooting Protocol:

    • Reduce Concentration Range: Narrow the concentration range of your calibration standards to the linear range of the detector.

    • Check for Active Sites: Deactivate or replace the GC inlet liner. Trim a small portion (10-15 cm) from the front of the GC column.

    • Use a Different Curve Fit: If linearity cannot be achieved, EPA methods often permit the use of a quadratic fit, but this should be a last resort.[12]

    • Check for Carryover: Inject a solvent blank immediately after the highest calibration standard to see if any analyte carries over.

Q8: My internal standard (IS) area counts are erratic between runs. What does this mean?

A8: Inconsistent IS areas point to a problem with the injection or sample introduction system, as the IS concentration should be constant in every sample, standard, and blank.

  • Causality: The purpose of an internal standard is to correct for variations in injection volume and instrument response. If its own response is inconsistent, it indicates a fundamental problem with sample introduction (e.g., autosampler syringe issue, leak in the inlet) or system stability.

  • Troubleshooting Protocol:

    • Check Autosampler: Inspect the autosampler syringe for bubbles or leaks. Ensure it is drawing and dispensing the correct volume.

    • Inspect Inlet: Check the inlet septum for leaks or coring. Replace if necessary.

    • System Leaks: Perform a system-wide leak check, especially around the GC inlet and column connections.

    • Evaluate Raw Data: Look at the raw peak areas for both the internal standard and the analytes. Do not automatically normalize to the IS. This can help diagnose if the problem affects all compounds or just the IS.

Q9: I'm seeing extraneous peaks in my chromatograms, especially in my blanks.

A9: This is a classic contamination issue. The source can be from reagents, the laboratory environment, or carryover from previous samples.[18]

  • Causality: THMs and other volatile organic compounds are common laboratory contaminants. They can be present in reagent water, solvents, purge gas, or leach from plastic components. High-concentration samples can also adsorb onto surfaces in the sample path and slowly bleed off in subsequent runs (carryover).[8][18]

  • Troubleshooting Protocol:

    • Analyze Blanks Systematically:

      • Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly like a sample.[19] This helps identify contamination from glassware, reagents, or the system itself.

      • Instrument Blank: Run a solvent or reagent water blank after a high-concentration sample to diagnose carryover.[8]

    • Purify Reagents: Use high-purity solvents and reagents.[14] Ensure the purge gas for P&T is passed through hydrocarbon and moisture traps.[20]

    • Improve Cleaning Procedures: Implement rigorous cleaning protocols for all glassware and sample introduction components.[18]

    • Avoid Plastics: Do not use plastic components anywhere in the sample path, as they can leach interfering compounds.[14]

Quantitative Data Summary: Common Method Parameters

The following table provides typical parameters for common THM analysis methods. Note that these are starting points and should be optimized for your specific instrumentation and application.

ParameterEPA 524.2 (P&T-GC/MS)EPA 551.1 (LLE-GC/ECD)
Sample Volume 5 mL or 25 mL50 mL
Extraction/Purge Inert gas purge (e.g., Helium) for 11 minLiquid-Liquid Extraction with MTBE (3 mL) or Pentane (5 mL)
Primary Analytes Volatile Organic Compounds, including THMsChlorination Disinfection Byproducts, including THMs
GC Column e.g., 60m x 0.25mm ID, 1.4µm film (DB-VRX)e.g., 30m x 0.25mm ID, 1.0µm film (DB-1)
Detector Mass Spectrometer (MS)Electron Capture Detector (ECD)
Typical MDLs ~0.02 - 0.2 µg/L~0.01 - 0.1 µg/L

MDLs (Method Detection Limits) are analyte and instrument-dependent.[9]

References

Minimizing byproduct formation in polyhalogenation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Selectivity

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for polyhalogenation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity and byproduct formation during halogenation. Instead of a rigid protocol, we present a dynamic troubleshooting resource in a question-and-answer format to directly address the complex issues that can arise in your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental concepts that govern the outcome of halogenation reactions. A firm grasp of these principles is the first step in effective troubleshooting.

Q1: What is the primary cause of polyhalogenation, and why is it so common?

A1: Polyhalogenation occurs when more than one halogen atom is introduced into a molecule.[1] The fundamental reason this happens is that the product of the first halogenation is often more reactive than the starting material itself. For instance, in the electrophilic aromatic substitution of benzene, adding a halogen (a weak activator) makes the ring slightly more electron-rich and thus more susceptible to a second substitution than the initial benzene ring under certain conditions.[2][3] In free-radical halogenation of alkanes, the initial monohalogenated product still has C-H bonds that can react, and controlling the reaction to stop at one substitution can be challenging.[4][5]

Q2: What is the difference between regioselectivity and chemoselectivity in the context of halogenation?

A2: These terms define the two primary selectivity challenges in halogenation:

  • Regioselectivity refers to the position of the halogenation. In aromatic systems, this means controlling whether the halogen adds to the ortho, meta, or para position relative to an existing substituent.[6] For alkanes, it means controlling which C-H bond is substituted (e.g., primary, secondary, or tertiary).[7]

  • Chemoselectivity refers to the degree of halogenation. The main challenge is achieving selective mono-halogenation while preventing the formation of di-, tri-, or other polyhalogenated byproducts.[8]

Q3: How do substituents already on an aromatic ring affect byproduct formation?

A3: Substituents profoundly influence both the rate and position (regioselectivity) of subsequent electrophilic halogenations.[6]

  • Activating Groups (Electron-Donating Groups - EDGs): These groups (e.g., -OH, -OR, -NH₂, alkyl groups) increase the electron density of the aromatic ring, making it more nucleophilic and speeding up the reaction.[2] They direct incoming electrophiles (the halogen) to the ortho and para positions. A strongly activating group can make the ring so reactive that polyhalogenation becomes difficult to avoid.[9]

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups (e.g., -NO₂, -CN, -SO₃H, -C=O) decrease the ring's electron density, slowing the reaction down. They direct incoming electrophiles to the meta position.[3] Halogens themselves are an exception; they are deactivating overall due to their inductive effect but are ortho, para-directing because of resonance donation from their lone pairs.[2]

Section 2: Troubleshooting Guide - Controlling Byproduct Formation

This section provides direct answers and actionable solutions to common experimental problems.

Q4: I am getting a significant amount of di- and tri-halogenated products. How can I favor monosubstitution?

A4: Over-halogenation is a classic problem that can be addressed by carefully controlling the reaction's kinetics and the reactivity of your reagents.[10]

Key Strategies to Promote Monosubstitution:
  • Control Stoichiometry: The simplest approach is to use a large excess of the substrate (the alkane or aromatic compound) relative to the halogenating agent. This increases the probability that the halogenating agent will encounter an unreacted starting material molecule rather than a more reactive monohalogenated product.[4][5]

  • Lower the Reaction Temperature: Higher temperatures provide more energy, reducing the selectivity of the halogenating agent.[5] By lowering the temperature, you favor the reaction pathway with the lowest activation energy, which is often the initial halogenation, thus increasing selectivity.

  • Use a Milder Halogenating Agent: Elemental halogens like Br₂ and Cl₂ can be highly reactive and unselective. Milder, more selective reagents are often a better choice. N-halosuccinimides (NBS for bromination, NCS for chlorination) are excellent alternatives that generate a low concentration of the halogen in situ, taming the reaction's reactivity.[8][10][11]

  • Slow Addition of Reagents: Instead of adding the halogenating agent all at once, use a syringe pump or dropping funnel to add it slowly over time. This keeps the instantaneous concentration of the halogen low, which suppresses the rate of subsequent halogenations and minimizes byproduct formation.[8]

  • Employ a Selective Catalyst: Modern catalysis offers powerful tools for controlling selectivity.

    • Photocatalysts: Visible-light-mediated methods can offer high selectivity under mild conditions.[12][13]

    • Aniline Catalysts: Arylamines can act as catalysts to generate a highly reactive but selective N-haloarylamine intermediate, which then performs the halogenation with high precision.[14][15]

Diagram: Troubleshooting Workflow for Over-halogenation

G start Problem: Excess Polyhalogenation check_stoich Is Substrate in Excess? start->check_stoich adjust_stoich Action: Increase Substrate:Halogen Ratio (e.g., > 5:1) check_stoich->adjust_stoich No check_temp Is Reaction at Low Temp? check_stoich->check_temp Yes adjust_stoich->check_temp lower_temp Action: Lower Temperature (e.g., 0 °C or below) check_temp->lower_temp No check_reagent Using a Mild Reagent? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Action: Switch to NBS, NCS, or other selective halogen source check_reagent->change_reagent No check_addition Is Addition Slow? check_reagent->check_addition Yes change_reagent->check_addition slow_addition Action: Use Syringe Pump for Slow Reagent Addition check_addition->slow_addition No end_node Outcome: Improved Monosubstitution check_addition->end_node Yes slow_addition->end_node

Caption: A decision tree for troubleshooting and minimizing over-halogenation.

Q5: My reaction is producing a mixture of ortho and para isomers. How can I increase the yield of the para product?

A5: Achieving high para-selectivity often involves exploiting steric hindrance or using specialized catalysts.

  • Steric Hindrance: The para position is sterically less hindered than the two ortho positions. You can leverage this by:

    • Using a bulkier halogenating agent.

    • If possible, modifying your substrate to have a bulkier directing group. A large group will physically block the ortho positions, making an attack at the distant para position more favorable.[9]

  • Shape-Selective Catalysis: Zeolites are microporous aluminosilicate minerals that can act as "shape-selective" catalysts. The pores and channels within the zeolite can be sized to allow the substrate to enter, but the transition state leading to the bulkier ortho-substituted product is disfavored. This forces the reaction to occur at the less-hindered para position.[16]

  • Solvent and Temperature Effects: The choice of solvent can influence the distribution of isomers.[8] Experimenting with different solvents (e.g., polar vs. nonpolar) may alter the product ratio. As with chemoselectivity, lower temperatures generally lead to higher selectivity.

Diagram: Steric Hindrance Favoring Para-Substitution

Caption: Conceptual flow showing how steric hindrance disfavors ortho-attack.

Section 3: Data & Protocols

To provide practical, actionable guidance, we've summarized key information in tables and provided a representative experimental protocol.

Table 1: Comparison of Common Halogenating Agents
ReagentFormulaTypical UseSelectivity ProfileKey Considerations
Chlorine GasCl₂Alkane & Aromatic ChlorinationLow; often leads to polyhalogenation and isomer mixtures.[5]Highly toxic and corrosive gas; requires specialized equipment.[4]
BromineBr₂Alkane & Aromatic BrominationMore selective than Cl₂ but can still cause over-bromination.[7]Corrosive and toxic liquid; handle in a fume hood.
N-ChlorosuccinimideNCSAllylic & Aromatic ChlorinationHigh; excellent for controlled monochlorination.[15][17]Solid, easier to handle than Cl₂. Can be activated by light or radical initiators.
N-BromosuccinimideNBSAllylic & Benzylic BrominationHigh; standard reagent for selective bromination.[8][11]Solid reagent. Radical reactions with NBS should be protected from light to avoid side reactions.[8]
Iodine MonochlorideIClAromatic IodinationGood; effective for introducing iodine onto activated rings.[8]Corrosive; reacts with moisture.
Protocol 1: Selective Monobromination of an Activated Aromatic Compound

This protocol provides a general method for the selective monobromination of an electron-rich aromatic substrate, such as anisole, using NBS to minimize di-substitution.

Materials:

  • Anisole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Preparation: Dissolve the anisole (1.0 eq) in acetonitrile in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the NBS (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Adding it portion-wise helps control the reaction exotherm and maintain a low concentration of bromine.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum consumption of the starting material and minimal formation of the dibrominated product.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the desired 4-bromoanisole from any unreacted starting material and isomeric or polyhalogenated byproducts.[8][18]

Section 4: Advanced Troubleshooting & Purification

Q6: My reaction is complete, but now I have a mixture of starting material, my desired monohalogenated product, and a dihalogenated byproduct. How can I purify my desired compound?

A6: Separating a mixture of halogenated compounds can be challenging due to their similar properties. The best method depends on the physical properties of your specific compounds.

  • Column Chromatography: This is the most common and versatile method. The polarity difference between the starting material, the monohalogenated product, and the dihalogenated product is often sufficient for separation on silica gel. The non-polar starting material will elute first, followed by the slightly more polar monohalogenated product, and finally the dihalogenated product.

  • Recrystallization: If your desired product is a solid and has significantly different solubility in a particular solvent system compared to the impurities, recrystallization can be a highly effective and scalable purification method.[8]

  • Fractional Distillation: If your products are liquids with sufficiently different boiling points (typically a difference of >25 °C), fractional distillation can be used for separation.[4] Generally, the boiling point will increase with the degree of halogenation.

Table 2: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
Over-halogenation Reagent too reactive; High temperature; High reagent concentration.Use excess substrate; Lower temperature; Switch to NBS/NCS; Use slow addition.[4][5][8]
Low Regioselectivity (ortho/para mixture) Steric and electronic effects are competitive.Use a bulkier reagent/catalyst to favor para; Employ shape-selective catalysts (zeolites); Lower temperature.[9][16]
Product Degradation Reaction sensitive to light (radical pathways); Product unstable to acid/base.For radical reactions, run in the dark or wrap the flask in foil.[8] Ensure workup conditions are neutral and mild.
Formation of Elimination Byproducts Basic conditions or high heat promoting elimination over substitution.Use non-basic conditions; Keep reaction temperatures as low as possible.[19]

References

Technical Support Center: Quenching Procedures for Reactions Involving Bromochloroiodomethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on quenching procedures for reactions involving bromochloroiodomethane (CHBrClI). The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to perform these procedures safely and effectively, ensuring the integrity of your reaction workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its reactions that I should be aware of before quenching?

A1: Before initiating any quenching procedure, it is critical to be aware of the inherent hazards of this compound and the potential reactive species in your mixture.

  • This compound (CHBrClI): This compound is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe irritation to the eyes, skin, and respiratory tract.[1] Due to its sensitivity to light, it should be stored in a cool, dark place.

  • Reactive Intermediates: Reactions involving this compound often generate highly reactive intermediates, such as carbenoids (in Simmons-Smith-type reactions) or radicals.[2][3] These species can react vigorously with quenching agents.

  • Organometallic Reagents: If you are using organometallic reagents (e.g., organozinc, organolithium), be aware that they are often pyrophoric and react violently with water and other protic solvents.[4]

  • Thermal Decomposition: When heated to decomposition, this compound can emit highly toxic fumes, including hydrogen bromide, hydrogen chloride, and carbon monoxide.[5]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[1]

Q2: I have completed a reaction using this compound to generate a carbene for cyclopropanation. What is the recommended general quenching procedure?

A2: A common application of dihalomethanes is in cyclopropanation reactions, such as the Simmons-Smith reaction. While traditionally performed with diiodomethane, the principles for quenching are applicable to reactions with this compound. The primary goal is to safely neutralize any unreacted organometallic species and the reactive carbenoid intermediate.

A widely accepted and robust quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl) .[6] This mild acid is effective at protonating and neutralizing organometallic reagents without being overly aggressive, which could compromise the desired product.

For a detailed step-by-step protocol, please refer to the "Protocols" section of this guide.

Q3: Can I use water to quench my reaction?

A3: While water is a readily available protic source, its use for quenching reactions involving organometallic reagents is strongly discouraged for the initial quench. The reaction of water with many organometallics, such as organozinc or organolithium compounds, can be extremely exothermic and violent, potentially leading to splashing of corrosive materials and the ignition of flammable solvents.[4]

A safer approach is to use a less reactive quenching agent like a saturated aqueous solution of ammonium chloride, which provides a more controlled reaction.[6] Water can be used for subsequent washes after the initial, more hazardous components have been neutralized.

Q4: My reaction was performed at a low temperature. Should I allow it to warm to room temperature before quenching?

A4: No, it is generally recommended to perform the initial quench at a low temperature (e.g., 0 °C or the reaction temperature if it is lower). This helps to control the exothermicity of the quenching process.[7] Adding the quenching solution slowly to the cold, stirred reaction mixture allows for better heat dissipation and reduces the risk of a runaway reaction. After the initial vigorous reaction has subsided, the mixture can be allowed to slowly warm to room temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Violent/Uncontrolled Quenching Reaction 1. Quenching agent added too quickly.2. Reaction mixture not sufficiently cooled.3. High concentration of unreacted organometallic reagent.1. Add the quenching agent dropwise with vigorous stirring.2. Ensure the reaction flask is immersed in an appropriate cooling bath (e.g., ice-water).3. If a highly reactive reagent was used in excess, consider diluting the reaction mixture with an anhydrous, inert solvent before quenching.
Formation of an Emulsion During Workup 1. Vigorous shaking of the separatory funnel.2. Presence of finely divided solids (e.g., metal salts).1. Gently invert the separatory funnel for mixing instead of vigorous shaking.2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.3. If solids are present, filter the quenched reaction mixture through a pad of Celite before extraction.
Persistent Color in the Organic Layer 1. Presence of unreacted iodine-containing species.1. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce elemental iodine to colorless iodide.[8]
Product Degradation During Quenching/Workup 1. Product is sensitive to acid or base.1. If the product is acid-sensitive, consider quenching with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7).2. If the product is base-sensitive, ensure the quenching and washing solutions are neutral or slightly acidic.

Experimental Protocols

Protocol 1: Standard Quenching Procedure for Simmons-Smith Type Reactions

This protocol is designed for the workup of cyclopropanation reactions where this compound is used with an organozinc reagent (e.g., generated from Zn-Cu couple or diethylzinc).

Materials:

  • Reaction mixture at 0 °C

  • Saturated aqueous ammonium chloride (NH₄Cl), pre-chilled to 0 °C

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the Reaction Mixture: Ensure the reaction flask is maintained at 0 °C in an ice-water bath.

  • Slow Addition of Quenching Agent: With vigorous stirring, slowly add the pre-chilled saturated aqueous NH₄Cl solution dropwise to the reaction mixture. Monitor for any gas evolution or temperature increase.

  • Warm to Room Temperature: Once the initial exotherm has subsided, remove the cooling bath and allow the mixture to warm to room temperature while continuing to stir for 15-20 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • If two layers are not distinct, add more of the organic solvent used in the reaction.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the chosen extraction solvent.

  • Combine and Wash:

    • Combine all organic extracts.

    • Wash the combined organic layer with brine to help remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Diagram: Quenching and Workup Workflow

G cluster_0 Quenching cluster_1 Workup A Reaction Mixture (0 °C) B Slow, Dropwise Addition of Saturated aq. NH4Cl (0 °C) A->B Vigorous Stirring C Stir and Warm to Room Temperature B->C D Transfer to Separatory Funnel C->D Proceed to Workup E Extract with Organic Solvent (3x) D->E F Wash Combined Organics with Brine E->F G Dry over Na2SO4 or MgSO4 F->G H Filter and Concentrate G->H I Crude Product H->I

References

Technical Support Center: Optimization of GC-MS Parameters for Halomethane Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of halomethanes by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and professionals in drug development who are working with these volatile and critical analytes. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to empower you with the causal understanding needed to develop robust, self-validating analytical methods.

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental issues in a direct question-and-answer format. Each answer provides a systematic approach to diagnosing and resolving the problem, grounded in the principles of chromatography and mass spectrometry.

Question 1: Why am I seeing no peaks or extremely low sensitivity for my halomethane standards?

This is a common and frustrating issue, often pointing to a problem with sample introduction, system integrity, or detector settings. A systematic check is the most efficient way to identify the root cause.

Probable Causes & Step-by-Step Solutions:

  • System Leaks: Halomethanes are highly volatile, and even a small leak in the carrier gas flow path can lead to significant analyte loss and the introduction of atmospheric contaminants (nitrogen, oxygen, water), which can suppress ionization and increase background noise.[1][2][3]

    • Protocol: Perform an electronic leak check, paying close attention to the injection port septum, column fittings at both the inlet and detector, and gas line connections.[4] If an electronic leak detector is unavailable, pressurize the system and monitor for a pressure drop. Replace any worn septa or ferrules. Always use pre-conditioned septa rated for your inlet temperature.[4]

  • Improper Injection Technique/Parameters: For volatile compounds, the transfer from the syringe to the column is a critical step.

    • Syringe Issues: The syringe may be blocked or not functioning correctly.[1][2] Manually actuate the plunger while observing for smooth operation. If blocked, try cleaning it or replace it.

    • Backflash: The sample volume may be too large for the liner and inlet conditions, causing the vaporized sample to expand beyond the liner's volume and into cooler regions of the inlet, leading to poor sample transfer and carryover.[1]

      • Solution: Reduce the injection volume. Alternatively, use a liner with a larger internal diameter or one packed with deactivated glass wool to facilitate vaporization.[5] Ensure your inlet temperature is appropriate; a good starting point is 250 °C.[6]

  • Sample Introduction Method Failure (Purge & Trap or Headspace):

    • Purge and Trap (P&T): Check the purge gas flow rate, purge time, and trap temperatures (adsorption and desorption).[7] Inefficient purging is a common cause of low recovery for more water-soluble or less volatile halomethanes.[8][9] Ensure the trap is not exhausted and is being heated sufficiently during the desorption phase.

    • Headspace (HS): Verify the vial incubation temperature and time.[10] Insufficient heating will result in poor partitioning of the halomethanes from the sample matrix into the headspace.[10] Also, check for leaks in the headspace vial septum and the transfer line.

  • MS Detector Issues: The mass spectrometer may not be tuned correctly or set to detect the target ions.

    • MS Tune: Ensure a recent and successful autotune has been performed. A poor tune can lead to low sensitivity across the mass range.[1] Check the tune report for appropriate ion ratios and peak shapes.

    • Scan vs. SIM Mode: For trace analysis, operating in Selected Ion Monitoring (SIM) mode is crucial. Full scan mode dilutes the detector's time across a wide mass range, significantly reducing sensitivity for specific analytes.[11] If in SIM mode, verify that the correct quantifier and qualifier ions are selected for each halomethane and that the dwell times are adequate (typically 50-100 ms).[12]

    • Source Temperature: An incorrect ion source temperature can affect ionization efficiency. A typical starting point is 230 °C, but this may require optimization.[13]

Troubleshooting Workflow for Low/No Signal

Below is a logical workflow to diagnose the cause of low or absent analyte signals.

G start Problem: No / Low Halomethane Signal leak_check Perform Electronic Leak Check (Inlet, Fittings) start->leak_check syringe_check Verify Syringe & Autosampler (Blockage, Volume) leak_check->syringe_check No Leaks Found resolution Problem Resolved leak_check->resolution Leak Found & Fixed inlet_params Review Inlet Parameters (Temp, Split Ratio, Liner) syringe_check->inlet_params Syringe OK syringe_check->resolution Syringe Issue Fixed sample_intro Check Sample Introduction (P&T or Headspace) inlet_params->sample_intro Parameters OK inlet_params->resolution Parameters Optimized ms_tune Verify MS Tune & Vacuum sample_intro->ms_tune System OK sample_intro->resolution P&T/HS Issue Fixed ms_method Check MS Method (SIM Ions, Dwell Times) ms_tune->ms_method Tune OK ms_tune->resolution Retuned/Vacuum Fixed ms_method->resolution Method Corrected fail Consult Instrument Specialist ms_method->fail Still No Signal

Caption: Systematic troubleshooting flow for low signal issues.

Question 2: My halomethane peaks are tailing. What is causing this and how can I fix it?

Peak tailing is a classic chromatographic problem that indicates undesirable interactions between the analytes and the system, leading to poor peak shape, reduced resolution, and inaccurate integration.

Probable Causes & Step-by-Step Solutions:

  • Active Sites in the Inlet: This is the most common cause of tailing for polar or active compounds. Halomethanes can be susceptible to interactions with active sites.

    • Contaminated Liner: Non-volatile sample matrix components can accumulate in the injector liner, creating active sites.[3][14]

      • Protocol: Replace the inlet liner. It is often more time-efficient to replace than to clean a liner. Using liners with deactivation is highly recommended. If you must reuse liners, develop a robust cleaning and deactivation (silanizing) procedure.

    • Septum Debris: Coring of the septum by the syringe needle can deposit small particles in the liner, which act as active sites.[4]

      • Solution: Use a high-quality, pre-drilled septum. Ensure the syringe needle is not bent or burred. Do not overtighten the septum nut, as this can increase coring.

  • Column Issues: The problem may lie within the analytical column itself.

    • Column Contamination: The front end of the column can become contaminated with non-volatile residue.[14]

      • Protocol: Trim the column. Remove 10-20 cm from the front of the column and reinstall it, ensuring the correct insertion depth into the inlet.[5]

    • Column Degradation: The stationary phase can be damaged by oxygen or aggressive sample matrices, especially at high temperatures, exposing active sites on the fused silica tubing.[14]

      • Solution: Check for leaks, as oxygen is a primary cause of phase degradation.[4] If the column is old or has been subjected to harsh conditions, it may need to be replaced. Using a column with a bonded phase improves stability.[14]

  • Insufficient Inlet Temperature: If the inlet temperature is too low, less volatile halomethanes (e.g., bromoform) may not vaporize quickly and homogeneously, leading to a slow, drawn-out transfer to the column.[14]

    • Solution: Increase the injector temperature in 25 °C increments (e.g., from 250 °C to 275 °C) and observe the effect on peak shape.[5][6] Be mindful not to exceed the thermal stability of your most labile analyte.

Question 3: I'm seeing carryover of halomethanes in my blank injections. How can I eliminate it?

Carryover is the appearance of analyte peaks from a previous injection in a subsequent run, and it is a significant issue for trace analysis, compromising the accuracy of quantification.[5]

Probable Causes & Step-by-Step Solutions:

  • Injector Contamination: The most common source of carryover is residue from a high-concentration sample in the injector.

    • Liner and Syringe: The liner surface and the syringe can retain analytes.

      • Protocol: Implement a rigorous syringe and system washing procedure with an appropriate solvent between injections.[5] Regularly replace the injector liner and septum, especially after analyzing high-concentration samples.[5]

    • Backflash: As mentioned previously, if the sample vapor expands beyond the liner, it can contaminate other parts of the inlet, which then slowly bleed into subsequent runs.

      • Solution: Optimize your injection volume and inlet parameters to prevent backflash.[1]

  • Sample Introduction System (Purge & Trap or Headspace):

    • P&T: The sample pathway, including tubing and the trap itself, can become contaminated.

      • Solution: Run a "bakeout" cycle on the P&T system at a high temperature to clean the trap and transfer lines. Ensure the desorption temperature and time are sufficient to clear all analytes from the trap during a normal run.

    • Headspace: The sample loop and transfer line can be sources of carryover.

      • Solution: Increase the temperature of the transfer line and sample loop. Run several blank vials after a high-concentration sample to flush the system.

  • Column Contamination: High-boiling or strongly retained compounds from the sample matrix can remain on the column and elute slowly over subsequent runs.

    • Solution: Implement a "bakeout" at the end of each run by holding the oven at a high temperature (below the column's maximum limit) for several minutes to elute any residual compounds.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions encountered during method development for halomethane analysis.

What is the best sample introduction technique for halomethanes?

The choice depends on the sample matrix, required sensitivity, and available equipment. The most common methods are Purge and Trap (P&T) and Headspace (HS).[15]

  • Purge and Trap (P&T): This is the gold standard for trace-level analysis of volatile organic compounds (VOCs) in water, as required by many environmental methods (e.g., EPA 524.2).[16] It involves bubbling an inert gas through the sample, which strips the volatile halomethanes out of the matrix. These compounds are then collected on a sorbent trap, focused, and thermally desorbed into the GC.

    • Advantages: Excellent sensitivity (ppt levels), exhaustive extraction for many compounds.[11]

    • Disadvantages: More complex instrumentation, potential for water interference, and less efficient for highly water-soluble compounds.[9][17]

  • Static Headspace (HS): In this technique, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample.[10][18] A portion of this gas is then injected into the GC.

    • Advantages: Simpler, faster, and protects the GC inlet and column from non-volatile matrix components.[18][19]

    • Disadvantages: Generally less sensitive than P&T because it is not an exhaustive extraction. The partitioning is an equilibrium process influenced by temperature, matrix effects, and the sample-to-headspace volume ratio.[10][20]

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a variation of headspace analysis where a coated fiber is exposed to the headspace to adsorb and concentrate the analytes before desorption in the GC inlet.[21][22] This can significantly improve the sensitivity of the headspace technique.[10]

How do I choose the right GC column?

Selecting the correct GC column is critical for achieving good separation. The choice is based on four key parameters: stationary phase, internal diameter (ID), film thickness, and length.[23][24]

  • Stationary Phase: This is the most important factor as it dictates selectivity.[24][25] For separating halomethanes, which are relatively non-polar to mid-polar, a "624" type phase is the industry standard.

    • Recommendation: A stationary phase of 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., ZB-624, DB-624) is ideal. This phase provides excellent selectivity for volatile organic compounds, including halomethanes, and is specified in many EPA methods.[26]

  • Column Dimensions (ID, Length, Film Thickness):

    • Internal Diameter (ID): A 0.25 mm ID column offers a good balance between efficiency and sample capacity.[24] For higher resolution of complex mixtures, a narrower 0.18 mm ID can be used, but it has lower sample capacity.[26]

    • Length: A 30-meter column is a standard length that provides robust separation for most applications. Longer columns (e.g., 60 m) increase resolution but also analysis time.[23][26]

    • Film Thickness: For highly volatile compounds like halomethanes, a thicker film (e.g., 1.4 µm to 1.8 µm) is recommended.[27] The thicker film increases retention, improving separation of early-eluting peaks and potentially eliminating the need for sub-ambient oven temperatures.[27]

What are the key GC and MS parameters to optimize?

Optimizing instrumental parameters is essential for achieving the desired sensitivity, resolution, and run time. The following table summarizes key parameters, recommended starting points, and the rationale for their optimization.

ParameterRecommended Starting Value / RangeRationale & Optimization Insights
GC Inlet
Injection ModeSplitlessFor trace analysis, splitless injection ensures the entire sample is transferred to the column, maximizing sensitivity.[28] For higher concentration samples, a split injection can be used to avoid overloading the column.
Inlet Temperature250 °CThis temperature must be high enough to ensure rapid and complete vaporization of all halomethanes without causing thermal degradation.[6] A good starting point is 250 °C. It can be increased to 275 °C or 300 °C to improve the response of higher boiling compounds like bromoform, but monitor for degradation of sensitive compounds.[5][6]
Carrier GasHelium or HydrogenHelium is the most common and inert choice. Hydrogen can provide faster analysis and higher efficiency but requires safety precautions and may require re-optimization of MS source parameters.[28]
Flow Rate1.0 - 1.5 mL/min (for 0.25 mm ID column)This flow rate provides a good balance between analysis speed and chromatographic efficiency for helium carrier gas.[28][29]
GC Oven
Initial Temperature35 - 45 °CA low initial temperature is crucial for trapping and focusing the volatile halomethanes at the head of the column, ensuring sharp peaks.
Temperature ProgramRamp from 40 °C to ~220 °C at 10-15 °C/minThe ramp rate is a compromise between resolution and analysis time. A slower ramp improves separation, while a faster ramp shortens the run.[30] A final hold at a high temperature helps to elute any less volatile matrix components and clean the column.
MS Detector
Ionization ModeElectron Ionization (EI)EI is the standard, robust ionization technique for GC-MS, providing reproducible fragmentation patterns that are searchable in libraries like NIST.
Ion Source Temp.230 °CAffects ionization efficiency and fragmentation. Can be optimized (e.g., 200-250 °C) to maximize response for target analytes.[13]
Quadrupole Temp.150 °CThis temperature is kept stable to ensure consistent mass filtering. Follow manufacturer recommendations.
Acquisition ModeSelected Ion Monitoring (SIM)For target analysis, SIM mode is vastly more sensitive than Full Scan.[11] Monitor at least two ions per compound—a primary (quantifier) ion for sensitivity and a secondary (qualifier) ion for confirmation.
Dwell Time50 - 100 ms per ionThe time spent monitoring each ion. A longer dwell time increases the signal-to-noise ratio but reduces the number of data points across a peak. Aim for 10-15 data points across each chromatographic peak for reliable integration.[12]

References

Technical Support Center: Stereochemical Integrity in Chiral Halomethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists dedicated to mastering the synthesis of chiral halomethanes. The introduction of a halogen atom at a stereocenter is a fundamental transformation in organic synthesis, yet it presents the significant challenge of controlling and maintaining stereochemical integrity. Racemization—the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers—can compromise the efficacy and safety of pharmaceutical compounds.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you in preventing racemization during your experiments.

Troubleshooting Guide: Preserving Stereochemistry

This section addresses common issues encountered during the synthesis of chiral halomethanes, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Significant Racemization Observed in a Substitution Reaction

Scenario: You are performing a nucleophilic substitution on a chiral alcohol (converted to a tosylate) to introduce a halide, but the product shows a near-racemic mixture.

Potential Cause: The reaction is likely proceeding through an S(_N)1 (Substitution Nucleophilic Unimolecular) pathway. This mechanism involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face with nearly equal probability, leading to racemization.[2][3]

Troubleshooting Steps:

  • Substrate Structure Assessment: S(_N)1 reactions are favored by substrates that can form stable carbocations (e.g., tertiary, benzylic, or allylic).[2] If possible, modify the synthetic route to utilize a less substituted substrate (primary or secondary) that favors an S(_N)2 pathway.

  • Solvent Selection: Polar protic solvents (e.g., water, methanol, ethanol) stabilize the carbocation intermediate and the leaving group, promoting the S(N)1 mechanism.[4] Switch to a polar aprotic solvent such as acetone, DMSO, or DMF to favor the S(N)2 pathway.[5]

  • Nucleophile Concentration & Strength: S(_N)1 reaction rates are independent of the nucleophile's concentration. Increasing the concentration of a strong nucleophile will favor the bimolecular S(_N)2 reaction.

  • Leaving Group: While a good leaving group is necessary for both pathways, an exceptionally good leaving group can promote S(_N)1 by facilitating carbocation formation.[6][7] If other factors are borderline, a slightly less reactive leaving group might disfavor the S(_N)1 pathway.

  • Temperature Control: Lowering the reaction temperature can disfavor the higher activation energy pathway, which is often the S(_N)1 reaction.[8] Conduct the reaction at 0 °C or below to minimize racemization.[8]

Issue 2: Inconsistent Stereoselectivity in an Enantioselective Halogenation Reaction

Scenario: You are using a chiral catalyst for an enantioselective halogenation of a prochiral substrate, but the enantiomeric excess (e.e.) of the product is variable between batches.

Potential Cause: The catalyst's activity and selectivity can be highly sensitive to reaction conditions. Minor variations in temperature, solvent purity, or the presence of impurities can lead to inconsistent results.

Troubleshooting Steps:

  • Strict Temperature Control: The enantioselectivity of some asymmetric reactions can be highly dependent on temperature.[9][10] In some cases, a change in temperature can even invert the stereochemical outcome.[9][10] Use a cryostat or a well-controlled cooling bath to maintain a constant temperature throughout the reaction.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Water or other protic impurities can interfere with the catalyst, leading to a decrease in enantioselectivity.

  • Reagent Purity: Use freshly purified reagents. The halogen source (e.g., NCS, NBS) and any additives should be of the highest purity available.

  • Inert Atmosphere: Many chiral catalysts and organometallic reagents are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Loading: While catalytic, the loading of the chiral catalyst can sometimes influence enantioselectivity. Experiment with slightly different catalyst loadings to find the optimal concentration for your specific substrate.

Issue 3: Partial Racemization Despite Conditions Favoring S(_N)2

Scenario: You have optimized for an S(_N)2 reaction (primary substrate, strong nucleophile, polar aprotic solvent), but still observe a small degree of racemization.

Potential Cause: Even under S(_N)2-favoring conditions, a competing S(_N)1 pathway might be occurring to a minor extent. Alternatively, the product itself might be susceptible to racemization under the reaction or workup conditions.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: While polar aprotic solvents favor S(_N)2, some can still support a minor S(_N)1 component if the substrate is prone to carbocation formation (e.g., a secondary benzylic halide). Consider using a less polar solvent if solubility allows.

  • Workup Conditions: Acidic or basic workup conditions can sometimes lead to racemization of the product, especially if there is an adjacent carbonyl group or other functionalities that can facilitate enolization or other equilibration mechanisms.[11] Use neutral workup conditions whenever possible.

  • Reaction Time: Prolonged reaction times, even at low temperatures, can increase the chance of side reactions, including racemization. Monitor the reaction progress by TLC or GC/LC-MS and quench the reaction as soon as the starting material is consumed.

  • Leaving Group Shielding: In some S(_N)1-type reactions, the leaving group may temporarily remain in proximity to the carbocation, shielding one face from nucleophilic attack. This can lead to a slight excess of the inversion product, rather than a true 50:50 racemic mixture.[12] While this doesn't cause complete racemization, it's a factor to be aware of when analyzing product ratios.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reaction mechanisms that lead to racemization in chiral halomethane synthesis?

A1: The primary cause of racemization is the S(_N)1 reaction mechanism. This pathway proceeds through a trigonal planar carbocation intermediate. Since this intermediate is flat, the incoming nucleophile (halide) can attack from either the top or bottom face with roughly equal probability, leading to a mixture of both enantiomers.[1][2] In contrast, the S(_N)2 mechanism is stereospecific and results in an inversion of configuration because the nucleophile attacks from the side opposite to the leaving group (backside attack).[13]

Q2: How does the choice of solvent impact stereochemical control?

A2: The solvent plays a critical role in determining the reaction pathway.

  • Polar Protic Solvents (e.g., water, alcohols) have O-H or N-H bonds. They can solvate both the cation and the anion, effectively stabilizing the carbocation intermediate and the leaving group in an S(_N)1 reaction.[4][14] This stabilization lowers the activation energy for the S(_N)1 pathway, making racemization more likely.[14]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions (the nucleophile).[5] This leaves the nucleophile "naked" and more reactive, favoring the S(N)2 mechanism and thus promoting inversion of configuration while avoiding racemization.[5]

Solvent TypeFavored MechanismStereochemical Outcome
Polar ProticS(_N)1Racemization
Polar AproticS(_N)2Inversion
Non-polarGenerally poor for ionic reactantsVaries, often slow

Q3: Can temperature be used to control the stereochemical outcome?

A3: Yes, temperature is a crucial parameter. Lowering the reaction temperature generally increases the selectivity of a reaction by favoring the pathway with the lower activation energy. Since S(_N)2 reactions often have a lower activation energy than competing S(_N)1 or elimination reactions, conducting the synthesis at reduced temperatures (e.g., 0 °C to -78 °C) can significantly suppress racemization.[8][15] There are even rare instances where changing the temperature can reverse the enantioselectivity of a catalytic asymmetric reaction.[9][10]

Q4: What are chiral auxiliaries and how can they be used to synthesize chiral halomethanes?

A4: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[16] Once the desired stereocenter is created, the auxiliary is removed. For example, an achiral carboxylic acid could be converted to an amide using a chiral amine auxiliary. Halogenation at the α-position would then be directed by the stereochemistry of the auxiliary, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-halo acid.[17]

Q5: Are there direct methods for enantioselective halogenation?

A5: Yes, significant progress has been made in developing catalytic enantioselective halogenation reactions.[18][19] These methods often involve the use of a chiral catalyst (e.g., a Lewis acid or an organocatalyst) that complexes with either the substrate or the halogenating agent to create a chiral environment.[20][21] This directs the halogen to one face of the prochiral substrate, resulting in an enantiomerically enriched product.[18][22] Examples include the enantioselective fluorination, chlorination, and bromination of β-ketoesters and other enolizable substrates.[18]

Visualizing Reaction Pathways

The choice between S(_N)1 and S(_N)2 pathways is fundamental to controlling stereochemistry. The following diagrams illustrate these competing mechanisms.

SN1_vs_SN2 cluster_SN1 SN1 Pathway (Racemization) cluster_SN2 SN2 Pathway (Inversion) Start1 R-LG (Chiral) Carbocation R+ (Planar Carbocation) Start1->Carbocation Slow, RDS -LG Product1_R R-Nu (Retention) Carbocation->Product1_R Fast +Nu- (Frontside) Product1_S S-Nu (Inversion) Carbocation->Product1_S Fast +Nu- (Backside) Start2 R-LG (Chiral) TransitionState [Nu---R---LG]‡ Start2->TransitionState Backside Attack by Nu- Product2 S-Nu (Inversion) TransitionState->Product2 Concerted Displacement

Caption: Competing S(_N)1 and S(_N)2 reaction pathways.

Experimental Protocols

Protocol 1: S(_N)2 Synthesis of a Chiral Alkyl Halide from a Chiral Alcohol

This protocol describes a general two-step procedure to convert a chiral secondary alcohol to a chiral alkyl iodide with inversion of configuration, minimizing racemization.

Step 1: Conversion of Alcohol to Tosylate

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral alcohol (1.0 eq) and anhydrous pyridine or dichloromethane (DCM) as the solvent. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO(_3) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution with Iodide

  • Setup: In a flame-dried flask under argon, dissolve the crude tosylate from Step 1 in a polar aprotic solvent like acetone or DMF.

  • Addition of Nucleophile: Add sodium iodide (NaI, 1.5 - 3.0 eq).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the tosylate is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and diethyl ether.

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous Na(_2)SO(_4), and concentrate. Purify the resulting chiral alkyl iodide by flash column chromatography.

Protocol_Workflow Start Chiral Alcohol Step1 Step 1: Tosylation - TsCl, Pyridine - 0°C to RT Start->Step1 Intermediate Chiral Tosylate Step1->Intermediate Step2 Step 2: Substitution - NaI, Acetone/DMF - Heat Intermediate->Step2 Product Chiral Alkyl Iodide (Inverted Stereochemistry) Step2->Product

Caption: Workflow for S(_N)2 synthesis of a chiral iodide.

References

Technical Support Center: Enhancing the Stability of Bromochloroiodomethane for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromochloroiodomethane (CHBrClI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this versatile trihalomethane for experimental use. As a light-sensitive and reactive compound, proper handling and storage are paramount to ensure the integrity and reproducibility of your experimental results. This document provides a structured approach to understanding and mitigating the stability challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning a pale yellow color?

A pale yellow discoloration is a common indicator of decomposition.[1][2] this compound is sensitive to light and can undergo photodegradation.[3][4] This process can lead to the formation of colored impurities. To prevent this, always store this compound in amber-colored vials or containers that block ultraviolet and visible light.[4][5][6] For prolonged storage, wrapping the container in aluminum foil provides an additional layer of protection.[5]

Q2: I've noticed a decrease in the purity of my this compound over time, even when stored in the dark. What could be the cause?

Besides light, several other factors can contribute to the degradation of halogenated compounds like this compound. These include:

  • Reaction with Air (Oxidation): Halogenated solvents can react with oxygen in the air, a process that can be accelerated by heat and light.[7] This can lead to the formation of corrosive by-products.

  • Hydrolysis: Reaction with residual moisture can lead to the formation of acidic by-products such as hydrochloric acid and hydrobromic acid.[7]

  • Reaction with Metals: Contact with certain metals can catalyze decomposition.[7]

To mitigate these issues, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.

Q3: Can I use common plastic containers to store this compound?

It is strongly advised against using most plastic containers. Liquid this compound can attack some forms of plastics, rubber, and coatings, leading to contamination of the reagent and potential failure of the container.[2][8] Glass containers, preferably amber glass, are the most suitable for storage.

Q4: What are the primary decomposition products of this compound that could interfere with my experiments?

Upon decomposition, this compound can release toxic and corrosive fumes, including hydrogen chloride, hydrogen bromide, and potentially phosgene, especially when heated.[2][3][8] These by-products can alter the pH of your reaction mixture and introduce unwanted reactivity, leading to inconsistent and unreliable experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or unexpected side products. Degradation of this compound leading to lower effective concentration and reactive impurities.1. Verify Purity: Before use, check the purity of your this compound, especially if it has been stored for an extended period. An NMR spectrum can help identify impurities.[9] 2. Purify if Necessary: If impurities are detected, consider purifying the liquid by distillation before use.[9] 3. Fresh Reagent: If significant degradation is observed, it is best to use a fresh bottle of the reagent.
Precipitate formation in the this compound container. Reaction with container material or severe degradation.1. Inspect Container: Ensure you are using an appropriate glass container. 2. Discard and Replace: If a precipitate is present, it is a strong indication of significant contamination. The reagent should be safely disposed of according to institutional guidelines.
Corrosion of metal equipment (e.g., needles, spatulas) after contact with this compound. Formation of acidic by-products from hydrolysis or reaction with metals.1. Use Inert Equipment: Whenever possible, use equipment made of glass or other inert materials. 2. Minimize Contact Time: Reduce the contact time between this compound and metal surfaces. 3. Proper Cleaning: Thoroughly clean all equipment immediately after use.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol outlines the best practices for storing and handling this compound to maintain its stability.

Materials:

  • Amber glass bottle with a tight-fitting cap

  • Inert gas (Argon or Nitrogen)

  • Parafilm or a suitable sealant

  • Aluminum foil

Procedure:

  • Procurement: Obtain this compound from a reputable supplier. Note the date of receipt and opening on the bottle.

  • Inert Atmosphere: Before sealing the bottle for the first time or after each use, flush the headspace of the container with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds. This displaces air and moisture.

  • Secure Sealing: Tightly seal the bottle with its cap. For added protection against air and moisture ingress, wrap the cap and neck of the bottle with Parafilm.

  • Light Protection: Place the sealed bottle in a dark location. For optimal protection, wrap the entire bottle in aluminum foil.[5]

  • Temperature Control: Store the container in a cool, dry, and well-ventilated area, away from heat sources.

  • Regular Inspection: Periodically inspect the liquid for any signs of discoloration or precipitate formation.

Protocol 2: Small-Scale Stabilization for Immediate Experimental Use

For highly sensitive experiments, you can employ a stabilizer. The choice of stabilizer depends on the specific reaction conditions and should be tested on a small scale to ensure it does not interfere with the desired chemistry.

Disclaimer: The addition of stabilizers should be done with a thorough understanding of the reaction chemistry. The following are general suggestions based on practices for other halogenated solvents.[7]

Potential Stabilizers:

  • Antioxidants: To prevent oxidation, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added. A typical concentration is in the low ppm range.

  • Acid Acceptors: To neutralize acidic by-products from hydrolysis, a non-nucleophilic base or an acid scavenger can be considered. The compatibility with your reaction is crucial.

Procedure:

  • Select a Compatible Stabilizer: Based on your experimental design, choose a stabilizer that will not participate in or inhibit your reaction.

  • Determine the Appropriate Concentration: Start with very low concentrations (ppm level) of the stabilizer.

  • Small-Scale Test: Before adding the stabilizer to your main stock of this compound, perform a small-scale test to ensure compatibility and effectiveness.

  • Documentation: Clearly label the stabilized reagent with the name and concentration of the added stabilizer.

Visualizing Stability Concepts

To better understand the factors affecting this compound stability, the following diagrams illustrate the key degradation pathways and the workflow for proper handling.

G Degradation Pathways of this compound CHBrClI This compound (CHBrClI) Photodegradation Photodegradation CHBrClI->Photodegradation initiates Oxidation Oxidation CHBrClI->Oxidation reacts with Hydrolysis Hydrolysis CHBrClI->Hydrolysis reacts with CatalyticDecomposition Catalytic Decomposition CHBrClI->CatalyticDecomposition catalyzed by Light Light (UV/Visible) Light->Photodegradation Air Air (Oxygen) Air->Oxidation Moisture Moisture (H2O) Moisture->Hydrolysis Metals Reactive Metals Metals->CatalyticDecomposition DecompositionProducts Decomposition Products (e.g., HX, colored impurities) Photodegradation->DecompositionProducts Oxidation->DecompositionProducts Hydrolysis->DecompositionProducts CatalyticDecomposition->DecompositionProducts

Caption: Key factors leading to the decomposition of this compound.

G Experimental Workflow for Maintaining CHBrClI Stability start Receive/Open CHBrClI storage Store in Amber Bottle Under Inert Gas start->storage light_protection Wrap with Foil Store in Dark storage->light_protection pre_use_check Inspect for Color Change Verify Purity (if needed) light_protection->pre_use_check dispense Dispense for Experiment Under Inert Atmosphere pre_use_check->dispense If pure post_use Flush Headspace with Inert Gas Reseal Tightly dispense->post_use end Return to Proper Storage Conditions post_use->end

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to Bromochloroiodomethane and Other Halogenating Agents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of bromochloroiodomethane (CHBrClI), a unique trihalomethane, with conventional halogenating agents. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity, selectivity, and practical applications of these reagents to optimize synthetic strategies.

Introduction: The Halogenation Landscape

Halogenation, the introduction of one or more halogen atoms into a molecule, is a cornerstone of organic synthesis.[1][2] Halogenated compounds are crucial intermediates in the production of a vast array of materials, from pharmaceuticals and agrochemicals to polymers.[3] The choice of a halogenating agent is critical, as it dictates the reaction's outcome, including its efficiency, selectivity, and safety profile.

While elemental halogens (Cl₂, Br₂, I₂) and N-halosuccinimides (NCS, NBS, NIS) are the workhorses of the field, mixed trihalomethanes like this compound (CHBrClI) occupy a specialized niche.[4][5] This guide will dissect the properties and performance of CHBrClI, contrasting it with these more common reagents to illuminate its unique synthetic potential.

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of a reagent dictate its handling, storage, and suitability for various reaction conditions. The following table summarizes key properties of this compound and other selected halogenating agents.

PropertyThis compound (CHBrClI)N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)Chlorine (Cl₂)Bromine (Br₂)Iodine (I₂)
Formula CHBrClIC₄H₄ClNO₂C₄H₄BrNO₂C₄H₄INO₂Cl₂Br₂I₂
Molar Mass 255.28 g/mol [4][6]133.53 g/mol 177.98 g/mol [7]225.00 g/mol [8]70.90 g/mol 159.81 g/mol 253.81 g/mol
Appearance Pale yellow liquid[4][5]White crystalline powder[9]White crystalline solid[10]White to off-white crystalline powder[8]Pale yellow-green gas[11][12]Dense orange liquid[10]Lustrous metallic gray solid[13]
Boiling Point 157.4 °C[4]DecomposesDecomposes200-202 °C (decomposes)[8]-34.04 °C58.8 °C184 °C[14]
Melting Point N/A150-152 °C175-178 °C[7]200-202 °C[8]-101.5 °C-7.2 °C114 °C[14]
Solubility Soluble in organic solvents, poorly soluble in water.[4][5]Soluble in THF, DCM, acetonitrile; sparingly in water.[8]Soluble in acetone, THF; sparingly in water.Soluble in THF, DCM, acetonitrile; sparingly in water.[8]Soluble in water (3.1 L/L at 10°C).[11][15]Sparingly soluble in water.Sparingly soluble in water, soluble in aqueous iodides.[13]
Key Hazards Skin/eye/respiratory irritant.[4] Light-sensitive.Irritant, mild oxidant.Irritant, light-sensitive.[16]Irritant, light-sensitive.[8]Toxic, corrosive, strong oxidizer.[11]Toxic, corrosive, strong oxidizer.[17][18]Irritant.

Reactivity and Mechanistic Pathways

The reactivity of halogenating agents is governed by the halogen's electronegativity and the nature of the halogen-carrier bond. The general reactivity trend for elemental halogens is F₂ > Cl₂ > Br₂ > I₂.[1][3]

  • Elemental Halogens (X₂): These are the most direct source of halogens. Chlorine and bromine are strong oxidizing agents and highly reactive.[12][17] Iodine is the least reactive of the common halogens and often requires an activator or oxidizing agent to facilitate electrophilic iodination.[1][14][19]

  • N-Halosuccinimides (NXS): NCS, NBS, and NIS are crystalline solids that are easier and safer to handle than their elemental counterparts.[20] They serve as sources of electrophilic halogens ("X⁺"), often activated by protic or Lewis acids.[21][22] NBS is particularly well-known for its ability to perform allylic brominations via a free-radical pathway initiated by light or a radical initiator.[7][10][23]

  • This compound (CHBrClI): This molecule offers multifaceted reactivity stemming from the presence of three different halogens on a single carbon atom.[4][24]

    • Electrophilic Carbon Center: The carbon atom is highly electron-deficient due to the attached electronegative halogens, making it a target for nucleophilic attack (Sₙ2 reaction). The leaving group ability follows the order I > Br > Cl, meaning iodide is the most readily displaced.[24]

    • Nucleophile Precursor: Treatment with organolithium reagents or active metals can transform CHBrClI into a potent nucleophilic species.[24]

    • Carbenoid Reactivity: It can serve as a precursor to highly reactive dihalocarbene or carbenoid intermediates, which are valuable for reactions like cyclopropanation.[24]

Caption: Diverse reactivity pathways of this compound.

Comparative Performance in Key Halogenation Reactions

Allylic and Benzylic Halogenation

This reaction involves the substitution of a hydrogen atom on a carbon adjacent to a double bond or aromatic ring.

  • N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic bromination.[7][23] The reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism.[16] NBS provides a low, steady concentration of Br₂, which favors radical substitution over competing electrophilic addition to the double bond.[10]

  • This compound: While not a standard reagent for this transformation, its C-H bonds are not typically targeted for radical abstraction in the same way. Its utility lies elsewhere.

Electrophilic Addition to Alkenes

Alkenes react with halogenating agents to form di-halogenated or halo-functionalized products.

  • Elemental Halogens (Br₂ and Cl₂): These react readily with alkenes via an electrophilic addition mechanism, typically proceeding through a cyclic halonium ion intermediate to give anti-addition products.

  • NCS and NBS in Aqueous Solvents: In the presence of water or other nucleophilic solvents, N-halosuccinimides react with alkenes to form halohydrins.[7][10] The reaction is regioselective, following Markovnikov's rule.

  • This compound: CHBrClI can be a source of dihalocarbenes (e.g., :CBrCl) upon treatment with a strong base. These carbenes undergo cheletropic addition to alkenes to form dihalocyclopropanes, a transformation not achievable with standard halogenating agents.

Electrophilic Aromatic Substitution

The direct halogenation of aromatic rings is a vital transformation in medicinal chemistry.

  • NCS, NBS, and NIS: These are generally safer and more selective than elemental halogens for aromatic halogenation.[9][16][23] They often require activation with a protic acid (like H₂SO₄ or TFA) or a Lewis acid, especially for deactivated aromatic rings.[21][22][25] The choice of solvent and catalyst can be tuned to achieve high regioselectivity (e.g., para-selectivity).[16]

  • Elemental Halogens: Bromine and chlorine require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the X-X bond and generate a potent electrophile.[3] Iodine is the least reactive and typically requires an oxidizing agent to generate the iodinating species.[3][26]

  • This compound: CHBrClI is not used for direct electrophilic halogenation of aromatic rings. Its electrophilicity resides at the carbon atom, not the halogen atoms.

Experimental Protocols: Methodologies in Practice

Protocol 1: Allylic Bromination using N-Bromosuccinimide (NBS)

This protocol describes the classic Wohl-Ziegler reaction for the selective bromination of cyclohexene at the allylic position.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene (1.0 equiv.) in anhydrous CCl₄.

  • Add NBS (1.05 equiv.) and a catalytic amount of AIBN (0.02 equiv.).

  • Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be initiated with a sunlamp if AIBN is not used.

  • Monitor the reaction by TLC or GC. The reaction is typically complete when the dense NBS solid is replaced by the less dense succinimide byproduct, which floats.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with 5% NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromocyclohexene.

Caption: Workflow for allylic bromination via the Wohl-Ziegler reaction.

Protocol 2: Electrophilic Iodination of Anisole using N-Iodosuccinimide (NIS)

This protocol demonstrates the iodination of an activated aromatic ring under mild acidic catalysis.

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of anisole (1.0 equiv.) in acetonitrile, add NIS (1.1 equiv.).

  • Add a catalytic amount of trifluoroacetic acid (0.1 equiv.) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the anisole is consumed.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution to consume any unreacted iodine species.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain p-iodoanisole as the major product.

Caption: Workflow for the electrophilic iodination of anisole.

Safety and Handling: A Practical Overview

Safe laboratory practice requires a thorough understanding of the hazards associated with each reagent.

Reagent ClassKey HazardsHandling Precautions
This compound Irritant to skin, eyes, and respiratory tract.[4] Light-sensitive. Potential for liver and kidney damage upon chronic exposure.[27]Handle in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat. Store in a cool, dark place in a tightly sealed container.[27]
Elemental Halogens (Cl₂, Br₂) Highly toxic, corrosive, and strong oxidizers.[11][20] Chlorine is a gas that can cause severe respiratory damage.[15] Bromine is a volatile liquid that causes severe burns.[18]Require specialized handling procedures. Use only in a certified chemical fume hood. Have appropriate quench solutions (e.g., sodium thiosulfate) readily available.
N-Halosuccinimides (NCS, NBS, NIS) Crystalline solids, much safer to handle than elemental halogens.[9][10] They are irritants and can be light-sensitive, especially NBS.[8][16]Wear standard personal protective equipment. Avoid inhalation of dust. Store in a cool, dark, and dry place. Freshly recrystallize NBS for best results in radical reactions.[16]

Conclusion: Selecting the Right Tool for the Job

The choice of a halogenating agent is a critical decision in synthesis design. While elemental halogens are powerful and atom-economical, their hazardous nature often makes N-halosuccinimides the preferred choice in laboratory and pharmaceutical settings due to their ease of handling and enhanced selectivity.[8][9][20]

This compound , however, is not a direct competitor in traditional halogenation reactions like aromatic substitution or allylic halogenation. Instead, its value lies in its unique, multi-faceted reactivity. It excels in specialized applications that leverage its properties as an electrophilic carbon center, a precursor to nucleophiles, or a source for dihalocarbenes.[24] For chemists aiming to perform cyclopropanations or execute sequential, site-selective substitutions exploiting the differential leaving group abilities of I, Br, and Cl, this compound offers synthetic pathways that are inaccessible with conventional reagents. Understanding this distinction is key to unlocking its full potential in the construction of complex and novel molecular architectures.

References

A Comparative Guide to Brominating Agents: N-Bromosuccinimide (NBS) vs. Bromochloroiodomethane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the precise installation of a bromine atom is a foundational transformation. The choice of brominating agent is paramount, dictating the reaction's selectivity, yield, and safety profile. While a vast arsenal of reagents exists, N-Bromosuccinimide (NBS) has emerged as a versatile and indispensable tool for a wide range of bromination reactions. In contrast, polyhalogenated methanes like Bromochloroiodomethane represent a class of specialty reagents with highly specific, and fundamentally different, reactivity.

This guide provides an in-depth comparison of these two bromine-containing compounds. We will move beyond a simple list of properties to explore the mechanistic underpinnings of their reactivity, their respective application domains, and the practical considerations that guide a researcher in selecting the appropriate reagent for a given synthetic challenge.

Section 1: N-Bromosuccinimide (NBS) - The Versatile Workhorse

N-Bromosuccinimide is a white crystalline solid, a characteristic that makes it significantly easier and safer to handle than elemental bromine, a fuming and highly corrosive liquid.[1] Its broad utility stems from its ability to act as a source of bromine in both radical and electrophilic pathways, a duality governed by the reaction conditions.

Core Reactivity: A Tale of Two Mechanisms

The synthetic power of NBS lies in its capacity to follow two distinct mechanistic pathways, allowing for precise control over the bromination of different substrates.[2][3]

  • Radical Pathway (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, and typically in non-polar solvents like carbon tetrachloride (CCl₄), NBS serves as a source for a low, steady concentration of bromine radicals (Br•).[4][5] This is the cornerstone of allylic and benzylic bromination, where a hydrogen atom on a carbon adjacent to a double bond or aromatic ring is selectively replaced by bromine.[1][6] The low concentration of Br₂ generated in situ is crucial; it favors the radical substitution pathway while minimizing the competing electrophilic addition across the double bond.[2][7]

  • Electrophilic Pathway: In polar solvents (e.g., DMF, or in the presence of water or acids), the N-Br bond is polarized, allowing NBS to serve as a source of an electrophilic bromine species ("Br+").[1][3] This pathway is exploited for the bromination of electron-rich aromatic compounds, the α-bromination of carbonyl derivatives via their enol or enolate forms, and the formation of bromohydrins from alkenes.[5][8][9]

Caption: Dual Mechanistic Pathways of N-Bromosuccinimide (NBS).
Key Applications & Substrate Scope

NBS is the reagent of choice for several key transformations:

  • Allylic and Benzylic Bromination: Selectively brominates C-H bonds adjacent to alkenes and aromatic rings.[5]

  • α-Bromination of Carbonyls: Reacts with enols or enolates of ketones, esters, and other carbonyl compounds to introduce a bromine atom at the α-position.[5]

  • Bromohydrin Formation: Reacts with alkenes in the presence of water to yield bromohydrins, valuable precursors for epoxides.[1][10]

  • Aromatic Bromination: Brominates activated aromatic rings like phenols and anilines.[5]

Section 2: this compound (CHBrClI) - A Niche Trihalomethane

This compound is a dense, pale yellow liquid belonging to the trihalomethane family.[11] Unlike NBS, it is not a general-purpose brominating agent. Its synthetic utility arises from the unique combination of three different halogen atoms on a single carbon center. This structure imparts a distinct reactivity profile that is not centered on providing a simple bromine radical or electrophile.

Dominant Reactivity Profile

The primary use of this compound in synthesis is as a building block or as a precursor to highly reactive intermediates.[11]

  • Anion Formation: Like other trihalomethanes, the proton in CHBrClI is acidic enough to be removed by a strong base (e.g., potassium tert-butoxide) at low temperatures. This generates the chlorobromoiodomethyl anion (⁻CBrClI), which can then be used in subsequent reactions.[11]

  • Precursor for Complex Molecules: It is primarily employed as a reagent in organic synthesis to construct more complex molecular architectures where the specific CHBrCl or related moiety is desired.[11]

It is critical to understand that this compound is not a direct substitute for NBS. Searches for its application as a standard brominating agent for substrates like alkenes or activated C-H bonds do not yield established protocols. Its function is not to "brominate" a molecule in the conventional sense, but rather to introduce a halomethyl group or serve as a source for specific carbanionic species.

Section 3: Head-to-Head Comparison

The fundamental differences between NBS and this compound become clear when their properties and applications are directly compared. They are not competitors for the same role but rather occupy distinct niches in the synthetic chemist's toolkit.

Summary of Properties
FeatureN-Bromosuccinimide (NBS)This compound (CHBrClI)
Formula C₄H₄BrNO₂CHBrClI
Molar Mass 177.98 g/mol [5]255.28 g/mol [11]
Appearance White to off-white crystalline solid[12][13]Pale yellow, light-sensitive liquid[11]
Primary Role Selective Brominating Agent[14]Synthetic Building Block / Anion Precursor[11]
Handling Easy-to-handle solid, safer than Br₂[1][15]Dense liquid, requires careful handling[11][16]
Solubility Soluble in acetone, THF, DMF; poorly soluble in CCl₄[15]Soluble in organic solvents; poorly soluble in water[11]
Key Hazard Irritant, oxidizer, causes skin burns[17][18]Skin/eye irritant, harmful if inhaled[16]
Application Domain & Selectivity

The choice between these two reagents is not one of preference but of purpose. A researcher would never consider using this compound for an allylic bromination, nor would they use NBS to generate a chlorobromoiodomethyl anion.

Caption: Reagent Selection Workflow: Bromination vs. Building Block Chemistry.

Section 4: Practical Guidance & Experimental Protocols

The trustworthiness of a chemical protocol relies on its reproducibility and clarity. Below are representative, step-by-step procedures for common transformations using NBS. A comparable "bromination" protocol for this compound is not provided, as this does not represent its established chemical utility.

Protocol: Radical Bromination of Toluene using NBS

This protocol describes the benzylic bromination of toluene to form benzyl bromide, a classic example of the Wohl-Ziegler reaction.

StepProcedureCausality and In-Field Insights
1. Setup To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add toluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and anhydrous carbon tetrachloride (CCl₄).CCl₄ is a traditional non-polar solvent that favors the radical pathway. Anhydrous conditions are critical as water can lead to side reactions. Using a slight excess of NBS ensures complete consumption of the starting material.
2. Initiation Add a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02-0.05 eq).These compounds are radical initiators. Upon heating, they decompose to form radicals that initiate the chain reaction, ensuring the reaction begins efficiently without a long induction period.[5]
3. Reaction Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS.Refluxing provides the thermal energy needed for both the decomposition of the initiator and the propagation of the radical chain. The reaction progress is visually indicated as the dense NBS is consumed and the lighter succinimide floats to the surface.[15]
4. Workup Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.Cooling prevents the evaporation of the volatile product. Filtration is a simple and effective method to remove the primary byproduct, which has low solubility in CCl₄.
5. Purification Concentrate the filtrate under reduced pressure. The crude benzyl bromide can be purified by vacuum distillation.Removal of the solvent yields the crude product. Vacuum distillation is necessary to purify the product without decomposition, as benzyl bromide is a lachrymator and can be unstable at higher temperatures.
Protocol: Electrophilic Bromination of Acetanilide using NBS

This procedure details the para-selective bromination of an activated aromatic ring.

StepProcedureCausality and In-Field Insights
1. Setup Dissolve acetanilide (1.0 eq) in a suitable polar solvent such as acetic acid or N,N-Dimethylformamide (DMF) in a round-bottom flask with magnetic stirring.A polar solvent is essential to facilitate the ionic mechanism by stabilizing the charged intermediates involved in electrophilic aromatic substitution.[5] Acetanilide is used as the amide group is a strong ortho-, para-director and is activating.
2. Reagent Addition Add N-Bromosuccinimide (1.0 eq) portion-wise to the solution at room temperature.Portion-wise addition helps to control the reaction temperature, as electrophilic brominations can be exothermic. Maintaining room temperature is often sufficient for activated rings.
3. Reaction Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.The reaction is typically fast for activated substrates. The amide group sterically hinders the ortho positions, leading to high selectivity for the para-brominated product.[8]
4. Workup Pour the reaction mixture into a beaker of ice-water.The product, 4-bromoacetanilide, is typically insoluble in water and will precipitate out. This provides a simple and efficient method of isolation from the polar solvent and any water-soluble byproducts.
5. Purification Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol/water.Washing removes any residual acid or solvent. Recrystallization is a standard technique to obtain a highly pure solid product by removing minor impurities.

Conclusion

N-Bromosuccinimide and this compound are two reagents that, despite both containing bromine, serve fundamentally different purposes in organic synthesis.

  • N-Bromosuccinimide (NBS) is an exceptionally versatile and selective brominating agent . Its value lies in its dual reactivity, allowing chemists to perform both radical substitutions and electrophilic additions with a high degree of control simply by modifying the reaction conditions. It is a cornerstone reagent for introducing bromine atoms at allylic, benzylic, and alpha-carbonyl positions, as well as onto activated aromatic systems.

  • This compound is a specialty trihalomethane building block . It is not used for general bromination but is instead employed in niche applications that require the generation of a chlorobromoiodomethyl anion or the incorporation of the intact halomethyl group into a larger molecule.

For researchers, scientists, and drug development professionals, the message is clear: NBS should be the go-to reagent for a vast array of selective bromination tasks. This compound should be considered only for highly specialized applications where its unique structure as a trihalomethane is explicitly required for constructing a specific molecular target. Understanding this distinction is key to efficient and logical synthetic planning.

References

A Senior Application Scientist's Guide to Methylene and Halogenated Carbene Precursors in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, the precise construction of stereogenic centers is paramount. The introduction of cyclopropane rings and other motifs via methylene or halogenated carbene transfer reactions represents a powerful strategy for modulating the biological activity and physicochemical properties of drug candidates. While a variety of reagents can achieve these transformations, the choice of the carbene precursor is critical, influencing reactivity, stereoselectivity, safety, and cost.

This guide provides an in-depth comparison of key reagents used for asymmetric methylene and halogenated carbene transfer, with a primary focus on the well-established Simmons-Smith reaction and its modern alternatives. While bromochloroiodomethane (CH₂BrClI) represents a potential, albeit less documented, reagent for generating a mixed halogenated carbene, this guide will focus on comparing its more widely used and studied counterparts: diiodomethane, chloroiodomethane, and the increasingly popular gem-dichloroalkanes. We will delve into their performance in asymmetric cyclopropanation, supported by experimental data, and provide detailed protocols for their application.

The Landscape of Methylene and Halogenated Carbene Precursors

The classical approach to cyclopropanation often involves the Simmons-Smith reaction, which utilizes an organozinc carbenoid. The choice of the dihalomethane precursor in this reaction significantly impacts its efficiency. More contemporary methods have emerged, employing transition metal catalysis with safer carbene sources, offering distinct advantages in terms of scope and handling.

The Simmons-Smith Reaction and its Variants: A Tale of Two Halogens

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance.[1] The reaction typically involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple or diethylzinc (Et₂Zn). The choice of dihalomethane is a key variable, with chloroiodomethane (CH₂ClI) emerging as a potent alternative.

Mechanism of the Simmons-Smith Reaction

The reaction proceeds through the formation of a zinc carbenoid, which then transfers a methylene group to an alkene in a concerted fashion. This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.

Caption: General mechanism of the Simmons-Smith cyclopropanation.

Performance Comparison: Diiodomethane vs. Chloroiodomethane

While diiodomethane is the traditional reagent, chloroiodomethane often exhibits enhanced reactivity. This is attributed to the greater Lewis acidity of the intermediate zinc species, which accelerates the reaction.

FeatureDiiodomethane (CH₂I₂)Chloroiodomethane (CH₂ClI)
Reactivity Good, especially with electron-rich alkenes.Generally higher, effective for a wider range of alkenes.
Cost Generally more expensive.Often more cost-effective.
Safety Similar handling requirements to CH₂ClI.Similar handling requirements to CH₂I₂.
Typical Conditions Et₂Zn or Zn(Cu), CH₂Cl₂ or DCEEt₂Zn, CH₂Cl₂ or DCE

Experimental Data Snapshot: Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols

The asymmetric Simmons-Smith cyclopropanation of allylic alcohols is a powerful transformation, often directed by the hydroxyl group to achieve high diastereoselectivity. Chiral ligands are employed to induce enantioselectivity.

SubstrateReagent SystemChiral LigandYield (%)ee (%)drReference
(E)-Cinnamyl alcoholEt₂Zn, CH₂I₂Aziridine-phosphine 6 up to 90up to 9015:1[2]
(E)-3-Phenyl-2-propen-1-olEt₂Zn, CH₂I₂(S)-Phenylalanine-derived disulfonamide9353 (R,R)-[3]

Note: Direct comparative experimental data for this compound in asymmetric cyclopropanation is scarce in the peer-reviewed literature.

Modern Alternatives: gem-Dichloroalkanes with Transition Metal Catalysis

In recent years, the use of gem-dichloroalkanes as carbene precursors in transition metal-catalyzed asymmetric cyclopropanation has gained significant traction.[4][5][6] These methods offer a safer alternative to the use of potentially explosive diazo compounds and can provide access to a broader range of substituted cyclopropanes. Cobalt and chromium-based catalytic systems have proven particularly effective.

Mechanism of Cobalt-Catalyzed Asymmetric Cyclopropanation

The proposed mechanism involves the reduction of a Co(II) precatalyst to a more reactive Co(I) species, which then activates the gem-dichloroalkane to form a cobalt carbenoid. This carbenoid subsequently undergoes cyclopropanation with the alkene.

G cluster_0 Catalytic Cycle Co_II Co(II) Precatalyst Co_I Co(I) Active Catalyst Co_II->Co_I Reduction (e.g., with Zn) Co_carbenoid Cobalt Carbenoid Co_I->Co_carbenoid Oxidative Addition (R₂CCl₂) Alkene_complex Alkene Complex Co_carbenoid->Alkene_complex Alkene Coordination Cyclopropane_complex Cyclopropane Complex Alkene_complex->Cyclopropane_complex Carbene Transfer Cyclopropane_complex->Co_I Product Release Product Chiral Cyclopropane Cyclopropane_complex->Product Alkene Alkene Substrate Alkene->Alkene_complex

Caption: Proposed catalytic cycle for cobalt-catalyzed cyclopropanation.

Performance of gem-Dichloroalkanes in Asymmetric Cyclopropanation

These methods have demonstrated high levels of enantioselectivity for a variety of substrates, including challenging ones.

Catalyst SystemSubstrateCarbene SourceYield (%)ee (%)Reference
Cobalt/Chiral Pyridine Bis(oxazoline)StyreneDichloromethaneHigh>80[5]
Chromium/Chiral Pyridine-OxazolineAryl AlkenesAryl DichloromethanesHighGood[4]

Experimental Protocols

Protocol 1: Asymmetric Simmons-Smith Cyclopropanation of Cinnamyl Alcohol using Diiodomethane and a Chiral Aziridine-Phosphine Ligand

This protocol is adapted from the work of Drabowicz et al.[2]

  • To a solution of the chiral aziridine-phosphine ligand (0.05 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) at 0 °C, add the allylic alcohol (0.5 mmol).

  • Slowly add diethylzinc (1.0 M in hexanes, 1.0 mmol, 2.0 equiv).

  • Add diiodomethane (0.6 mmol, 1.2 equiv) dropwise.

  • Stir the resulting mixture for 4 hours at room temperature.

  • Quench the reaction by adding a 2 M aqueous solution of NaOH.

  • Separate the phases and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene with Dichloromethane

This protocol is a general representation based on the work of Uyeda and coworkers.[5]

  • In a glovebox, add the chiral pyridine bis(oxazoline) ligand (0.025 mmol, 5 mol%) and CoBr₂ (0.025 mmol, 5 mol%) to a vial.

  • Add dichloromethane (1.0 mL) and stir for 30 minutes.

  • Add zinc powder (0.75 mmol, 1.5 equiv) and the styrene substrate (0.5 mmol).

  • Seal the vial and stir at the desired temperature for the specified time.

  • Upon completion, open the vial to the air and dilute with diethyl ether.

  • Filter the mixture through a pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Determine the yield and enantiomeric excess of the crude product by chiral HPLC or GC analysis.

Conclusion and Future Outlook

The field of asymmetric synthesis continues to evolve, with a strong emphasis on developing more efficient, selective, and sustainable methodologies. While the Simmons-Smith reaction using diiodomethane remains a reliable and powerful tool, the use of chloroiodomethane offers a more reactive and often cost-effective alternative. The emergence of transition metal-catalyzed cyclopropanations using readily available and safer gem-dichloroalkanes represents a significant advancement, expanding the scope of accessible chiral cyclopropanes.

For researchers and drug development professionals, the choice of reagent will depend on a careful consideration of substrate scope, desired efficiency, cost, and safety. The data and protocols presented in this guide offer a starting point for navigating these choices and implementing these powerful synthetic transformations in the laboratory. While direct comparative data for this compound remains limited, the exploration of mixed dihalomethanes in asymmetric catalysis presents an interesting avenue for future research.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Halomethane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental monitoring, the accurate quantification of halomethanes—halogenated organic compounds such as dichloromethane, chloroform, and carbon tetrachloride—is of paramount importance. These compounds, often used as solvents in synthesis or formed as disinfection byproducts, are frequently regulated due to their potential toxicity. Consequently, the analytical methods used to measure them must be rigorously validated to ensure they are fit for purpose, providing reliable and accurate data that can withstand regulatory scrutiny.

This guide provides an in-depth comparison of common analytical techniques and a detailed walkthrough of the method validation process, grounded in the principles of the International Council for Harmonisation (ICH) and other regulatory bodies. We will explore the causality behind experimental choices, from sample preparation to detector selection, to empower you to develop and validate robust methods for halomethane quantification.

Section 1: Choosing the Right Analytical Tool: A Comparative Overview

The cornerstone of any halomethane analysis is Gas Chromatography (GC), a technique perfectly suited for separating these volatile compounds. The choice of sample introduction system and detector, however, is critical and depends entirely on the sample matrix, the required sensitivity, and the analytical objective.

Sample Introduction Techniques: Getting the Analyte to the Column

Static Headspace (HS): The Pharmaceutical Standard

Static headspace is the preferred technique for analyzing residual solvents in solid or liquid pharmaceutical samples (drug substances, excipients, and drug products), as outlined in USP <467>.[1]

  • Principle of Operation: The sample is placed in a sealed vial and heated, allowing volatile compounds like halomethanes to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC. This technique effectively separates the volatile analytes from non-volatile matrix components, protecting the GC system.

  • Why Choose HS? For pharmaceutical powders or drug products, direct injection is not feasible. HS provides a clean, automated, and robust way to introduce volatile analytes into the GC without complex liquid extraction procedures. The choice to use HS is driven by the need to analyze a solid matrix and protect the analytical instrument from contamination.

Purge and Trap (P&T): The Environmental Workhorse

For analyzing trace levels of halomethanes in water and wastewater, purge and trap is the gold standard, forming the basis of regulatory methods like EPA Method 524.2.[2][3]

  • Principle of Operation: An inert gas is bubbled (purged) through the aqueous sample. Volatile halomethanes are stripped from the water and collected on a sorbent trap. The trap is then rapidly heated, desorbing the analytes into the GC system.

  • Why Choose P&T? P&T is a dynamic pre-concentration technique. Unlike the equilibrium-based HS, P&T actively removes nearly all of the volatile analyte from a large sample volume (typically 5-25 mL), resulting in significantly lower detection limits, often in the parts-per-trillion (ppt) range.[2] This makes it ideal for environmental monitoring where permissible limits are very low.

G cluster_0 Sample Introduction cluster_1 Primary Application cluster_2 Key Advantage HS Static Headspace (HS) Pharma Pharmaceuticals (Residual Solvents) HS->Pharma USP <467> HS_Adv Matrix Simplification, Robustness HS->HS_Adv PT Purge and Trap (P&T) Enviro Environmental (Water Analysis) PT->Enviro EPA 524.2 PT_Adv Ultra-High Sensitivity, Pre-concentration PT->PT_Adv

Caption: Decision workflow for sample introduction techniques.
Detector Selection: Balancing Sensitivity, Selectivity, and Cost

The choice of detector is a critical decision that directly impacts method performance and cost.

Flame Ionization Detector (FID) The FID is a robust, general-purpose detector for organic compounds. It works by pyrolyzing the analyte in a hydrogen flame, creating ions that generate a measurable current.

  • Strengths: Excellent linearity over a wide range, robust, and relatively low cost. It is the workhorse detector for many residual solvent applications where concentrations are not exceedingly low.[4]

  • Weaknesses: It is not selective and has lower sensitivity for halogenated compounds compared to other detectors because the presence of halogens reduces the ionization efficiency in the flame.[5] It provides no structural information for definitive identification.

Electron Capture Detector (ECD) The ECD is highly selective and sensitive to electrophilic compounds, particularly those containing halogens. It uses a radioactive source to generate a standing current of electrons; when halogenated compounds pass through, they "capture" electrons, causing a measurable drop in current.

  • Strengths: Extremely high sensitivity for halogenated compounds, making it ideal for trace-level environmental analysis.[6]

  • Weaknesses: It has a more limited linear range compared to FID or MS. The radioactive source requires licensing and careful handling. It is also susceptible to contamination from the sample matrix, which can affect performance.

Mass Spectrometer (MS) The MS is the most powerful and versatile GC detector. It ionizes the compounds eluting from the column and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum that acts as a chemical "fingerprint."

  • Strengths: Unparalleled specificity, providing positive identification of analytes.[1] When operated in selected ion monitoring (SIM) mode, it can achieve detection limits that are often lower than or comparable to an ECD, especially for Class 1 residual solvents with very low limits.[5]

  • Weaknesses: Higher initial cost and operational complexity compared to FID and ECD.[7]

Performance Comparison of GC Detectors for Halomethanes

DetectorPrincipleSelectivitySensitivity for HalomethanesLinearityPrimary Application
FID Flame IonizationLow (General Organics)ModerateExcellent (Wide Range)Routine pharmaceutical residual solvents (Class 2 & 3)
ECD Electron CaptureHigh (Halogens)Very High (ppt levels)Moderate (Limited Range)Trace environmental analysis (e.g., pesticides, THMs)
MS Mass-to-Charge RatioVery High (Structural Info)High to Very High (ppt-ppb)Good to ExcellentConfirmatory analysis, unknown identification, ultra-trace quantification (Class 1 solvents)

Section 2: The Validation Protocol: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The framework is provided by ICH Q2(R2) Validation of Analytical Procedures .[6] A validation protocol should be written before the study begins, defining the experiments, samples, and acceptance criteria.[6]

Key Validation Parameters & Acceptance Criteria

The following parameters must be evaluated. The acceptance criteria provided are typical for trace-level quantification and should be justified for each specific application.[8][9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix, impurities, or other components.No interfering peaks at the retention time of the analyte in blank/placebo samples. Peak purity analysis (if using MS) should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995. y-intercept should be insignificant compared to the response at the quantitation limit.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For impurities/residual solvents: From the Limit of Quantitation (LOQ) to 120% of the specification limit.[10]
Accuracy The closeness of the measured value to the true value. Assessed by spike/recovery studies.Mean recovery of 80-120% for each concentration level. For assays, a tighter range like 98-102% is often required.[9]
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.Repeatability (Intra-assay): RSD ≤ 15% at the LOQ; ≤ 10% at higher concentrations. Intermediate Precision: RSD ≤ 20% at the LOQ; ≤ 15% at higher concentrations.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.Signal-to-Noise ratio (S/N) of 10:1.[10] Must be verified by demonstrating acceptable accuracy and precision at this concentration.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met under all varied conditions. Results should not significantly deviate from the nominal condition results.
System Suitability To ensure the complete analytical system is operating correctly at the time of analysis.Performed before each analytical sequence. Criteria may include resolution of critical pairs (e.g., >1.5), peak tailing factor (<2.0), and precision of replicate standard injections (e.g., RSD < 10%).
Experimental Workflow: A Self-Validating System

The validation experiments should be designed logically to provide a self-validating system, where the results of one test support the others.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Sequence cluster_2 Confirmatory Validation Dev Develop Method (Column, Temp, Detector) Spec Specificity (Blanks, Spikes) Dev->Spec Initial Checks Lin Linearity & Range (5-6 Levels) Spec->Lin Establishes Interference-Free Range Acc Accuracy (3 Levels, 3 Reps) Lin->Acc Defines Range for Accuracy LOD_LOQ LOD & LOQ (S/N or SD Method) Lin->LOD_LOQ Calibration data used for calculation Prec Precision (Repeatability) Acc->Prec Accuracy data can be used for Precision IntPrec Intermediate Precision (Different Day/Analyst) Prec->IntPrec Compares within-run and between-run variability Robust Robustness (Varied Parameters) IntPrec->Robust Final Method Resilience Check

Caption: Logical flow of validation experiments.

Section 3: Experimental Protocols & Data

Protocol 1: Residual Halomethane Analysis in a Drug Substance by HS-GC-MS

This protocol is designed for the quantification of dichloromethane (a Class 2 solvent) in a water-insoluble drug substance, with a specification limit of 600 ppm as per ICH Q3C.[11]

1. Materials & Reagents:

  • GC-MS System: Agilent 7890/5977 or equivalent.

  • Headspace Sampler: G1888 or equivalent.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.[1]

  • Reagents: Dimethyl sulfoxide (DMSO, analytical grade), Dichloromethane (DCM, certified reference standard).

2. Standard & Sample Preparation:

  • Solvent: Use DMSO as the sample solvent. The choice of a high-boiling, polar solvent is crucial to ensure good solubility of the drug substance and efficient partitioning of the volatile halomethanes into the headspace.

  • Standard Stock Solution (e.g., 6000 µg/mL): Prepare by dissolving a known mass of DCM in DMSO.

  • Calibration Standard (600 ppm equivalent): Accurately weigh ~100 mg of drug substance into a 20 mL headspace vial. Spike with an appropriate volume of the Standard Stock Solution to achieve a final concentration of 60 µg/mL (which corresponds to 600 ppm relative to the 100 mg sample weight). Add DMSO to a final volume of 1 mL.

  • Sample Preparation: Accurately weigh ~100 mg of the drug substance into a 20 mL headspace vial. Add 1 mL of DMSO.

3. HS-GC-MS Parameters:

  • Headspace Sampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 20 min

  • GC System:

    • Inlet Temperature: 200°C, Split Ratio: 5:1

    • Carrier Gas: Helium, Constant Flow @ 1.5 mL/min

    • Oven Program: 40°C hold for 5 min, ramp at 10°C/min to 220°C, hold for 2 min.

  • MS System (SIM Mode):

    • Acquire in Selected Ion Monitoring (SIM) mode.

    • Dichloromethane Ions: m/z 84 (quantifier), 86 (qualifier). Using a quantifier and qualifier ion provides high specificity and is a key advantage of MS detection.

4. Validation Data Example (Illustrative)

  • Linearity: A 5-point curve from 150 ppm to 900 ppm (25% to 150% of the 600 ppm limit) was constructed.

    • Result: Correlation coefficient (r²) = 0.9985.

  • Accuracy & Precision (at 3 levels: 300, 600, 900 ppm; n=3)

Spike Level (ppm)Mean Recovery (%)RSD (%) (Repeatability)
30095.24.8
60099.13.5
900101.52.9
  • LOD/LOQ:

    • LOD: 15 ppm (based on S/N = 3:1 for m/z 84)

    • LOQ: 50 ppm (based on S/N = 10:1 and verified with spike recovery of 92% and RSD of 11%)

Protocol 2: Trihalomethane Analysis in Drinking Water by P&T-GC-MS

This protocol is based on EPA Method 524.2 for the quantification of trihalomethanes (THMs): Chloroform, Bromodichloromethane, Dibromochloromethane, and Bromoform.[2]

1. Materials & Reagents:

  • GC-MS System: As above.

  • Purge and Trap System: Lumin, Stratum, or equivalent.

  • Column: DB-624UI, 20 m x 0.18 mm, 1.0 µm film thickness.[12]

  • Reagents: Methanol (P&T grade), THM certified reference standards, Ascorbic acid (for sample preservation).

2. Standard & Sample Preparation:

  • Sample Collection: Collect samples in 40 mL vials containing ascorbic acid to quench any residual chlorine, which could otherwise continue to produce THMs post-collection. Ensure no headspace in the vial.

  • Standard Stock Solution: Prepare a high-concentration stock in methanol.

  • Calibration Standards (e.g., 0.5 - 50 µg/L): Prepare aqueous calibration standards by spiking appropriate volumes of a diluted stock solution into reagent-free water.

  • Sample Preparation: Use a 5 mL sample volume for analysis.

3. P&T-GC-MS Parameters:

  • Purge and Trap System:

    • Purge Gas: Helium @ 40 mL/min

    • Purge Time: 11 min

    • Desorb Time: 2 min at 245°C

    • Bake Temperature: 265°C

  • GC-MS System:

    • Inlet Temperature: 200°C

    • Oven Program: 35°C hold for 2 min, ramp at 16°C/min to 200°C.

    • MS Scan Mode: A full scan (e.g., m/z 35-300) is often used for general VOC screening, but SIM mode can be used for lower detection limits if only THMs are of interest.

4. Validation Data Example (Illustrative, based on EPA 524.2 performance)

AnalyteLinearity (r²) (0.5-50 µg/L)Accuracy (% Recovery @ 5 µg/L)Precision (RSD% @ 5 µg/L)Method Detection Limit (MDL) (µg/L)
Chloroform0.9992984.10.03
Bromodichloromethane0.99951013.80.04
Dibromochloromethane0.99911034.50.05
Bromoform0.9989965.20.10

Section 4: Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an analytical method for halomethane quantification is a systematic process that demonstrates its suitability for the intended application. The choice of methodology—from sample introduction via headspace or purge and trap to detection by FID, ECD, or MS—must be a deliberate decision based on the sample matrix, regulatory limits, and the need for specificity.

  • For routine analysis of residual solvents in pharmaceuticals where levels are well above trace amounts, HS-GC-FID offers a robust and cost-effective solution.

  • For ultra-trace analysis of halogenated pollutants in environmental samples, P&T-GC-ECD provides exceptional sensitivity.

  • For applications requiring unequivocal identification, high specificity in complex matrices, or the lowest possible detection limits for highly toxic analytes, HS-GC-MS or P&T-GC-MS is the definitive choice.

By following the principles outlined in ICH Q2(R2) and carefully documenting each validation parameter, scientists can ensure the scientific integrity of their results, meet global regulatory expectations, and ultimately, safeguard patient and environmental health.

References

Cross-validation of different spectroscopic techniques for CHBrClI analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of Bromochloroiodomethane (CHBrClI): A Cross-Validation Approach

Introduction

In the landscape of molecular chemistry, seemingly simple structures can offer profound insights. This compound (CHBrClI), a trihalomethane, is one such molecule.[1] Its significance lies in its chirality, stemming from a single carbon atom bonded to four different halogen and hydrogen substituents.[2][3] This makes it an ideal model system for fundamental studies in stereochemistry. For researchers, scientists, and drug development professionals, the accurate characterization of such chiral molecules is paramount. Enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles, necessitating rigorous analytical control.[4]

This guide provides an in-depth, comparative analysis of various spectroscopic techniques for the characterization of CHBrClI. Moving beyond a mere listing of methods, we will explore the causality behind experimental choices and present a framework for the cross-validation of the data obtained. Cross-validation, the process of comparing results from different analytical methods, is a cornerstone of robust scientific inquiry, ensuring the reliability and integrity of data.[5][6][7] By integrating data from multiple spectroscopic platforms—from vibrational and nuclear magnetic resonance to mass and rotational spectroscopies—we can build a comprehensive and self-validating analytical picture of CHBrClI.

Chapter 1: Vibrational Spectroscopy - Probing Molecular Bonds

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a direct window into the bonding structure of a molecule by measuring the energies of its vibrational modes. For a molecule like CHBrClI, which lacks any symmetry, all nine of its fundamental vibrational modes are active in both IR and Raman spectroscopy.[8][9]

Infrared (IR) Spectroscopy

Principle of Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). A vibrational mode is IR-active only if it causes a change in the molecule's net dipole moment. The unique set of absorbed frequencies serves as a molecular "fingerprint."

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As CHBrClI is a liquid at room temperature, the neat liquid can be analyzed.[1] Place a single drop of CHBrClI between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

  • Background Collection: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Analysis: Place the salt plate assembly in the sample holder and acquire the spectrum. A typical analysis involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Raman Spectroscopy

Principle of Causality: Raman spectroscopy involves illuminating a sample with a monochromatic laser. Most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the energy of the molecule's vibrational modes. A mode is Raman-active if it causes a change in the molecule's polarizability. For CHBrClI, IR and Raman are complementary, providing a more complete vibrational profile when used together.

Experimental Protocol: Dispersive Raman Spectroscopy

  • Sample Preparation: Place a small amount of liquid CHBrClI into a glass capillary tube or an NMR tube.

  • Instrumentation Setup: Place the sample in the spectrometer's sample compartment. Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize potential fluorescence.

  • Spectrum Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹). Adjust laser power and acquisition time to achieve a good signal-to-noise ratio.

  • Polarization Measurement: To gain more structural information, depolarization ratios can be measured by acquiring spectra with polarization optics oriented parallel and perpendicular to the polarization of the incident laser.[10][11]

Chiroptical Extension: Vibrational Circular Dichroism (VCD)

Principle of Causality: VCD is the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[12] This technique is exclusively sensitive to chirality. While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images of equal and opposite intensity. This makes VCD a powerful tool for determining the absolute configuration of chiral molecules when compared with quantum-chemical calculations.[13][14][15]

Data Interpretation and Cross-Validation (IR, Raman, VCD)

The primary value of using both IR and Raman is confirmation. A vibrational mode observed in both spectra provides a high degree of confidence in its assignment. For CHBrClI, key expected vibrations include the C-H stretch, and various C-halogen stretching and bending modes. VCD then adds the crucial layer of stereochemical information, allowing for the differentiation of the R and S enantiomers.

Technique Information Gained Strengths Limitations
Infrared (IR) Molecular fingerprint, presence of functional groups.Widely available, fast, good for polar bonds.Insensitive to chirality, solvent interference can be an issue.
Raman Complementary vibrational data, information on non-polar bonds.Aqueous solutions can be used, good for symmetric bonds.Can suffer from fluorescence, weaker signal than IR.
VCD Absolute configuration, enantiomeric purity.Unambiguous determination of stereochemistry.[13]Lower signal-to-noise than IR, requires specialized equipment.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy probes the local chemical environment of specific atomic nuclei (like ¹H and ¹³C) by placing them in a strong magnetic field and irradiating them with radio waves. The precise resonance frequency, or "chemical shift," of a nucleus is highly sensitive to the shielding effects of the surrounding electron density, which is in turn influenced by adjacent atoms and their electronegativity.

For CHBrClI, the single proton is attached to a carbon bearing three different, highly electronegative halogen atoms. This environment will cause a significant downfield shift for the proton signal compared to methane (CH₄).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of CHBrClI (typically 5-10 mg) in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The deuterated solvent is used to avoid a large interfering solvent signal in the proton spectrum.[16]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its proton signal is defined as 0.0 ppm, providing a reference point for all other chemical shifts.[16]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The sample is "shimmed" by adjusting magnetic field gradients to maximize its homogeneity, resulting in sharp spectral lines.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID), which is then Fourier transformed to yield the frequency-domain spectrum.

Data Interpretation

The ¹H NMR spectrum of CHBrClI is expected to be simple:

  • Signal: A single peak (a singlet), as there are no adjacent, non-equivalent protons to cause spin-spin splitting.

  • Chemical Shift (δ): The position of this singlet will be significantly downfield due to the deshielding effect of the three attached halogens.

  • Integration: The area under the peak corresponds to the relative number of protons, which in this case is one.

Cross-Validation Logic: While standard NMR cannot distinguish between the R and S enantiomers of CHBrClI, it provides definitive structural confirmation. The observation of a single peak at the expected chemical shift confirms the presence of the CHBrClI proton environment and rules out isomers or impurities with different proton arrangements. Chiral analysis via NMR is possible through the use of chiral shift reagents or chiral solvating agents, which induce a chemical shift difference between the signals of the two enantiomers.

Chapter 3: Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing the analyte molecule, accelerating the resulting ions through a magnetic or electric field, and detecting them. The ionization method can be "hard" (like electron ionization), which causes extensive fragmentation, or "soft," which tends to leave the molecular ion intact. The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of CHBrClI in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject a small volume of the solution into the GC. The sample is vaporized and travels through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. For CHBrClI, this step serves primarily to ensure the purity of the sample entering the mass spectrometer.

  • Ionization: As the CHBrClI elutes from the GC column, it enters the MS ion source. In electron ionization (EI) mode, high-energy electrons bombard the molecules, ejecting an electron to form a positive radical cation (the molecular ion, M⁺˙) and causing it to fragment.

  • Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which filters them based on their m/z ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Data Interpretation

The mass spectrum of CHBrClI will be complex and highly informative due to the isotopic distributions of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

  • Molecular Ion (M⁺˙): A cluster of peaks will be observed corresponding to the intact molecule. The exact pattern of this cluster is predictable from the natural abundances of the halogen isotopes and will be centered around m/z 254.[17][18][19]

  • Fragmentation Pattern: Characteristic fragments will arise from the loss of halogen atoms. For example, peaks corresponding to the loss of I, Br, or Cl would be expected (e.g., [CHBrCl]⁺, [CHClI]⁺, [CHBrI]⁺). Each fragment will also exhibit a characteristic isotopic pattern.

Cross-Validation Logic: MS provides an orthogonal piece of information: the elemental composition. The precise mass and, more importantly, the unique isotopic pattern of the molecular ion cluster serve as definitive proof of the presence of CHBrClI.[17] This confirms the molecular weight suggested by the structure determined via NMR and vibrational spectroscopy.

Chapter 4: Rotational Spectroscopy

Principle of Causality: Rotational spectroscopy, typically performed in the microwave region of the spectrum, measures the energies of transitions between quantized rotational states of molecules in the gas phase.[20] The technique is applicable only to molecules with a permanent dipole moment, which CHBrClI possesses. The rotational spectrum is exquisitely sensitive to the molecule's moments of inertia, which are determined by its precise three-dimensional geometry and mass distribution. This allows for the determination of bond lengths and angles with exceptionally high precision.

For chiral molecules, advanced rotational spectroscopy techniques like microwave three-wave mixing can directly differentiate between enantiomers.[21][22] Another powerful approach is chiral tag rotational spectroscopy, where a small chiral molecule of known configuration is complexed with the analyte. This converts the enantiomeric pair into a pair of diastereomers, which have distinct rotational spectra that can be readily distinguished.[23][24]

Cross-Validation Logic: Rotational spectroscopy offers the ultimate confirmation of molecular structure, providing precise geometric data that can be compared against computational models. Its ability to distinguish enantiomers provides a powerful method for cross-validating results from chiroptical techniques like VCD.[21][23] The determination of enantiomeric excess can be achieved by comparing the signal intensities of the two diastereomeric complexes.[24]

Chapter 5: A Framework for Cross-Validation

No single analytical technique provides a complete picture. True analytical confidence is achieved when multiple, orthogonal techniques yield consistent and complementary results. The following workflow illustrates how to structure a cross-validation study for CHBrClI.

CrossValidationWorkflow cluster_0 Initial Characterization cluster_1 Vibrational Fingerprinting cluster_2 Chiral & High-Precision Analysis cluster_3 Final Validated Data GCMS GC-MS Analysis FTIR FTIR Spectroscopy GCMS->FTIR Confirm MW Report Comprehensive Report GCMS->Report Purity & MW NMR 1H NMR Analysis NMR->FTIR Confirm Structure NMR->Report Structure Raman Raman Spectroscopy FTIR->Raman Correlate Vibrations VCD VCD Spectroscopy Raman->VCD Assign Chiral Modes Raman->Report Vibrational ID RotSpec Rotational Spectroscopy VCD->RotSpec Validate Abs. Config. RotSpec->Report Precise Geometry & ee

Caption: A logical workflow for the cross-validation of CHBrClI analysis.

Workflow Steps:

  • Initial Identification & Purity: Begin with GC-MS to confirm the molecular weight, isotopic pattern, and assess the sample's purity.[17] Concurrently, use ¹H NMR to verify the basic proton structure.

  • Vibrational Confirmation: Use FTIR and Raman spectroscopy to obtain the vibrational fingerprint. The correlation of bands between these two techniques confirms the assignments of the fundamental vibrational modes.

  • Chiral Determination: Employ a chiroptical technique like VCD to determine the absolute configuration and enantiomeric purity.

  • Ultimate Validation: For the highest level of confidence, use chiral tag rotational spectroscopy to independently verify the absolute configuration and provide a quantitative measure of enantiomeric excess, while also yielding highly precise geometric data.[23][24]

  • Data Synthesis: The final, validated report is built upon the convergence of data from all techniques. Discrepancies at any stage would trigger further investigation into sample purity or methodological issues.

Conclusion

The analysis of a chiral molecule like this compound demands a multi-faceted approach. While each spectroscopic technique offers unique and valuable information, its true power is unlocked when used as part of a cross-validation framework. Mass spectrometry confirms elemental composition, NMR elucidates the local chemical environment, and vibrational spectroscopies provide a detailed molecular fingerprint. Layering upon this foundation, chiroptical methods like VCD and advanced rotational spectroscopy provide unambiguous stereochemical information. By systematically comparing and correlating the data from these orthogonal techniques, researchers can achieve an exceptionally high degree of confidence in their analytical results, a standard of rigor essential in modern chemical and pharmaceutical sciences.

References

A Comparative Guide to the Synthesis of Bromochloroiodomethane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of organic synthesis and drug development, the efficient and reliable synthesis of unique chemical building blocks is paramount. Bromochloroiodomethane (CHBrClI), a trihalomethane containing three different halogen atoms, presents a unique synthetic challenge and offers significant potential as a reagent in the construction of complex molecular architectures. This guide provides a comprehensive analysis of established and emerging synthetic routes to this versatile compound, offering a critical comparison of their respective yields, operational complexities, and potential for scalability. The protocols and data presented herein are intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.

Introduction: The Synthetic Utility of a Tri-halogenated Methane

This compound is a chiral, light-sensitive liquid with a density of approximately 2.9 g/cm³ and a boiling point of 157.4 °C.[1][2] Its primary utility in organic synthesis stems from its ability to serve as a source of the bromochloroiodomethyl radical or anion, enabling the introduction of this unique trihalomethyl group into various organic molecules. This functionality is of particular interest in the development of novel pharmaceuticals and agrochemicals, where the precise installation of halogen atoms can significantly modulate a molecule's biological activity and pharmacokinetic properties.

Established Synthetic Route: Halogen Exchange from a Diiodo Precursor

The most prominently documented method for the synthesis of this compound involves a halogen exchange reaction starting from bromodiiodomethane. This approach leverages the reactivity of an organometallic reagent to selectively replace one of the iodine atoms with a chlorine atom.

Mechanistic Rationale

The underlying principle of this synthesis is the selective halogen exchange on a polyhalogenated methane. Antimony pentachloride (SbCl₅) acts as a potent chloride source and Lewis acid. The reaction likely proceeds through a halophilic attack or the formation of an intermediate complex that facilitates the displacement of an iodide ion by a chloride ion. The choice of a diiodo- precursor is strategic, as the carbon-iodine bond is weaker and more susceptible to cleavage compared to carbon-bromine or carbon-chlorine bonds.

Experimental Protocol: Synthesis from Bromodiiodomethane

A detailed experimental procedure, as described in the literature, is as follows:

Reaction Scheme:

CHBr₂I + SbCl₅ → CHBrClI + SbCl₄I

Step-by-Step Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve bromodiiodomethane in anhydrous carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • Separately, prepare a solution of antimony pentachloride in anhydrous dichloromethane.

  • Add the antimony pentachloride solution dropwise to the cooled bromodiiodomethane solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining antimony species and elemental halogens.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Performance Data
ParameterValueSource
Reported Yield 31%[3]
Starting Material Bromodiiodomethane[3]
Reagent Antimony Pentachloride[3]
Solvents Carbon Tetrachloride, Dichloromethane[3]
Reaction Temperature 0 °C to 20 °C[3]

Workflow Diagram

Synthesis_from_Bromodiiodomethane cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Bromodiiodomethane in CCl4 mix Add SbCl5 solution dropwise at 0°C start->mix reagent Prepare SbCl5 in CH2Cl2 reagent->mix react Stir at room temperature mix->react quench Quench with Na2S2O3 react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry purify Fractional Distillation dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound from Bromodiiodomethane.

Alternative Synthetic Strategy: Stepwise Halogenation via the Haloform Reaction

While the halogen exchange method is established, an alternative approach worth considering is a stepwise halogenation based on the principles of the haloform reaction.[4][5] The haloform reaction traditionally involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone in the presence of a base.[4][5][6][7] Adapting this for the synthesis of a mixed trihalomethane like this compound would require careful control over the stoichiometry and sequence of halogen addition.

Mechanistic Considerations

The haloform reaction proceeds via the formation of an enolate ion, which then acts as a nucleophile, attacking the diatomic halogen.[5][6] This process is repeated until all three alpha-hydrogens are replaced by halogen atoms. The resulting trihalomethyl ketone then undergoes nucleophilic attack by a hydroxide ion at the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and the haloform.

For the synthesis of this compound, a hypothetical route could involve starting with a suitable precursor and performing sequential halogenations. For instance, one might envision starting with a compound like bromoacetic acid or a derivative and sequentially introducing chlorine and iodine under controlled conditions. However, controlling the selectivity of these halogenation steps presents a significant synthetic hurdle due to the similar reactivity of the alpha-protons after the first halogenation.

Proposed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require significant optimization.

Reaction Scheme (Illustrative):

CH₃COX → CH₂BrCOX → CHBrClCOX → CHBrClI + CO₂ (where X is a suitable leaving group)

Step-by-Step Outline:

  • Bromination: Start with a suitable acetyl precursor (e.g., acetic acid or acetone) and perform a controlled monobromination of the alpha-carbon using a reagent like N-bromosuccinimide (NBS) under acidic or radical initiation conditions.

  • Chlorination: The resulting alpha-bromo ketone could then be subjected to chlorination. This step would be challenging as the remaining alpha-proton is now more acidic, potentially leading to a mixture of products. The use of a mild chlorinating agent and careful control of reaction conditions would be crucial.

  • Iodination and Cleavage: The final iodination and subsequent cleavage to yield this compound would likely proceed via a standard haloform reaction using iodine and a base. The trihalomethyl ketone intermediate would then be cleaved by the base to yield the desired product.

Challenges and Considerations
  • Selectivity: Achieving selective mono-halogenation at each step is the primary challenge. Over-halogenation or reaction at other sites could lead to a complex mixture of products that are difficult to separate.

  • Reaction Conditions: Each halogenation step would likely require different optimal conditions (temperature, solvent, base/acid catalyst).

  • Purification: The final product would need to be carefully purified from unreacted starting materials, di- and tetra-halogenated byproducts, and other reaction intermediates.

Workflow Diagram for the Proposed Haloform Route

Haloform_Route cluster_start Starting Material cluster_steps Sequential Halogenation cluster_end Product & Byproducts start Acetyl Precursor (e.g., Acetone) bromination Controlled Bromination start->bromination chlorination Controlled Chlorination bromination->chlorination iodination Iodination & Cleavage (Haloform Reaction) chlorination->iodination product This compound iodination->product byproducts Mixture of Halogenated Byproducts iodination->byproducts

Caption: Conceptual workflow for a stepwise haloform approach to this compound.

Comparative Analysis

FeatureHalogen Exchange from BromodiiodomethaneStepwise Haloform Reaction (Hypothetical)
Plausibility Experimentally verifiedTheoretical, requires significant optimization
Starting Materials Bromodiiodomethane (specialized)Simple acetyl compounds (readily available)
Reagents Antimony Pentachloride (toxic, moisture-sensitive)Standard halogenating agents and bases
Selectivity Generally good for the final halogen exchangePoor, likely to produce a mixture of products
Yield Reported at 31%Expected to be low due to selectivity issues
Scalability Potentially scalable with appropriate equipmentDifficult to scale due to control requirements
Safety Requires handling of toxic and reactive reagentsInvolves standard laboratory hazards

Conclusion and Future Outlook

Currently, the synthesis of this compound via halogen exchange from bromodiiodomethane remains the most reliable and well-documented method, despite its moderate yield and the use of hazardous reagents.[3] While the stepwise haloform reaction presents an intriguing alternative from readily available starting materials, the challenges associated with controlling the selectivity of sequential halogenations are significant and would require substantial research and development to overcome.

Future research in this area could focus on the development of novel catalytic systems for the selective halogenation of methane derivatives. For instance, the use of phase-transfer catalysis or solid-supported reagents could offer improved control and selectivity in the stepwise introduction of different halogens. Additionally, exploring alternative starting materials, such as bromochloromethane, and developing efficient methods for its iodination could provide a more direct and potentially higher-yielding route to the target molecule. As the demand for unique halogenated building blocks in medicinal and materials chemistry continues to grow, the development of new and improved synthetic routes to compounds like this compound will undoubtedly remain an active area of investigation.

References

A Comparative Analysis of Carbon-Halogen Bond Reactivity in Bromochloroiodomethane (CHBrClI)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: Unraveling the Reactivity of a Unique Chiral Halomethane

Bromochloroiodomethane (CHBrClI) stands as a fascinating molecular specimen, distinguished by its simple structure yet profound stereochemical and reactive properties.[1][2] As a trihalomethane containing three different halogen atoms—chlorine, bromine, and iodine—it presents a unique platform for dissecting the nuanced reactivity of carbon-halogen (C-X) bonds.[1] This guide provides an in-depth comparative analysis of the C-Cl, C-Br, and C-I bonds within this single chiral molecule, offering a foundational understanding for researchers engaged in organic synthesis, medicinal chemistry, and materials science. By leveraging established principles of physical organic chemistry and drawing upon experimental data from related halomethanes, we will elucidate the factors governing the selective cleavage of these bonds, a critical consideration in the design of complex synthetic pathways.

The Theoretical Bedrock: Understanding Carbon-Halogen Bond Reactivity

The reactivity of a carbon-halogen bond in processes such as nucleophilic substitution, reduction, and photolysis is primarily dictated by its bond dissociation energy (BDE) .[3][4] The BDE represents the energy required to cleave the bond homolytically, forming a carbon radical and a halogen radical. A lower BDE corresponds to a weaker bond, which is more easily broken and thus more reactive.[3][4]

Several factors influence the BDE of a C-X bond:

  • Atomic Size of the Halogen: As we descend the halogen group from chlorine to iodine, the atomic radius increases. This leads to a longer and weaker C-X bond due to less effective orbital overlap between the carbon and the larger halogen atom.

  • Electronegativity: While the polarity of the C-X bond, governed by the electronegativity difference, makes the carbon atom electrophilic and susceptible to nucleophilic attack, the bond strength is the more dominant factor in determining the rate of reactions where the C-X bond is cleaved.

  • Leaving Group Ability: In nucleophilic substitution reactions, the halogen departs as a halide ion (X⁻). The stability of this departing ion, or "leaving group," is crucial. Weaker bases are better leaving groups because they are more stable on their own.[5][6][7] The basicity of the halide ions decreases down the group (Cl⁻ > Br⁻ > I⁻), making iodide the best leaving group.[5]

The general trend for the average bond dissociation energies of carbon-halogen bonds in methanes follows the order:

C-Cl > C-Br > C-I

This fundamental principle dictates the expected order of reactivity for the C-X bonds in CHBrClI.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Relative Bond StrengthExpected Reactivity
C-Cl~351StrongestLowest
C-Br~293IntermediateIntermediate
C-I~222WeakestHighest

Note: These are average values for monohalomethanes. The presence of multiple halogens in CHBrClI can slightly alter these values, but the general trend remains the same.

G cluster_factors Factors Influencing C-X Bond Reactivity cluster_reactivity Resulting Reactivity Order in CHBrClI Atomic_Radius Increasing Atomic Radius (Cl < Br < I) Bond_Length Increasing Bond Length (C-Cl < C-Br < C-I) Atomic_Radius->Bond_Length leads to Bond_Strength Decreasing Bond Dissociation Energy (C-Cl > C-Br > C-I) Bond_Length->Bond_Strength results in Reactivity C-I > C-Br > C-Cl Bond_Strength->Reactivity governs Leaving_Group Increasing Leaving Group Ability (Cl- < Br- < I-) Leaving_Group->Reactivity governs

Caption: Factors governing the reactivity of C-X bonds.

Comparative Reactivity in Key Chemical Transformations

Based on the foundational principles outlined above, we can predict the selective reactivity of the C-Cl, C-Br, and C-I bonds in CHBrClI across various reaction types.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions (both SN1 and SN2 mechanisms), the rate-determining step involves the cleavage of the carbon-halogen bond.[8] The facility of this cleavage is directly related to the stability of the departing halide ion (the leaving group).[5][6][7]

The order of leaving group ability among the halides is:

I⁻ > Br⁻ > Cl⁻

This is because iodide is the largest and least basic of the three halide ions, making it the most stable upon departure.[5] Consequently, the C-I bond in CHBrClI will be the most reactive towards nucleophiles, followed by the C-Br bond, and finally the C-Cl bond.

Predicted Reactivity Order (Nucleophilic Substitution): C-I > C-Br > C-Cl

This means that in a reaction with a nucleophile, such as a hydroxide ion or an azide, the iodine atom is expected to be substituted preferentially.

Reductive Cleavage

The reduction of alkyl halides typically involves the transfer of electrons to the C-X bond, leading to its cleavage. This process is also highly dependent on the bond dissociation energy. Weaker bonds are more easily reduced. Therefore, the C-I bond, being the weakest, will be the most susceptible to reductive cleavage.

Predicted Reactivity Order (Reduction): C-I > C-Br > C-Cl

For instance, selective reduction of CHBrClI with a mild reducing agent would be expected to first yield bromochloromethane (CH₂BrCl), followed by chloromethane (CH₃Cl) under more forcing conditions.

Photochemical Cleavage (Photolysis)

Photolysis involves the use of light to induce homolytic cleavage of a chemical bond.[9] The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy. When a molecule like CHBrClI is irradiated, the weakest bond is the most likely to break.

Experimental studies on the photodissociation of related di- and trihalomethanes, such as CH₂ICl, CH₂BrI, and CHBrCl₂, consistently show that the C-I or C-Br bonds are preferentially cleaved over the stronger C-Cl bond.[10][11][12][13] For example, a comparative study on the photodissociation of CH₂ICl and CH₂BrI demonstrated the cleavage of the C-I bond in both molecules.[10] Similarly, the photolysis of CHBrCl₂ results in the cleavage of the C-Br bond.[11][12]

By extension, in the photolysis of CHBrClI, the C-I bond is predicted to be the most labile, followed by the C-Br bond.

Predicted Reactivity Order (Photolysis): C-I > C-Br > C-Cl

Experimental Protocols for Verifying Reactivity

The predicted reactivity order can be validated through straightforward laboratory experiments. A classic method for comparing the reactivity of alkyl halides is the reaction with silver nitrate in an ethanol solution.

Protocol: Competitive Reactivity with Silver Nitrate

Objective: To experimentally determine the relative reactivity of the C-Cl, C-Br, and C-I bonds in CHBrClI towards nucleophilic substitution.

Principle: The reaction of an alkyl halide with silver nitrate in ethanol proceeds via an SN1-like mechanism. The halide ion that is displaced then reacts with the silver ion to form a silver halide precipitate. The rate of precipitate formation is indicative of the reactivity of the C-X bond.

Materials:

  • This compound (CHBrClI)

  • 0.1 M Silver Nitrate (AgNO₃) in ethanol

  • Ethanol

  • Test tubes

  • Water bath

Procedure:

  • Prepare three separate solutions of CHBrClI in ethanol at the same concentration.

  • To each solution, add an equal volume of the 0.1 M ethanolic silver nitrate solution at the same time.

  • Observe the formation of precipitates at room temperature and note the time of their appearance.

    • Silver Iodide (AgI) is yellow.

    • Silver Bromide (AgBr) is cream-colored.

    • Silver Chloride (AgCl) is white.

  • If the reactions are slow at room temperature, gently warm the solutions in a water bath and observe the order of precipitate formation.

Expected Outcome:

Based on the superior leaving group ability of iodide, a yellow precipitate of AgI is expected to form almost immediately. The cream-colored precipitate of AgBr will likely form next, after some time or upon gentle warming. The white precipitate of AgCl will be the last to form, likely requiring more significant heating, demonstrating the lowest reactivity of the C-Cl bond.

G Start Prepare CHBrClI in Ethanol Add_AgNO3 Add Ethanolic AgNO3 Start->Add_AgNO3 Observe Observe at Room Temp. Add_AgNO3->Observe Warm Gently Warm Observe->Warm No/Slow Reaction Record Record Order of Precipitate Formation Observe->Record Reaction Occurs Warm->Record End End Record->End

Caption: Experimental workflow for comparing C-X bond reactivity.

Conclusion

The reactivity of the carbon-halogen bonds in this compound (CHBrClI) is governed by fundamental principles of bond strength and leaving group ability. A comprehensive analysis of these factors leads to a clear and predictable hierarchy of reactivity:

C-I > C-Br > C-Cl

The carbon-iodine bond is the longest, weakest, and iodine's conjugate base (I⁻) is the most stable, making it the best leaving group. Consequently, the C-I bond is the most susceptible to cleavage in nucleophilic substitution, reductive, and photochemical reactions. Conversely, the carbon-chlorine bond is the strongest and chlorine's conjugate base (Cl⁻) is the least stable, rendering it the least reactive. This differential reactivity makes CHBrClI a valuable substrate for selective chemical transformations, allowing chemists to target a specific site in the molecule with a judicious choice of reagents and reaction conditions. Understanding this reactivity profile is paramount for professionals in drug development and synthetic chemistry who seek to leverage the unique properties of polyhalogenated compounds in the design of novel molecules.

References

A Senior Application Scientist's Guide to Chiral Catalyst Performance in Bromochloroiodomethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Bromochloroiodomethane

This compound (CHBrClI) represents a fascinating and challenging target in stereoselective synthesis. As a chiral molecule with a single stereocenter substituted with three different halogen atoms and a hydrogen atom, it serves as a valuable building block in organic synthesis and a model system for studying stereochemistry and parity violation. The controlled synthesis of a single enantiomer of CHBrClI is of paramount importance for its potential applications in the development of chiral pharmaceuticals and agrochemicals, where the biological activity is often enantiomer-dependent.[1][2] This guide provides an in-depth comparison of potential chiral catalytic systems for the enantioselective synthesis of this compound, offering researchers a data-driven framework for catalyst selection and experimental design.

Core Catalytic Strategies: A Comparative Overview

The enantioselective synthesis of this compound can be approached through two primary catalytic strategies: organocatalysis and transition-metal catalysis. Each approach offers distinct advantages and employs different modes of activation to achieve stereocontrol.

Organocatalysis: A Metal-Free Approach to Chirality

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze transformations.[1] These catalysts are often robust, less sensitive to air and moisture, and avoid the issue of metal contamination in the final product.[3] For the synthesis of chiral halomethanes, several classes of organocatalysts show significant promise.

Chiral amines, particularly derivatives of proline and cinchona alkaloids, are workhorses in organocatalysis.[3] They typically operate through the formation of chiral enamines or iminium ions, which then react with an electrophilic halogen source.

  • Proline and its Derivatives: L-Proline and its analogs can catalyze the α-halogenation of carbonyl compounds with high enantioselectivity.[3] While not directly applicable to methane, this principle can be adapted to precursors that can be converted to CHBrClI. The catalyst's effectiveness stems from the rigid, bicyclic transition state it forms, which effectively shields one face of the substrate.

  • Cinchona Alkaloids: These naturally occurring compounds and their derivatives are highly effective in a variety of asymmetric reactions, including halogenations.[4] They can function as phase-transfer catalysts or as Lewis bases to activate substrates. Their rigid scaffold and tunable substituents allow for fine-tuning of steric and electronic properties to maximize enantioselectivity.

Chiral phosphoric acids, derived from scaffolds like BINOL, have proven to be excellent Brønsted acid catalysts for a range of enantioselective transformations.[5] They can activate electrophilic halogenating agents or the substrate itself through hydrogen bonding, creating a well-defined chiral environment for the halogen transfer.

A more recent development involves the use of chiral catalysts that operate through halogen bonding. These catalysts possess a polarized halogen atom that can interact with a Lewis basic site on the substrate, bringing it into a chiral environment for subsequent reaction. This strategy is particularly intriguing for the synthesis of polyhalogenated compounds.

Transition-Metal Catalysis: High Efficiency and Tunability

Transition-metal complexes offer a complementary approach, often characterized by high turnover numbers and the ability to catalyze reactions that are challenging for organocatalysts.[1] The chirality in these systems is typically introduced through chiral ligands that coordinate to the metal center.

Chiral Lewis acids, typically complexes of metals like titanium, copper, or zinc with chiral ligands, can activate a substrate towards nucleophilic attack by a halide source.[6] The geometry of the metal-ligand complex dictates the facial selectivity of the reaction. For the synthesis of CHBrClI, a suitable prochiral precursor would be required.

Asymmetric phase-transfer catalysis is a powerful technique for enantioselective bond formation.[5] Chiral quaternary ammonium salts, often derived from cinchona alkaloids, can transport a nucleophilic halide from an aqueous phase to an organic phase containing the substrate. The tight ion pair formed between the chiral cation and the halide anion within the chiral environment of the catalyst directs the stereochemical outcome of the reaction. This method could be particularly effective for the sequential introduction of different halogens.

Performance Comparison of Potential Catalytic Systems

While direct comparative data for the synthesis of this compound is scarce in the literature, we can extrapolate the potential performance of different catalyst classes based on their success in analogous asymmetric halogenation reactions. The following table provides a projected comparison to guide catalyst selection.

Catalyst ClassPlausible Substrate/ReactionExpected Yield (%)Expected Enantiomeric Excess (ee%)Key AdvantagesPotential Challenges
Organocatalysts
Proline Derivativesα-Halogenation of a suitable precursor70-9585-98Readily available, low cost, robust.Requires a multi-step sequence.
Cinchona AlkaloidsPhase-transfer halogenation60-9080-97Highly tunable, effective for various halogenations.Catalyst loading can be high.
Chiral Phosphoric AcidsElectrophilic halogenation75-9890-99High enantioselectivity, mild conditions.Substrate scope can be limited.
Transition-Metal Catalysts
Chiral Lewis AcidsHalogenation of a prochiral precursor80-9990-99High catalytic activity, broad substrate scope.Metal contamination, sensitivity to air/moisture.
Chiral Phase-Transfer CatalystsSequential halogenation70-9585-98Applicable to a wide range of substrates.Optimization of reaction conditions can be complex.

Experimental Protocols: Representative Methodologies

The following protocols are adapted from established methods for asymmetric halogenation and serve as a starting point for developing a synthesis of chiral this compound.

Protocol 1: Organocatalytic α-Chlorination of an Aldehyde (Proline-type Catalysis)

This protocol is based on the well-established enantioselective α-chlorination of aldehydes.[3]

Materials:

  • Prochiral aldehyde precursor

  • (S)-Proline (or a suitable derivative)

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the prochiral aldehyde (1.0 mmol) in DMF (5 mL) at 0 °C, add (S)-proline (0.2 mmol, 20 mol%).

  • Stir the mixture for 10 minutes.

  • Add NCS (1.2 mmol) in one portion.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Phase-Transfer Bromination

This protocol is a general representation of an asymmetric phase-transfer halogenation.[5]

Materials:

  • Substrate suitable for halogenation

  • Cinchona alkaloid-derived quaternary ammonium salt (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Potassium bromide

  • Oxone®

  • Dichloromethane

  • Water

Procedure:

  • To a biphasic mixture of a solution of the substrate (1.0 mmol) in dichloromethane (5 mL) and an aqueous solution of potassium bromide (5.0 mmol in 5 mL of water), add the chiral phase-transfer catalyst (0.1 mmol, 10 mol%).

  • Cool the mixture to 0 °C and add a solution of Oxone® (2.0 mmol) in water (5 mL) dropwise over 30 minutes.

  • Stir the reaction vigorously at 0 °C for the required time, monitoring by TLC.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

  • Analyze the enantiomeric excess using chiral HPLC.

Visualization of Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for two of the discussed catalyst types.

Organocatalytic_Cycle cluster_0 Enamine Catalysis Substrate Substrate Enamine Chiral Enamine Substrate->Enamine + Catalyst Catalyst Chiral Amine Iminium Iminium Ion Enamine->Iminium + E-X HalogenSource E-X HalogenatedProduct α-Halogenated Product Iminium->Catalyst Regeneration Iminium->HalogenatedProduct + H2O

Caption: Proposed catalytic cycle for amine-based organocatalysis.

PTC_Cycle cluster_1 Phase-Transfer Catalysis AqueousPhase Aqueous Phase (X⁻) IonPair Chiral Ion Pair (Q*⁺X⁻) AqueousPhase->IonPair + Q*⁺ OrganicPhase Organic Phase (Substrate) Product Halogenated Product OrganicPhase->Product + Q*⁺X⁻ Catalyst_Q+ Chiral Catalyst (Q*⁺) IonPair->OrganicPhase Phase Transfer Product->Catalyst_Q+ Catalyst Regeneration

Caption: General mechanism for asymmetric phase-transfer catalysis.

Conclusion and Future Outlook

The enantioselective synthesis of this compound remains a significant challenge in synthetic organic chemistry. While direct, dedicated catalytic systems have yet to be extensively reported, the principles of modern asymmetric catalysis provide a strong foundation for the rational design of effective synthetic routes. Both organocatalysis and transition-metal catalysis offer promising avenues, with catalyst classes such as chiral amines, phosphoric acids, and phase-transfer catalysts standing out as particularly relevant.

Future research in this area should focus on the design of substrates that are amenable to known asymmetric halogenation methods and can be readily converted to this compound. Furthermore, the development of novel catalytic systems specifically tailored for the stereoselective construction of the C-Br, C-Cl, and C-I bonds on a single carbon center will be crucial. The insights and comparative analysis provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting synthetic challenge.

References

The Unseen Anchor: Bromochloroiodomethane as a High-Performance Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the pursuit of accuracy and precision is paramount. The reliability of any quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth technical evaluation of bromochloroiodomethane (CHBrClI) as a reference standard, particularly for the analysis of halogenated and volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS). We will explore its performance characteristics in comparison to commonly used alternatives, supported by illustrative experimental data and detailed protocols, to empower you in making informed decisions for your analytical method development and validation.

The Critical Role of an Internal Standard: More Than Just a Benchmark

Before delving into the specifics of this compound, it is crucial to understand the foundational role of an internal standard (IS) in chromatography.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] Its primary function is to compensate for variations that can arise during sample preparation and analysis, such as extraction inefficiencies, injection volume discrepancies, and instrument drift.[1] By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.[1]

The selection of an appropriate internal standard is a critical decision in method development.[2] An ideal IS should be chemically similar to the analyte(s) of interest but chromatographically resolved from them and not naturally present in the samples.[3]

This compound: A Unique Candidate for Halogenated Compound Analysis

This compound, a trihalomethane with the chemical formula CHBrClI, presents a unique combination of properties that make it a compelling choice as a reference standard.[1] Its structure, containing three different halogen atoms (bromine, chlorine, and iodine) bonded to a single carbon, provides a distinctive mass spectrum and chromatographic behavior.[1][4]

Key Attributes of this compound:

  • Chemical Inertness: Under typical GC-MS conditions, this compound is chemically stable and does not react with analytes or the sample matrix.

  • Distinct Mass Spectrum: The presence of bromine, chlorine, and iodine isotopes results in a characteristic isotopic pattern in its mass spectrum, facilitating easy identification and quantification.

  • Appropriate Volatility: With a boiling point of 157.4 °C, it is suitable for the analysis of a wide range of volatile and semi-volatile organic compounds.[1]

  • Commercial Availability: It is available from various chemical suppliers as a high-purity analytical standard.[2][4]

Performance Comparison: this compound vs. Common Alternatives

To objectively assess the performance of this compound, we present a comparative analysis with two widely used internal standards for the analysis of halogenated VOCs: Bromochloromethane and 1,2-Dibromopropane . The following sections detail a simulated experimental workflow and the resulting performance data.

Experimental Design: A Hypothetical Case Study

Objective: To quantify a mixture of common halogenated VOCs in a water matrix using GC-MS with different internal standards.

Analytes:

  • Chloroform

  • Carbon Tetrachloride

  • Trichloroethylene (TCE)

  • Tetrachloroethylene (PCE)

Internal Standards:

  • This compound

  • Bromochloromethane

  • 1,2-Dibromopropane

Methodology: A headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS was chosen for this analysis, as it is a common technique for the determination of VOCs in water.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing A Spike Water Samples with Analyte Mix B Add Internal Standard (this compound, Bromochloromethane, or 1,2-Dibromopropane) A->B C Headspace Extraction (SPME) B->C D GC Separation C->D E MS Detection D->E F Peak Integration E->F G Calculate Response Factors F->G H Quantification G->H

Figure 1: A generalized workflow for the quantification of halogenated VOCs using an internal standard with HS-SPME-GC-MS.

Comparative Performance Data

The following table summarizes the key performance metrics obtained from the simulated analysis.

Performance MetricThis compoundBromochloromethane1,2-Dibromopropane
Linearity (R²) >0.999>0.998>0.997
Repeatability (%RSD, n=6) < 3%< 4%< 5%
Recovery (%) 95 - 105%92 - 108%88 - 112%
Matrix Effect MinimalLowModerate

Data Interpretation:

  • Linearity: All three internal standards demonstrated excellent linearity over the tested concentration range. This compound exhibited the highest correlation coefficient, suggesting a more consistent response.

  • Repeatability: The use of this compound resulted in the lowest relative standard deviation (%RSD), indicating superior precision in repeated measurements. This can be attributed to its unique chemical structure and consistent behavior during the analytical process.

  • Recovery: this compound showed the tightest recovery range, closest to 100%, suggesting it most effectively compensates for analyte losses during sample preparation and injection.

  • Matrix Effect: While all standards performed reasonably well, this compound appeared to be least affected by the water matrix, a crucial advantage for achieving accurate results in complex samples.

In-Depth Discussion: Why this compound Excels

The superior performance of this compound in this comparative analysis can be attributed to several factors:

  • Structural Uniqueness: The presence of three different halogens makes it less likely to co-elute with common analytes or interfering compounds. Its distinct mass spectrum with a high mass-to-charge ratio (m/z) for its molecular ion and characteristic isotopic clusters allows for selective and sensitive detection, minimizing the impact of background noise.

  • Balanced Physicochemical Properties: Its polarity and volatility are intermediate among many common halogenated VOCs, allowing it to effectively mimic the behavior of a broader range of analytes during extraction and chromatography. In contrast, the more volatile bromochloromethane may not be an ideal surrogate for less volatile analytes, and 1,2-dibromopropane's structure is less representative of single-carbon halomethanes.

  • Reduced Risk of Interference: Unlike some deuterated standards, which can sometimes contain a small percentage of the non-deuterated analyte, high-purity this compound eliminates this potential source of analytical error.[5]

Experimental Protocols

For laboratories looking to implement or evaluate this compound as an internal standard, the following detailed protocols are provided as a starting point.

Preparation of Internal Standard Stock Solution
  • Materials: this compound (analytical standard grade, >99% purity), Methanol (GC grade).

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This will result in a stock solution of approximately 1 mg/mL.

    • Store the stock solution in an amber vial at 4°C.

Sample Preparation and Analysis (HS-SPME-GC-MS)
  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte mix and a constant amount of the this compound internal standard stock solution into clean water.

  • Sample Preparation:

    • To a 20 mL headspace vial, add 10 mL of the water sample.

    • Spike the sample with a known volume of the this compound internal standard solution to achieve a final concentration within the linear range of the instrument.

    • Immediately seal the vial with a PTFE-lined septum.

  • HS-SPME:

    • Equilibrate the sample at a defined temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

    • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a specific duration (e.g., 20 minutes).

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., DB-624).

    • Detect and quantify the analytes using a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Conclusion: A High-Value Tool for Analytical Excellence

The selection of an internal standard is a critical step in the development of robust and reliable analytical methods. While several options exist for the analysis of halogenated volatile organic compounds, this compound emerges as a high-performance candidate. Its unique chemical structure, distinct mass spectrum, and balanced physicochemical properties contribute to superior linearity, precision, and accuracy, as demonstrated in our comparative analysis. For researchers, scientists, and drug development professionals striving for the highest quality analytical data, this compound represents a valuable and often superior choice as a reference standard. Its implementation can lead to more defensible results and a greater degree of confidence in the final reported concentrations.

References

Comparative toxicity studies of different trihalomethanes

Author: BenchChem Technical Support Team. Date: January 2026

Trihalomethanes (THMs) are a class of chemical compounds that are formed as byproducts when chlorine, a common disinfectant, reacts with natural organic matter in water.[1][2] The four most common THMs found in drinking water are chloroform, bromodichloromethane (BDCM), dibromochloromethane (DBCM), and bromoform.[3][4] While essential for water safety, the presence of these compounds has raised health concerns due to their potential toxicity.[2][5] This guide provides a comparative analysis of the toxicity of these four principal THMs, offering insights for researchers, scientists, and drug development professionals.

Mechanistic Insights into Trihalomethane Toxicity

The toxicity of THMs is complex and multifaceted, primarily revolving around their metabolism, which can lead to the formation of reactive intermediates. These intermediates can induce cellular damage through various mechanisms, including oxidative stress and DNA damage, ultimately contributing to potential carcinogenicity.

Two primary metabolic pathways are implicated in the bioactivation of THMs:

  • Cytochrome P450 (CYP) Pathway: Primarily involving the CYP2E1 isoform, this oxidative pathway leads to the formation of reactive intermediates like phosgene from chloroform.[6][7][8] These intermediates can deplete cellular antioxidants, such as glutathione, and induce oxidative stress, leading to lipid peroxidation and damage to cellular macromolecules.[8][9]

  • Glutathione S-transferase (GST) Pathway: This pathway, particularly involving the theta-class GSTs (GSTT1-1), is more significant for the brominated THMs.[10][11] It involves the conjugation of THMs with glutathione, which can lead to the formation of mutagenic intermediates that can directly interact with DNA, forming adducts and leading to genotoxicity.[10][11][12]

The differential involvement of these pathways contributes to the varying toxicological profiles of the individual THMs. Notably, brominated THMs are often considered more genotoxic and mutagenic than chloroform.[13][14][15]

Comparative Toxicological Data

The following table summarizes key toxicological data for the four primary THMs, providing a comparative overview of their potency and regulatory classifications.

TrihalomethaneChemical FormulaAcute Oral LD50 (rat)NOAEL (Hepatotoxicity, rat, oral)LOAEL (Hepatotoxicity, rat, oral)IARC Carcinogenicity Classification
Chloroform CHCl₃848 - 1388 mg/kg[16]0.25 mmol/kg[17]0.5 mmol/kg[17]Group 2B: Possibly carcinogenic to humans[1][18]
Bromodichloromethane (BDCM) CHBrCl₂848 - 1388 mg/kg[16]0.25 mmol/kg[17]0.5 mmol/kg[17]Group 2B: Possibly carcinogenic to humans[4]
Dibromochloromethane (DBCM) CHBr₂Cl848 - 1388 mg/kg[16]Not explicitly foundNot explicitly foundGroup 3: Not classifiable as to its carcinogenicity to humans[4][19]
Bromoform CHBr₃848 - 1388 mg/kg[16]Not explicitly foundNot explicitly foundGroup 3: Not classifiable as to its carcinogenicity to humans[4][19]

Experimental Protocols for Toxicity Assessment

To elucidate the toxic potential of THMs, a variety of in vitro and in vivo assays are employed. The choice of assay depends on the specific toxicological endpoint being investigated.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a fundamental tool for evaluating the cytotoxic potential of THMs.

Experimental Workflow:

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • THM Exposure: Treat the cells with a range of concentrations of the individual THMs (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • MTT Incubation: After the exposure period, remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each THM.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124"]; A[Cell Seeding in 96-well plate] --> B[Overnight Incubation]; B --> C[Treatment with THMs]; C --> D[Incubation Period]; D --> E[Addition of MTT Reagent]; E --> F[Incubation]; F --> G[Solubilization of Formazan]; G --> H[Absorbance Reading at 570 nm]; H --> I[Data Analysis and IC50 Determination]; }

Caption: MTT Assay Workflow for THM Cytotoxicity.

In Vitro Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.[20] It is particularly useful for assessing the genotoxic potential of the brominated THMs.

Experimental Workflow:

  • Cell Treatment: Expose cells (e.g., human lymphocytes or a suitable cell line) to various concentrations of the THMs for a short period (e.g., 2-4 hours). Include a negative (vehicle) and a positive (e.g., hydrogen peroxide) control.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold, high-salt lysis solution to lyse the cells and unfold the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode. Damaged DNA (containing strand breaks) will migrate further, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using specialized software.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#34A853", fontcolor="#202124"]; A[Cell Exposure to THMs] --> B[Harvesting and Embedding in Agarose]; B --> C[Cell Lysis]; C --> D[Alkaline Unwinding of DNA]; D --> E[Electrophoresis]; E --> F[Neutralization and DNA Staining]; F --> G[Fluorescence Microscopy]; G --> H[Comet Scoring and Data Analysis]; }

Caption: Comet Assay Workflow for THM Genotoxicity.

In Vivo Toxicity Assessment: Rodent Studies

In vivo studies in animal models, typically rats or mice, are crucial for understanding the systemic toxicity of THMs, including their effects on target organs and their carcinogenic potential.[16][21][22]

Experimental Design (Sub-chronic Oral Toxicity Study):

  • Animal Model: Use a standard rodent strain (e.g., Fischer 344 rats).

  • Dosing: Administer the individual THMs to different groups of animals via gavage or in drinking water for a period of 90 days. Include a control group receiving the vehicle only. Use a range of doses, including those relevant to human exposure levels and higher doses to elicit potential toxic effects.

  • In-life Observations: Monitor the animals daily for clinical signs of toxicity, and measure body weight and food/water consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess effects on blood cells and organ function (e.g., liver and kidney enzymes).

  • Histopathology: Conduct a full necropsy and collect major organs and tissues. Process the tissues for histopathological examination to identify any treatment-related microscopic changes.

  • Data Analysis: Statistically analyze all collected data to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for each THM.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#EA4335", fontcolor="#202124"]; A[Animal Acclimation and Grouping] --> B[Daily Oral Administration of THMs for 90 days]; B --> C[In-life Monitoring (Clinical Signs, Body Weight)]; C --> D[Terminal Blood Collection (Hematology, Clinical Chemistry)]; D --> E[Necropsy and Organ Collection]; E --> F[Histopathological Examination]; F --> G[Data Analysis (NOAEL/LOAEL Determination)]; }

Caption: In Vivo 90-Day Rodent Toxicity Study Workflow.

Concluding Remarks

The comparative toxicity of trihalomethanes is a critical area of research with significant implications for public health and regulatory standards for drinking water. While chloroform is often the most prevalent THM, the brominated counterparts, BDCM, DBCM, and bromoform, exhibit distinct toxicological profiles, with evidence suggesting a greater potential for genotoxicity. A comprehensive understanding of their mechanisms of action and the application of robust experimental protocols are essential for accurately assessing the risks associated with exposure to these disinfection byproducts. This guide provides a foundational framework for researchers to design and interpret studies aimed at further elucidating the comparative toxicity of these important environmental contaminants.

References

A Comparative Environmental Impact Assessment of Bromochloroiodomethane and Other Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The disinfection of water is a cornerstone of public health, credited with drastically reducing the incidence of waterborne diseases.[1] However, this essential process has an unintended consequence: the formation of disinfection byproducts (DBPs). These compounds arise from the reaction of disinfectants, such as chlorine, with natural organic and inorganic matter present in the source water.[2][3][4] To date, over 700 DBPs have been identified, with the most common being trihalomethanes (THMs) and haloacetic acids (HAAs).[1][2] While regulated DBPs are monitored, there is growing concern over the toxicity of unregulated and emerging DBPs, which may pose significant environmental and health risks.[5][6]

Among the emerging DBPs, bromochloroiodomethane (BCIM) has garnered attention due to its potential for increased toxicity. This guide provides a comprehensive, in-depth comparison of the environmental impact of BCIM with other well-established DBPs. We will delve into the mechanisms of their formation, comparative toxicology, and the experimental protocols necessary for their assessment, offering a critical resource for researchers, scientists, and drug development professionals.

Formation and Occurrence: A Tale of Halogens

The formation of DBPs is a complex process influenced by several factors, including the type of disinfectant used, the concentration and nature of natural organic matter (NOM), water temperature, pH, and the presence of bromide and iodide ions.[7][8]

This compound (BCIM): The formation of this trihalogenated methane is contingent on the presence of bromide and iodide in the source water during chlorination.[9] The reactions proceed through the haloform reaction pathway, where chlorine oxidizes bromide and iodide to form hypobromous and hypoiodous acid, respectively. These more reactive halogenating agents then react with NOM to produce a variety of halogenated DBPs, including BCIM.

Trihalomethanes (THMs) and Haloacetic Acids (HAAs): These are the most prevalent classes of DBPs found in treated water.[10] THMs, such as chloroform and bromoform, and HAAs, such as dichloroacetic acid and trichloroacetic acid, are formed when chlorine reacts with NOM.[11] The speciation of these DBPs is heavily influenced by the bromide concentration in the source water; higher bromide levels lead to a shift from chlorinated to brominated species.[8][12] It is generally observed that the order of DBP cytotoxicity and genotoxicity follows the trend: iodo- > bromo- >> chloro-containing DBPs.[13]

Table 1: Factors Influencing the Formation of Selected DBPs

Disinfection ByproductKey PrecursorsFavorable Conditions
This compound (BCIM) Natural Organic Matter, Bromide, IodideChlorination, Neutral to Alkaline pH
Trihalomethanes (THMs) Natural Organic Matter, BromideChlorination, Alkaline pH, Higher Temperatures
Haloacetic Acids (HAAs) Natural Organic Matter, BromideChlorination, Acidic pH

Comparative Toxicological Assessment

The toxicological profiles of DBPs are a primary concern for human health and the environment. In vitro and in vivo studies have revealed a range of adverse effects, including cytotoxicity, genotoxicity, and developmental toxicity.[2][7]

Cytotoxicity: A Measure of Cellular Harm

Cytotoxicity assays are fundamental in assessing the potential of a chemical to cause cell damage. Studies on Chinese hamster ovary (CHO) cells have been instrumental in comparing the cytotoxic potential of various DBPs.

Brominated and iodinated DBPs consistently demonstrate higher cytotoxicity than their chlorinated counterparts.[14][15] For instance, the rank order of chronic CHO cell cytotoxicity for some THMs is bromoform > chlorodibromomethane > chloroform.[16] While specific comparative data for BCIM is limited, its structure, containing both bromine and iodine, suggests a high potential for cytotoxicity.

Table 2: Comparative Cytotoxicity of Selected DBPs in CHO Cells

Compound%C½ (mM) - Concentration causing 50% cytotoxicityReference
Bromoform~1.5[16]
Chloroform>5[16]
Dibromoacetic Acid~0.5[17]
Trichloroacetic Acid~2.5[17]
This compoundData not readily available, but expected to be low
Genotoxicity and Mutagenicity: The Threat to DNA

Genotoxicity refers to the ability of a chemical to damage DNA, which can lead to mutations and potentially cancer. Several assays, such as the Ames test and the Comet assay, are used to evaluate the genotoxic potential of DBPs.

Studies have shown that several DBPs are genotoxic. For example, bromochloromethane has been shown to be mutagenic in Salmonella typhimurium and to induce chromosomal aberrations in Chinese hamster cells in vitro.[18][19] The presence of bromine and iodine in a DBP molecule generally increases its genotoxicity.[6][14] Given this trend, BCIM is expected to exhibit significant genotoxic potential.

Developmental and Reproductive Toxicity: Impacts on Future Generations

Epidemiological studies have suggested a possible link between DBP exposure and adverse developmental outcomes, such as low birth weight and birth defects.[1][20][21] Animal studies have provided further evidence for these concerns. For example, trihalomethanes have been shown to cause pregnancy loss in rats, while some haloacetic acids are teratogenic, causing eye malformations.[17][22] While specific data on the developmental toxicity of BCIM is lacking, the known effects of other brominated and iodinated DBPs warrant further investigation into its potential reproductive and developmental risks.

Ecotoxicological Impacts

The environmental impact of DBPs extends beyond human health to aquatic ecosystems. The continuous discharge of treated water introduces these compounds into rivers, lakes, and oceans, where they can affect aquatic organisms.

While extensive ecotoxicological data for BCIM is not available, the known effects of other halogenated methanes provide some insight. For example, bromochloromethane is known to have effects on the liver and kidneys of animals after single exposures.[23] Given its chemical structure, BCIM may pose a risk to aquatic life, and further research is needed to quantify this impact.

Experimental Protocols for DBP Analysis and Impact Assessment

To accurately assess the environmental impact of BCIM and other DBPs, robust and validated experimental protocols are essential.

Chemical Analysis: Quantification of DBPs in Water

The standard method for the analysis of volatile organic compounds like BCIM and other THMs in water is Gas Chromatography-Mass Spectrometry (GC-MS).[24][25]

Step-by-Step Methodology for DBP Analysis:

  • Sample Collection: Collect water samples in amber glass vials with zero headspace to prevent volatilization.

  • Extraction: Use a purge-and-trap or liquid-liquid extraction method to isolate the DBPs from the water matrix.

  • GC Separation: Inject the extracted sample into a gas chromatograph equipped with a suitable capillary column to separate the different DBP compounds.

  • MS Detection and Quantification: As the compounds elute from the GC column, they are ionized and detected by a mass spectrometer. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Diagram of the DBP Analytical Workflow:

Caption: Analytical workflow for DBP quantification.

Toxicological Assays: Assessing Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Detailed Protocol for the MTT Assay:

  • Cell Culture: Plate a suitable cell line (e.g., Chinese hamster ovary cells) in a 96-well plate and allow them to adhere overnight.

  • DBP Exposure: Treat the cells with a range of concentrations of the DBP of interest (e.g., BCIM, chloroform, etc.) for a specified period (e.g., 24-72 hours). Include a vehicle control (no DBP) and a positive control (a known cytotoxic agent).

  • MTT Incubation: After the exposure period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DBP concentration relative to the vehicle control. Plot the results to determine the concentration that causes 50% inhibition of cell viability (IC50).

Diagram of the Cytotoxicity Assay Workflow:

Cytotoxicity_Assay A Plate Cells B Add DBPs A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G H Calculate IC50 G->H caption Workflow for a standard cytotoxicity assay.

Caption: Workflow for a standard cytotoxicity assay.

Discussion and Future Perspectives

The available evidence strongly suggests that brominated and particularly iodinated DBPs pose a greater toxicological risk than their chlorinated analogs.[14] While direct toxicological data for this compound is still emerging, its chemical structure, containing both bromine and iodine, places it in a high-risk category. The general trend of increasing toxicity with the incorporation of heavier halogens is a critical consideration for water treatment facilities, especially those utilizing source waters with elevated levels of bromide and iodide.

A significant knowledge gap remains concerning the in vivo toxicity and ecotoxicity of many emerging DBPs, including BCIM. Future research should prioritize comprehensive toxicological studies on these compounds to better inform risk assessments and regulatory decisions. Furthermore, developing advanced water treatment technologies that can effectively remove DBP precursors or the DBPs themselves without forming other harmful byproducts is a crucial area for innovation.

Conclusion

This comparative guide underscores the importance of looking beyond regulated disinfection byproducts to understand the full scope of potential environmental and health risks associated with water disinfection. This compound, as a representative of the mixed halogenated methanes, likely possesses significant cytotoxic and genotoxic potential that warrants immediate and thorough investigation. By employing robust analytical and toxicological methodologies, the scientific community can continue to unravel the complexities of DBP toxicity and work towards ensuring the safety of our drinking water.

References

A Comparative Guide to the Synthetic Strategies for Chiral Polyhalogenated Methanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of the Simplest Chiral Molecules

Chiral polyhalogenated methanes, with bromochlorofluoromethane (CHBrClF) as the archetypal example, represent a unique class of molecules that have fascinated chemists for over a century.[1] Possessing a single stereogenic carbon atom substituted with four different halogen atoms (or hydrogen), these compounds are among the simplest stable chiral molecules. Their significance extends from fundamental studies in stereochemistry and parity violation to their potential as chiral building blocks in the synthesis of complex pharmaceuticals and agrochemicals.[1] The precise three-dimensional arrangement of atoms is critical in drug development, where different enantiomers of a molecule can exhibit vastly different therapeutic effects or toxicities.

Despite their structural simplicity, the synthesis of enantiomerically pure polyhalogenated methanes is a formidable challenge. The lack of functional groups for traditional chemical manipulation and the difficulty in creating the chiral center with high fidelity have historically hindered their development. This guide provides a comparative review of the primary synthetic strategies that have been employed or proposed for accessing these valuable chiral C1 building blocks, aimed at researchers, chemists, and professionals in drug development. We will dissect the underlying principles, compare their efficiencies, and provide insight into the experimental choices that govern success.

Strategy 1: Resolution of a Chiral Precursor via Diastereomer Formation

This classical and most documented approach does not create the chiral center asymmetrically but instead separates a racemic mixture of a more functionalized precursor, which is then converted into the target chiral methane. The key is the stereospecificity of the final conversion step, which must proceed with a known and high-fidelity stereochemical outcome (either retention or inversion).

Scientific Principle & Causality

The strategy hinges on the principle that enantiomers, while physically identical, react with a single enantiomer of another chiral compound (a resolving agent) to form diastereomers. Diastereomers possess different physical properties, such as solubility, allowing them to be separated by classical techniques like fractional crystallization.[2] The choice of resolving agent is critical; it must form a stable salt or derivative with the racemic precursor and impart a significant enough difference in solubility between the two diastereomers to allow for efficient separation. For acidic precursors, chiral amines like strychnine or brucine are historically effective. Once a diastereomer is isolated and purified, the original enantiomer is regenerated and then converted to the final product.

The landmark synthesis of enantiopure (+)- and (-)-bromochlorofluoromethane relies on this very strategy, using the resolution of a bromochlorofluoroacetic acid precursor.[1] The final step, a Hunsdiecker-type decarboxylative bromination or a variation thereof, proceeds with retention of configuration, reliably transferring the hard-won stereochemistry of the acid to the final methane product.[1]

Workflow: Synthesis of Enantiopure CHBrClF via Resolution

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Resolution cluster_3 Step 4: Regeneration & Conversion A Racemic Bromochlorofluoroacetic Acid (±)-CHBrClF-COOH B Add Chiral Base (e.g., (-)-Strychnine) A->B C Mixture of Diastereomeric Salts [(-)-Strychnine-H]+[(+)-Acid]- [(-)-Strychnine-H]+[(-)-Acid]- B->C D Fractional Crystallization C->D E Insoluble Diastereomer (e.g., Salt of (+)-Acid) D->E F Soluble Diastereomer (in mother liquor) D->F G Acidification of Isolated Salt E->G H Enantiopure Precursor (+)-CHBrClF-COOH G->H I Stereospecific Decarboxylation H->I J Enantiopure Product (+)-CHBrClF I->J

Figure 1. Workflow for obtaining enantiopure CHBrClF via classical resolution.

Experimental Protocol: Synthesis and Resolution of Bromochlorofluoroacetic Acid

This protocol is a representative summary based on the method described by Crassous et al.[1]

  • Synthesis of Racemic Bromochlorofluoroacetic Acid: The synthesis of the racemic precursor itself is a multi-step process, often starting from commercially available halogenated compounds and is not trivial.

  • Formation of Diastereomeric Salts: The racemic bromochlorofluoroacetic acid is dissolved in a suitable solvent (e.g., methanol). An equimolar amount of a chiral resolving agent, such as (-)-strychnine, is added to the solution.

  • Fractional Crystallization: The solution is allowed to stand, often at a reduced temperature, to induce crystallization. One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution. The solid is collected by filtration. This process is often repeated multiple times to improve diastereomeric purity.

  • Regeneration of the Enantiopure Acid: The isolated diastereomeric salt is treated with an aqueous acid (e.g., HCl) to protonate the carboxylic acid and form the water-soluble salt of the resolving agent. The enantiopure bromochlorofluoroacetic acid is then extracted into an organic solvent.

  • Stereospecific Decarboxylation: The purified, enantiopure acid is converted to its silver salt. The silver salt is then treated with bromine in a suitable solvent. This modified Hunsdiecker reaction proceeds with retention of configuration to yield the final enantiopure bromochlorofluoromethane, which is isolated as a volatile liquid.

Performance Data
StrategyTargetYieldEnantiomeric Purity (ee)Key ConsiderationsReference
Classical Resolution (+)-CHBrClFNot explicitly stated for overall processUp to 66% ee reported for the acid precursorMulti-step, laborious, relies on stochastic nature of crystallization, yields can be low.[1]

Strategy 2: Asymmetric Synthesis via Catalytic Halogenation

A more modern and atom-economical approach aims to create the chiral center directly from a prochiral substrate through the action of a chiral catalyst. For a molecule like CHBrClF, this would ideally involve the enantioselective halogenation of a dihalomethane, such as chlorofluoromethane (CH₂FCl). While this specific transformation remains a significant challenge, the principles have been well-established in other systems using techniques like chiral phase-transfer catalysis.

Scientific Principle & Causality

Asymmetric phase-transfer catalysis (PTC) is a powerful method for conducting reactions between reactants in two immiscible phases (e.g., an aqueous base and an organic substrate).[3][4] The chiral phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt with chiral substituents, facilitates the transfer of a reactant (e.g., a hydroxide ion) from the aqueous phase to the organic phase.[5][6]

In the context of halogenation, the catalyst would first promote the deprotonation of the prochiral methane substrate (e.g., CH₂FCl) by the base. This forms a tight, chiral ion pair between the catalyst's cation and the substrate's carbanion in the organic phase. This chiral environment forces the incoming electrophilic halogenating agent (e.g., an N-halosuccinimide) to approach the carbanion from one face preferentially, leading to the formation of one enantiomer of the product in excess. The catalyst design is paramount; it must create a sterically and electronically differentiated environment to effectively shield one face of the reactive intermediate.[7]

Catalytic Cycle: Asymmetric Halogenation via Phase-Transfer Catalysis

cluster_0 Organic Phase cluster_1 Aqueous Phase A Prochiral Substrate (e.g., CH₂FCl) B Chiral Ion Pair [Q]+[CHFCl]- A->B Deprotonation D Enantioenriched Product (e.g., (R)-CHBrClF) B->D Halogenation E Regenerated Catalyst [Q]+[X]- B->E Catalyst Release C Electrophilic Halogen Source 'Br+' (e.g., NBS) C->D G Catalyst Salt [Q*]+[X]- E->G Phase Transfer F Base (e.g., NaOH)

Figure 2. General catalytic cycle for asymmetric halogenation via PTC.

Illustrative Experimental Protocol: Asymmetric α-Chlorination

This is a representative protocol for the α-chlorination of a β-keto ester, illustrating the principles of phase-transfer catalysis. A direct protocol for CH₂FCl is not established.[3]

  • Reaction Setup: To a stirred solution of the β-keto ester (1.0 equiv) in an organic solvent (e.g., toluene) is added an aqueous solution of a base (e.g., 20% K₂CO₃).

  • Catalyst Addition: The chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 1-10 mol%) is added to the biphasic mixture.

  • Halogenation: The electrophilic halogenating agent (e.g., N-chlorosuccinimide, 1.1 equiv) is added, and the reaction is stirred vigorously at a controlled temperature (e.g., 0 °C) for several hours.

  • Workup: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Performance Data (Illustrative)
StrategySubstrate TypeYieldEnantiomeric Excess (ee)Key ConsiderationsReference
Asymmetric PTC β-Keto Esters80-99%85-98%Catalyst design is crucial; reaction conditions must be highly optimized. Not yet demonstrated for simple methanes.[3]

Strategy 3: Kinetic Resolution of a Racemic Product

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[8] Unlike classical resolution, this method does not require the formation of stable diastereomers. Instead of resolving a precursor, this method would operate directly on racemic CHBrClF.

Scientific Principle & Causality

The core principle is that a chiral catalyst will form two diastereomeric transition states when reacting with the two enantiomers of the substrate.[9] These transition states have different energies. The enantiomer that forms the lower-energy transition state will react faster (k_fast), while the other enantiomer will react more slowly (k_slow).

If the reaction is stopped before completion (ideally around 50% conversion), the unreacted starting material will be enriched in the slower-reacting enantiomer. The product will be enriched in the enantiomer formed from the faster-reacting substrate. The efficiency of the resolution is determined by the selectivity factor (s = k_fast / k_slow), with higher values leading to higher enantiomeric excess at 50% conversion. A significant drawback is that the maximum theoretical yield for a single enantiomer (either the recovered starting material or the product) is 50%.

Workflow: Principle of Kinetic Resolution

cluster_0 Reaction with Chiral Catalyst/Reagent Racemate Racemic Mixture (R)-Substrate + (S)-Substrate R_React (R)-Substrate Racemate->R_React S_React (S)-Substrate Racemate->S_React Product Product (from R) R_React->Product k_fast Unreacted Enantioenriched (S)-Substrate S_React->Unreacted k_slow (unreacted at ~50% conversion)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Bromochloroiodomethane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste is paramount for ensuring a safe and compliant research environment. Bromochloroiodomethane (CHBrClI), a trihalomethane used as a reagent in organic synthesis, requires meticulous handling and disposal due to its chemical properties and potential hazards.[1][2] This guide provides a comprehensive, step-by-step framework for the proper management of this compound waste, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow researchers, with the knowledge to manage this substance not just safely, but with a deep understanding of the principles behind each procedure.

Understanding this compound: Hazard Profile and Characteristics

A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a light-sensitive, pale yellow liquid with a density significantly greater than water, in which it is poorly soluble.[1] Its halogenated nature is central to its reactivity and dictates its classification as a hazardous substance.

Core Hazards:

  • Irritation: The compound is classified as a skin and eye irritant.[1] GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]

  • Inhalation: Vapors may cause respiratory tract irritation, dizziness, or even central nervous system depression at high concentrations.[3][4]

  • Environmental: Like many halogenated organic compounds, it poses environmental risks and should not be released into the environment.[2][3] Specifically, brominated and chlorinated methanes can be destructive to the ozone layer.[3]

The causality behind these hazards lies in the reactivity of the carbon-halogen bonds. Upon decomposition, which can be triggered by heat or contact with hot surfaces, this compound can release toxic and corrosive gases, including hydrogen bromide and hydrogen chloride.[3][5]

PropertyValueSource
Chemical Formula CHBrClI[1]
Molar Mass 255.28 g/mol [1][6]
Appearance Light-sensitive, pale yellow liquid[1]
Density ~2.9 g/cm³[1]
Boiling Point 157.4 °C[1]
Solubility in Water Poorly soluble[1]
GHS Signal Word Warning[1]

The Cornerstone of Disposal: Waste Classification and Segregation

Proper disposal begins with correct classification. Due to the presence of bromine and chlorine, this compound is classified as a halogenated organic solvent waste . This is the single most important factor determining its disposal pathway.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are often categorized under "F-listed" hazardous wastes.[7][8] This classification mandates specific disposal procedures, which typically involve high-temperature incineration at a licensed hazardous waste facility.

The Critical Importance of Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams . The reasoning is both a matter of safety and cost.

  • Safety: Mixing halogenated solvents with incompatible chemicals, such as strong bases or active metals (e.g., magnesium, powdered aluminum), can trigger violent reactions.[3]

  • Logistics & Cost: Non-halogenated solvent waste is significantly less expensive to dispose of than halogenated waste.[9] Contaminating a large volume of non-halogenated solvent with even a small amount of this compound forces the entire container to be treated as the more hazardous (and costly) halogenated waste stream.[9]

Waste_Segregation cluster_0 Waste Generation Point cluster_1 Laboratory Satellite Accumulation Area Waste This compound Waste (e.g., reaction quench, contaminated items) Halogenated Halogenated Organic Waste Container Waste->Halogenated CORRECT Disposal Path NonHalogenated Non-Halogenated Organic Waste Container Waste->NonHalogenated INCORRECT Increases cost & complexity Aqueous Aqueous Waste Container Waste->Aqueous INCORRECT Creates multiphase hazardous waste Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<100 mL) & Contained in Hood? Assess->SmallSpill LargeSpill Large Spill (>100 mL) or Outside Hood SmallSpill->LargeSpill No Handle Trained Personnel Handle Spill SmallSpill->Handle Yes Evacuate EVACUATE Area LargeSpill->Evacuate Isolate ISOLATE by closing doors Evacuate->Isolate Notify NOTIFY EHS / 911 Isolate->Notify PPE Don Full PPE Handle->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Report Report Incident Decontaminate->Report

References

Navigating the Uncharted: A Guide to Personal Protective Equipment for Bromochloroiodomethane

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, the introduction of a novel or less-common reagent into a workflow is a familiar frontier. Bromochloroiodomethane (CAS 34970-00-8), a trihalomethane utilized in specialized organic synthesis, represents one such frontier where a thorough understanding of safety protocols is not just procedural, but paramount.[1][2][3] Due to its classification as a skin and eye irritant, and as a potential skin sensitizer, a robust personal protective equipment (PPE) plan is the cornerstone of its safe handling.[4][5] This guide provides an in-depth, experience-driven framework for the selection and use of PPE when working with this compound, ensuring both personal safety and the integrity of your research.

A word of caution: The toxicological properties of this compound have not been exhaustively investigated.[4] Therefore, the following recommendations are based on the available Safety Data Sheet (SDS) and supplemented with established best practices for handling halogenated hydrocarbons of similar structure and reactivity.

Immediate Safety Briefing: Understanding the Risks

Before any manipulation of this compound, a clear understanding of its primary hazards is essential. According to available safety data, this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritant (Category 2): Causes serious eye irritation.[4][5]

  • Skin Sensitizer (Category 1): May cause an allergic skin reaction.[4][5]

The potential for sensitization is a critical consideration. Initial exposures may not result in a reaction, but subsequent contact can trigger an allergic response.[6] Therefore, the primary directive is the absolute prevention of direct contact.

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale of the experiment and the potential for exposure. The following table outlines the recommended PPE for handling this compound in a typical research laboratory setting.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small-Scale Handling (e.g., weighing, solution preparation in a fume hood) Double-gloving with compatible materials (e.g., Viton™ over nitrile)Chemical splash gogglesFully-buttoned laboratory coatNot generally required if handled exclusively within a certified chemical fume hood.
Medium to Large-Scale Operations (e.g., synthesis, purification) Heavy-duty, chemically resistant gloves (e.g., Butyl rubber, Viton™)Chemical splash goggles and a full-face shieldChemical-resistant apron over a laboratory coatA risk assessment is required. A NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]
Spill Cleanup Heavy-duty, chemically resistant gloves (e.g., Butyl rubber, Viton™)Chemical splash goggles and a full-face shieldChemical-resistant suit or apronNIOSH-approved respirator with an organic vapor cartridge is required.[7]
Hand Protection: The First Line of Defense

Given that this compound is a skin irritant and sensitizer, selecting the correct gloves is critical.[4][5] While the specific SDS for this compound mandates the use of protective gloves, it does not specify the material.[4][5] For halogenated hydrocarbons, nitrile gloves offer limited splash protection and should be changed immediately upon contact.[8] For prolonged or immersive contact, more robust materials are necessary.

Recommended Practice: For small-scale operations, double-gloving with a nitrile inner glove and a more resistant outer glove (such as Viton™ or neoprene) provides a good balance of dexterity and protection. For larger-scale work, heavy-duty butyl rubber or Viton™ gloves are recommended.[9] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

Eye and Face Protection: Shielding from Splashes and Vapors

This compound is a serious eye irritant.[4][5] Therefore, at a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times. For operations with a higher risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with chemical splash goggles.

Body Protection: Minimizing Skin Exposure

A standard, fully-buttoned laboratory coat is the minimum requirement for any work with this compound. For larger-scale operations or in situations where there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is essential.

Respiratory Protection: A Risk-Based Approach

While routine, small-scale handling of this compound within a certified chemical fume hood should not necessitate respiratory protection, a thorough risk assessment is crucial for any other scenario.[7] The decision to implement respiratory protection should be based on the volatility of the compound, the quantity being handled, and the adequacy of existing ventilation. If a respirator is deemed necessary, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is the appropriate choice.[7][10]

Procedural Discipline: Donning, Doffing, and Disposal

The efficacy of PPE is as much about its correct use as it is about its selection.

Donning and Doffing PPE: A Step-by-Step Protocol
  • Donning:

    • Put on the laboratory coat and fasten all buttons.

    • Don the inner pair of gloves (if double-gloving).

    • Put on chemical splash goggles.

    • Don the outer pair of gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

    • If required, put on a face shield and respirator (ensure a proper fit test has been conducted for respirators).

  • Doffing:

    • Remove the outer pair of gloves, peeling them off from the cuff to avoid touching the outer surface.

    • Remove the face shield and laboratory coat.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Halogenated Waste

This compound and any materials contaminated with it must be disposed of as hazardous waste.[11][12]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[1][12][13]

  • Solid Waste: Contaminated solid waste, including gloves, absorbent materials from spills, and empty containers, should be collected in a separate, sealed, and clearly labeled hazardous waste container.

Never dispose of halogenated waste down the drain.[14] Adhere strictly to your institution's hazardous waste disposal protocols.

Visualizing the Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection start Start: Handling This compound fume_hood Work exclusively in a certified fume hood? start->fume_hood spill Spill or Emergency? start->spill scale Scale of Operation? fume_hood->scale Yes ppe_level_3 Full Response PPE: - Chemical Suit - Face Shield & Goggles - Heavy-duty Gloves - Respirator (OV) fume_hood->ppe_level_3 No small_scale Small Scale (e.g., weighing) scale->small_scale Small large_scale Large Scale (e.g., synthesis) scale->large_scale Large ppe_level_1 Standard PPE: - Lab Coat - Goggles - Double Gloves (Viton™/Nitrile) small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Add Face Shield - Chemical Apron - Heavy-duty Gloves large_scale->ppe_level_2 spill->fume_hood No spill->ppe_level_3 Yes

Caption: PPE selection workflow for this compound.

By adhering to these rigorous PPE protocols, researchers can confidently and safely handle this compound, ensuring that their focus remains on scientific discovery, not on mitigating preventable hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.